trans-2-Aminocyclohexanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-31-7, 5456-63-3 | |
| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13374-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5456-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5456-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-2-Aminocyclohexanol Hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
trans-2-Aminocyclohexanol hydrochloride is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its rigid cyclohexane backbone, coupled with the stereospecific arrangement of its amino and hydroxyl functionalities, makes it a valuable building block in asymmetric synthesis and a precursor to a variety of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental chemical structure to its practical applications. We will delve into the causality behind its synthetic routes, the intricacies of its characterization, and its pivotal role as a chiral auxiliary, all while maintaining a focus on scientific integrity and actionable insights.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the trans stereoisomer of 2-aminocyclohexanol. The "trans" designation indicates that the amino (-NH2) and hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring. This specific stereochemistry is crucial to its utility in chiral applications.
Chemical Structure
The fundamental structure of this compound is depicted below. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, with the bulky amino and hydroxyl groups preferentially occupying equatorial positions.
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [] |
| Melting Point | 172-175 °C | [3] |
| Solubility | Soluble in water. Soluble at 25 mg/mL in 1N acetic acid in methanol, yielding a clear, colorless solution. | [3] |
| CAS Number | 5456-63-3 | [3] |
| InChI Key | LKKCSUHCVGCGFA-KGZKBUQUSA-N | [3] |
| SMILES | Cl.N[C@@H]1CCCC[C@H]1O | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through several methodologies. The choice of a particular synthetic route is often dictated by the desired stereochemical purity, scalability, and economic viability.
Synthesis of Racemic trans-2-Aminocyclohexanol
A common and efficient method for the synthesis of the racemic mixture of trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide. This reaction proceeds via an SN2 mechanism, where the ammonia attacks one of the epoxide carbons, leading to the trans product.
Figure 2: Workflow for the synthesis of racemic trans-2-Aminocyclohexanol.
Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol
This protocol is adapted from a known procedure for the synthesis of racemic trans-2-aminocyclohexanol.
Materials:
-
Cyclohexene oxide
-
28% aqueous ammonia solution
-
Autoclave with stirrer
-
Filtration apparatus
Procedure:
-
To a 1 L autoclave equipped with a stirrer, add 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution.
-
Stir the mixture at 60-65 °C for 4 hours.
-
Cool the mixture to room temperature.
-
A crystalline byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate. Remove this by filtration.
-
Remove the excess ammonia from the filtrate by distillation under reduced pressure to obtain an aqueous solution of racemic trans-2-aminocyclohexanol.
Causality Behind Experimental Choices:
-
Excess Ammonia: Using a large excess of ammonia serves two primary purposes. Firstly, it drives the reaction to completion by ensuring a high concentration of the nucleophile. Secondly, it minimizes the formation of the dialkylated byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, where a second molecule of cyclohexene oxide reacts with the newly formed amino group.
-
Autoclave: The use of an autoclave allows the reaction to be carried out at elevated temperatures and pressures, which significantly increases the reaction rate.
Chiral Resolution of Racemic trans-2-Aminocyclohexanol
For applications in asymmetric synthesis and drug development, obtaining enantiomerically pure trans-2-aminocyclohexanol is essential. This is typically achieved through chiral resolution, a process that separates the two enantiomers of the racemic mixture. A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Figure 3: General workflow for the chiral resolution of racemic trans-2-Aminocyclohexanol.
Experimental Protocol: Chiral Resolution using Tartaric Acid (Conceptual)
While a specific protocol for trans-2-aminocyclohexanol is not detailed in the provided search results, the following conceptual protocol is based on established methods for resolving similar amino alcohols.[4]
Materials:
-
Racemic trans-2-aminocyclohexanol
-
L-(+)-tartaric acid
-
Suitable solvent (e.g., methanol, ethanol, or water)
-
Filtration apparatus
-
Base (e.g., NaOH) for liberation of the free amine
Procedure:
-
Dissolve the racemic trans-2-aminocyclohexanol in a suitable solvent.
-
Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) to the amino alcohol solution.
-
Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers.
-
The mother liquor will be enriched in the other diastereomer. This can be treated with D-(-)-tartaric acid to precipitate the other enantiomer.
-
To obtain the free enantiomerically pure amino alcohol, treat the separated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine.
-
Extract the free amine with an organic solvent and purify as necessary.
Trustworthiness of the Protocol: This protocol represents a self-validating system. The success of the resolution can be monitored at each stage. The purity of the diastereomeric salts can be assessed by measuring their specific rotation and melting point. The enantiomeric excess (ee) of the final free amine can be determined by chiral chromatography (e.g., HPLC or GC) or by NMR spectroscopy using a chiral shift reagent.
Conversion to the Hydrochloride Salt
To obtain the final product, the enantiomerically pure trans-2-aminocyclohexanol is converted to its hydrochloride salt. This is typically done by treating a solution of the free amine with hydrochloric acid. The salt form often has improved stability and handling characteristics.
Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the cyclohexane ring and the protons of the amino and hydroxyl groups. The trans configuration can be confirmed by the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the cyclohexane ring, the spectrum is relatively simple.
Representative ¹³C NMR Data: A representative ¹³C NMR spectrum of this compound can be found in chemical databases. The expected chemical shifts are approximately:
-
C-1 (CH-OH): ~70-75 ppm
-
C-2 (CH-NH₃⁺): ~55-60 ppm
-
Other ring carbons: ~20-35 ppm
Experimental Protocol: NMR Sample Preparation
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Accurately weigh the required amount of this compound.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5][6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.[5]
-
Using a pipette, carefully transfer the solution to a clean NMR tube.[7]
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[5]
-
The sample is now ready for analysis in the NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands.
Expected FTIR Absorption Bands:
-
O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹
-
N-H stretch (ammonium): A broad band in the region of 2400-3200 cm⁻¹, often with multiple peaks.
-
C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹
-
C-O stretch (alcohol): A strong band in the region of 1050-1150 cm⁻¹
-
N-H bend (ammonium): A band around 1500-1600 cm⁻¹
Applications in Asymmetric Synthesis and Drug Development
The primary value of enantiomerically pure trans-2-Aminocyclohexanol lies in its application as a chiral auxiliary and as a building block for the synthesis of chiral ligands and pharmaceutical agents.
Role as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] The auxiliary is then removed, having imparted its chirality to the product. trans-2-Aminocyclohexanol and its derivatives are effective chiral auxiliaries due to their rigid conformational structure, which creates a well-defined steric environment around the reaction center.
Mechanism of Stereochemical Control: When attached to a substrate, the bulky cyclohexane ring of the auxiliary blocks one face of the prochiral center, forcing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other.
Figure 4: General workflow for asymmetric synthesis using a chiral auxiliary.
Example Application: Asymmetric Aldol Reaction (Conceptual)
While a specific example using trans-2-aminocyclohexanol was not found in the search results, its structural analogues, such as (1S,2R)-2-aminocyclopentan-1-ol, have been successfully employed as chiral auxiliaries in asymmetric aldol reactions with excellent diastereoselectivity (>99% de).[9] The principle of stereochemical control would be analogous for trans-2-aminocyclohexanol.
Precursor to Chiral Ligands
trans-2-Aminocyclohexanol is a valuable precursor for the synthesis of a variety of chiral ligands. These ligands can then be used in catalytic amounts to control the stereochemistry of a wide range of chemical transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The amino and hydroxyl groups provide convenient handles for further functionalization to create bidentate or multidentate ligands.
Role in Drug Development
The structural motif of trans-2-aminocyclohexanol is found in a number of biologically active molecules. Its ability to introduce chirality makes it a key intermediate in the synthesis of complex pharmaceutical compounds. For instance, it is a known building block for compounds targeting the central nervous system.[1]
Safety and Handling
This compound is classified as an irritant. It can cause skin and eye irritation, and may cause respiratory irritation if inhaled.[3]
Recommended Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a versatile and valuable chiral building block for researchers, scientists, and drug development professionals. Its well-defined stereochemistry, coupled with its accessible synthesis and rich derivative chemistry, makes it a powerful tool in the pursuit of enantiomerically pure compounds. A thorough understanding of its synthesis, characterization, and application is crucial for leveraging its full potential in the development of novel pharmaceuticals and fine chemicals.
References
- Wikipedia. Chiral auxiliary. [Link]
- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]
- Google Patents. (2010). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
- Google Patents. (2010).
- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 118-122. [Link]
- Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
- NIST. trans-2-Aminocyclohexanol. [Link]
- ResearchGate. (2025, August 7). Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. [Link]
- SpectraBase. 2-Aminocyclohexanol. [Link]
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
- University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]
- Iowa State University.
Sources
- 1. researchgate.net [researchgate.net]
- 3. chemrj.org [chemrj.org]
- 4. researchgate.net [researchgate.net]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. youtube.com [youtube.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
trans-2-Aminocyclohexanol hydrochloride synthesis methods
An Application Scientist's Guide to the Synthesis of trans-2-Aminocyclohexanol Hydrochloride: Methods, Mechanisms, and Practical Insights
Introduction
This compound (CAS: 5456-63-3, Molecular Formula: C₆H₁₄ClNO) is a pivotal chiral building block in modern organic synthesis and pharmaceutical development.[1][2] Its rigid cyclohexane backbone, featuring vicinal amino and hydroxyl groups in a specific trans stereochemical arrangement, makes it an invaluable synthon for creating complex molecular architectures.[2] This compound and its enantiopure forms serve as precursors for various pharmaceutical agents, including those targeting the central nervous system, and as ligands in asymmetric catalysis.[1][3][4]
The synthesis of this compound presents two primary stereochemical challenges:
-
Diastereoselectivity: Achieving the desired trans configuration over the cis isomer.
-
Enantioselectivity: Separating the racemic mixture or directly synthesizing the desired single enantiomer, (1R,2R) or (1S,2S).
This guide provides an in-depth exploration of the core synthetic strategies, moving from the preparation of the racemate to advanced asymmetric methods. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying principles, the rationale behind experimental choices, and the practical insights necessary for successful implementation in a research and development setting.
Part 1: Synthesis of Racemic (±)-trans-2-Aminocyclohexanol
The most direct and industrially scalable route to the racemic form of trans-2-aminocyclohexanol begins with the ring-opening of cyclohexene oxide. This method inherently establishes the required trans stereochemistry.
Core Method: Aminolysis of Cyclohexene Oxide
The reaction of cyclohexene oxide, a readily available starting material, with an amine source is the cornerstone for producing 2-aminocyclohexanol.[5] The mechanism proceeds via a nucleophilic attack on one of the epoxide carbons.
Mechanistic Rationale (The Fürst-Plattner Rule):
The high diastereoselectivity of this reaction is governed by the Fürst-Plattner Rule (Rule of Diaxial Opening). The cyclohexane ring exists predominantly in a chair conformation. For the nucleophilic attack to proceed via the lowest energy transition state, the nucleophile (ammonia) and the leaving group (the epoxide oxygen) must align in an anti-periplanar, or diaxial, orientation.[6] This constraint forces the incoming amino group and the resulting hydroxyl group to adopt a trans relationship, making this method highly effective for obtaining the desired diastereomer. Lewis acid catalysis can further enhance reactivity by coordinating to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[7]
Caption: Mechanism of trans-selective aminolysis of cyclohexene oxide.
Experimental Protocol: Racemic Synthesis
This protocol is adapted from established industrial methods that prioritize yield, purity, and operational simplicity.[8][9]
Materials:
-
Cyclohexene oxide
-
28% Aqueous ammonia solution
-
Autoclave reactor with stirring
-
Filtration apparatus
Procedure:
-
Charging the Reactor: To a 1-liter autoclave equipped with a mechanical stirrer, add cyclohexene oxide (98.1 g, 1.0 mol).
-
Adding Reagent: Carefully add 28% aqueous ammonia solution (608.2 g, 10.0 mol). The use of a large excess of ammonia is crucial to maximize the reaction rate and minimize the formation of byproducts from the reaction of the product with the starting epoxide.
-
Reaction: Seal the autoclave and heat the mixture to 60-65°C with vigorous stirring. Maintain this temperature for 4 hours. The pressure inside the vessel will increase due to the vapor pressure of ammonia and water.
-
Cooldown and Isolation: Cool the reaction mixture to room temperature. A crystalline byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate and should be removed by filtration.
-
Purification: The ammonia is carefully removed from the filtrate by distillation under reduced pressure. The resulting crude racemic trans-2-aminocyclohexanol can be further purified by vacuum distillation or crystallization to yield a high-purity product.
| Parameter | Value | Rationale |
| Reactant Ratio | 10 eq. NH₃ to 1 eq. Cyclohexene Oxide | Suppresses byproduct formation and drives the reaction to completion.[8] |
| Temperature | 60-65°C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |
| Time | 4 hours | Ensures high conversion of the limiting reagent (cyclohexene oxide). |
| Expected Yield | High | The method is known for producing the product in high yield and purity.[8] |
Part 2: Enantioselective Strategies
For applications in asymmetric synthesis and pharmaceuticals, obtaining enantiomerically pure trans-2-aminocyclohexanol is essential. This can be accomplished either by resolving the racemate or through direct catalytic asymmetric synthesis.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This technique remains a robust and scalable method for obtaining enantiopure materials. It relies on the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Principle of Resolution: (±)-Amine + (+)-Acid → [(-)-Amine·(+)-Acid] + [(+)-Amine·(+)-Acid] (Diastereomers with different solubilities)
A particularly effective resolving agent for trans-2-aminocyclohexanol is optically active 2-methoxyphenylacetic acid.[8][9]
Caption: Workflow for the classical resolution of racemic trans-2-aminocyclohexanol.
Experimental Protocol: Resolution
This protocol is based on a patented method demonstrating high efficiency.[8]
Materials:
-
Racemic trans-2-aminocyclohexanol
-
(S)-(-)-2-methoxyphenylacetic acid
-
Methanol
-
Sodium hydroxide solution
Procedure:
-
Salt Formation: Dissolve racemic trans-2-aminocyclohexanol (e.g., 10.0 g) in methanol. In a separate flask, dissolve an equimolar amount of (S)-(-)-2-methoxyphenylacetic acid in methanol.
-
Crystallization: Combine the two solutions and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, then cool further (e.g., to 0-5°C) and age for several hours to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold methanol to remove residual mother liquor. The (1R,2R)-trans-2-aminocyclohexanol salt with (S)-acid typically crystallizes preferentially.
-
Liberation of Free Amine: Dissolve the isolated salt in water and add a strong base (e.g., 2M NaOH) to deprotonate the amine and liberate the free base.
-
Extraction: Extract the enantiopure trans-2-aminocyclohexanol into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure.
-
Final Salt Formation: The resulting enantiopure free base can be converted to the hydrochloride salt as described in Part 3.
| Parameter | Value | Rationale |
| Resolving Agent | Optically active 2-methoxyphenylacetic acid | Forms diastereomeric salts with good crystallinity and differential solubility.[8][9] |
| Optical Purity | >99% ee achievable | High efficiency is possible, sometimes with recrystallization.[8] |
| Yield | Theoretical max. 50% per enantiomer | Can be improved by recovering the other enantiomer from the mother liquor. |
Method 2: Catalytic Asymmetric Synthesis
A more elegant and atom-economical approach is the direct catalytic enantioselective synthesis from achiral precursors. An efficient method involves the asymmetric ring-opening (ARO) of cyclohexene oxide using a chiral catalyst.
Principle: A chiral catalyst, such as an oligomeric (salen)Co-OTf complex, coordinates to the epoxide, activating it. The chiral environment of the catalyst then directs the nucleophile (e.g., a carbamate) to attack one of the two enantiotopic carbons of the meso-epoxide preferentially, leading to a highly enantioenriched product.[3]
Experimental Protocol: Asymmetric Synthesis
This protocol is based on a highly effective method developed for preparing enantioenriched trans-1,2-amino alcohols.[3]
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co–OTf catalyst (0.5 mol%)
-
Solvent (e.g., toluene)
-
Base for deprotection (e.g., KOH)
-
Hydrochloric acid
Procedure:
-
Catalytic Reaction: In a dry flask under an inert atmosphere, dissolve the (salen)Co–OTf catalyst (0.5 mol%) in toluene. Add phenyl carbamate (1.0 eq) followed by cyclohexene oxide (1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed. The reaction typically forms a protected oxazolidinone intermediate.
-
Deprotection: Upon completion, add a solution of potassium hydroxide in methanol to the reaction mixture and heat to reflux to hydrolyze the carbamate and oxazolidinone.
-
Isolation and Purification: After cooling, perform a standard aqueous workup. Extract the product into an organic solvent.
-
Crystallization as Hydrochloride: Concentrate the organic extracts and dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol). Add a solution of HCl to precipitate the this compound salt. The product can be recrystallized to achieve very high enantiomeric excess.
| Parameter | Value | Rationale |
| Catalyst | Oligomeric (salen)Co–OTf | Highly effective for asymmetric ring-opening of meso-epoxides.[3] |
| Nucleophile | Phenyl carbamate | Effective nucleophilic partner in this catalytic system.[3] |
| Catalyst Loading | 0.5 mol% | Low catalyst loading makes the process efficient and cost-effective for large-scale synthesis.[3] |
| Enantiomeric Excess | >99% ee | Demonstrates excellent enantiocontrol by the catalyst.[3] |
| Yield | High | The method is reported to provide high yields of the desired product.[3] |
Part 3: Final Conversion to the Hydrochloride Salt
For stability, ease of handling, and improved solubility, the free base form of trans-2-aminocyclohexanol is typically converted to its hydrochloride salt.[2]
Principle: This is a simple acid-base neutralization reaction.
General Protocol:
-
Dissolve the purified trans-2-aminocyclohexanol (racemic or enantiopure) in a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) with stirring.
-
The hydrochloride salt will precipitate from the solution.
-
Cool the mixture to maximize precipitation, then collect the solid product by filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum. The product, this compound, is typically a white to off-white crystalline solid.[1][2]
Conclusion
The synthesis of this compound can be approached through several robust and well-established methodologies. The choice of method depends critically on the specific requirements of the end-user, particularly regarding enantiopurity.
-
For applications where the racemate is sufficient, the aminolysis of cyclohexene oxide with aqueous ammonia is a high-yielding and industrially viable process.
-
For obtaining enantiopure material, classical resolution with chiral acids like 2-methoxyphenylacetic acid offers a reliable, scalable, albeit less atom-economical, pathway.
-
Catalytic asymmetric synthesis , particularly the (salen)Co-catalyzed ring-opening of cyclohexene oxide, represents the state-of-the-art, providing direct access to highly enantioenriched products with low catalyst loadings and high yields.[3]
Each method requires careful control of reaction parameters to ensure high diastereoselectivity and, where necessary, enantioselectivity. The insights provided in this guide are intended to equip researchers and drug development professionals with the technical understanding to select and implement the most appropriate synthetic strategy for their specific needs.
References
- Smolecule. (2023, August 15). Buy this compound | 5456-63-3. Link
- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895-2897. Link
- Google Patents. (2010).
- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. Link
- Google Patents. (2010). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol. Link
- Laayati, M., et al. (2020). Aminolysis of cyclohexene oxide.
- MDPI. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 29(9), 2139. Link
- Sattar, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 31-36. Link
- Rios, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(10), 12196-12207. Link
- van der Wal, C. D., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4117-4127. Link
- CymitQuimica. CAS 5456-63-3: this compound. Link
- Wikipedia. Cyclohexene oxide. Link
- Sigma-Aldrich. This compound 99%. Link
- Santa Cruz Biotechnology. This compound | CAS 5456-63-3. Link
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Link
- ACS Publications. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Link
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. CAS 5456-63-3: this compound [cymitquimica.com]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 9. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Organic Solvent Solubility of trans-2-Aminocyclohexanol Hydrochloride
Foreword: Navigating the Solubility Landscape in Pharmaceutical Development
To the researchers, scientists, and drug development professionals who navigate the complex world of small molecule chemistry, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility. From the design of synthetic routes and purification schemes to the formulation of final drug products, understanding how a molecule behaves in different solvent environments is paramount. This guide is dedicated to a specific yet illustrative compound: trans-2-aminocyclohexanol hydrochloride. While seemingly a simple molecule, its solubility profile presents a fascinating case study in the interplay of molecular structure, intermolecular forces, and solvent properties. As a hydrochloride salt of an amino alcohol, it embodies the challenges and opportunities frequently encountered in pharmaceutical chemistry. This document moves beyond a simple recitation of data, offering instead a deeper, mechanistic understanding of its solubility and providing the practical tools to assess it.
Physicochemical Profile of this compound
A thorough analysis of a compound's solubility begins with a firm grasp of its intrinsic physicochemical properties. These characteristics dictate its interactions at the molecular level.
-
Molecular Structure and Functional Groups: this compound possesses a cyclohexane backbone, a non-polar and sterically bulky moiety. Attached to this ring in a trans configuration are a hydroxyl (-OH) group and an ammonium (-NH3+) group (as the hydrochloride salt). This arrangement renders the molecule amphiphilic, with distinct hydrophilic and hydrophobic regions.[1] The presence of both a hydrogen bond donor (hydroxyl and ammonium groups) and acceptor (hydroxyl group and the chloride counter-ion) is critical to its solubility behavior.[2]
-
Ionic Character: The formation of the hydrochloride salt from the free amine is a key modification that significantly enhances its polarity and, consequently, its aqueous solubility.[1][2] The presence of the charged ammonium group and the chloride counter-ion introduces strong ion-dipole interactions with polar solvents.
-
Physical State and Thermal Properties: At room temperature, it exists as a white to pale cream crystalline powder.[1] Its melting point is consistently reported in the range of 172-177 °C, indicating a stable crystal lattice.[3] The energy required to overcome this lattice energy is a significant factor in the dissolution process. The compound is also noted to be hygroscopic, readily absorbing moisture from the atmosphere.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | |
| Appearance | White to pale cream crystalline powder | [1] |
| Melting Point | 172-177 °C | [3] |
| Hygroscopicity | Hygroscopic | [3] |
The Mechanics of Dissolution: A Theoretical Framework
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.
The dissolution process can be conceptualized as a three-step cycle:
-
Solute-Solute Interaction Breaking: Energy is required to overcome the electrostatic forces holding the ions in the crystal lattice.
-
Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Solute-Solvent Interaction Formation: Energy is released when the solute molecule forms new interactions with the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. Favorable dissolution occurs when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.
Figure 1: Thermodynamic cycle of dissolution.
For this compound, the key interactions governing its solubility are:
-
In Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in strong hydrogen bonding with the hydroxyl and ammonium groups, and also effectively solvate the chloride ion.[4][5] The high dielectric constant of these solvents helps to shield the ionic charges, further promoting dissolution.[6]
-
In Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents have dipole moments and can interact favorably with the ionic parts of the molecule. However, their ability to act as hydrogen bond donors is limited, which may result in lower solubility compared to protic solvents.
-
In Non-Polar Solvents (e.g., toluene, hexane): The hydrophobic cyclohexane ring can have favorable van der Waals interactions with these solvents. However, these interactions are generally not strong enough to overcome the high crystal lattice energy of the salt. The reported solubility in some non-polar solvents like benzene and diethyl ether is surprising and suggests a complex interplay of factors, possibly involving the formation of ion pairs that have a more non-polar character.[1]
Known Solubility Profile
| Solvent System | Solubility | Characteristics | Reference(s) |
| Water | Soluble | Clear, colorless solution | [1] |
| Methanol (containing 1N Acetic Acid) | 25 mg/mL | Clear, colorless solution | [1][3] |
| Ethanol | Soluble | - | [1][7] |
| Acetone | Soluble | - | [1][7] |
| Diethyl Ether | Soluble | - | [1][7] |
| Benzene | Soluble | - | [1][7] |
| Chloroform | 25 mg/mL | Clear, yellow solution | [8] |
Note: The term "soluble" is qualitative and can vary between sources. The quantitative data point in acidified methanol suggests that pH can significantly impact solubility in protic solvents.
A Validated Protocol for Experimental Solubility Determination
Given the scarcity of published quantitative data, experimental determination is often necessary. The isothermal equilibrium method, commonly known as the shake-flask method, is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[9]
Figure 2: Isothermal equilibrium solubility determination workflow.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired level (e.g., 25 °C).
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the settled solid. Immediately filter the sample through a syringe filter into a pre-weighed vial or volumetric flask to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the solute in the filtered sample using a pre-validated analytical method. Prepare a calibration curve using standards of known concentration to ensure accuracy.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
This self-validating system ensures that the measured concentration represents the true equilibrium solubility at the specified temperature. The presence of excess solid throughout the experiment confirms that the solution is indeed saturated.
Concluding Remarks for the Practicing Scientist
The solubility of this compound in organic solvents is a testament to its amphiphilic and ionic nature. While it exhibits good solubility in polar protic solvents due to strong hydrogen bonding and ion-dipole interactions, its behavior in other organic media is less predictable and underscores the necessity for empirical determination. The lack of a comprehensive public dataset for this compound is not an anomaly but a common reality in drug development. Therefore, the ability to rationally assess a molecule's properties and apply a robust experimental protocol, such as the isothermal equilibrium method described herein, is an indispensable skill for any scientist in this field. This guide provides both the theoretical foundation and the practical framework to confidently approach the solubility challenges presented by this and similar amine hydrochloride compounds.
References
- Solubility of Things. Methylamine hydrochloride. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]
- Al-Obaidi, H., & Buckton, G. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2), 43-51. [Link]
- University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
- Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
- National Center for Biotechnology Information. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]
- Chemsrc. trans-2-Amino-cyclohexanol | CAS#:13374-31-7. [Link]
- LookChem. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)
- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. CAS 5456-63-3: this compound [cymitquimica.com]
- 3. 5456-63-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. al-kindipublisher.com [al-kindipublisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
trans-2-Aminocyclohexanol hydrochloride melting point range
An In-Depth Technical Guide to the Melting Point of trans-2-Aminocyclohexanol Hydrochloride
Introduction
This compound (CAS 5456-63-3) is a pivotal chemical intermediate, widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Its stereochemistry and bifunctional nature—possessing both an amine and a hydroxyl group—make it a valuable chiral auxiliary.[3] In any research or drug development setting, the physical properties of such a starting material are of paramount importance for identity confirmation and quality control. Among these, the melting point stands out as a fundamental and highly informative characteristic.
This technical guide provides a comprehensive examination of the melting point of this compound. It moves beyond a simple statement of a temperature range to explore the underlying physicochemical principles that govern this property, the experimental nuances of its determination, and its significance in the context of material purity and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical parameter.
Reported Melting Point Data
The melting point of this compound is consistently reported in a narrow range, typically centered around 172-177 °C. However, slight variations exist across different commercial suppliers and literature sources. A summary of these reported values is presented below.
| Purity | Reported Melting Point Range (°C) | Source |
| 99% | 172-175 °C | Sigma-Aldrich[4] |
| 99% | 173.0-177.0 °C | Thermo Scientific Acros[5] |
| 97+% | 172-175 °C | Fisher Scientific (Alfa Aesar)[6] |
| Not Specified | 172-175 °C | Chemical Point[7] |
| Not Specified | 168.0-179.0 °C | Smolecule[1] |
The minor discrepancies in these ranges can be attributed to a combination of factors, including the actual purity of the specific lot, the presence of trace impurities, and the methodology used for the determination. The broader range of 168.0-179.0 °C noted by one source likely encompasses a wider array of product grades.[1] For a highly pure sample, a sharp melting range of 1-2 °C is expected.[8]
Physicochemical Factors Governing the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[9] For this compound, several key factors contribute to its characteristic melting point.
Intermolecular and Ionic Forces
The relatively high melting point of this compound is a direct consequence of the strong attractive forces between its constituent parts.
-
Ionic Bonds: As a hydrochloride salt, the primary force is the strong electrostatic attraction between the positively charged ammonium group (-NH3+) and the negatively charged chloride ion (Cl-). Ionic compounds generally have very high melting points.[8][10][11]
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an ammonium group allows for extensive hydrogen bonding. These are strong dipole-dipole interactions that significantly increase the energy required to separate the molecules.[8][9][12]
-
Van der Waals Forces: London dispersion forces also exist due to the nonpolar cyclohexane backbone, contributing to the overall intermolecular attraction.[9][12]
Molecular Structure and Crystal Packing
The ability of molecules to pack efficiently into a crystal lattice is crucial.
-
Symmetry and Shape: Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[8][10][11] The chair conformation of the cyclohexane ring and the trans orientation of the amino and hydroxyl groups create a specific three-dimensional shape that dictates how well the molecules fit together.
-
Molecular Size: In general, for a homologous series, larger molecules have higher melting points due to increased surface area and stronger van der Waals forces.[8][9]
The Impact of Impurities
The presence of impurities is the most common reason for deviations from the literature melting point value. This phenomenon, known as melting point depression, is a colligative property.
-
Mechanism: Impurities disrupt the uniform crystal lattice structure.[8] This weakens the overall intermolecular forces, meaning less energy (a lower temperature) is required to break the lattice apart.
-
Observation: An impure sample will typically exhibit a melting point that is both lower and broader than that of the pure compound.[12] A sharp, narrow melting range is therefore a reliable indicator of high purity.[8]
Standard Protocol for Melting Point Determination
To ensure accurate and reproducible results, a standardized methodology is essential. The capillary method is the most common and pharmacopeia-recognized technique.[13]
Equipment and Materials
-
Melting point apparatus (e.g., Mel-Temp, Stuart, or similar digital device)
-
Capillary tubes (open at one end)
-
Mortar and pestle or spatula
-
Dry, finely powdered sample of this compound
Step-by-Step Procedure
-
Sample Preparation: Ensure the sample is completely dry and has a fine, uniform consistency. If necessary, gently grind the crystalline powder with a mortar and pestle.[14]
-
Capillary Loading: Invert a capillary tube and press the open end into the sample powder. Tap the sealed end of the tube gently on a hard surface to pack the powder down.[13][15] A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Set a fast heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time and identifies the temperature region of interest.
-
Cooling and Second Measurement: Allow the heating block to cool to at least 20 °C below the approximate melting point observed.
-
Accurate Determination: Place a new capillary with a fresh sample into the apparatus. Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to a slow 1-2 °C per minute.[13]
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid particle melts completely.
-
The melting point range is reported as T1 - T2.
-
Experimental Workflow Diagram
Caption: Workflow for accurate melting point determination.
Synthesis, Purification, and Overall Quality Control
The final melting point of a sample is inextricably linked to its history. The synthesis and purification processes dictate the final purity of the material.
-
Synthesis: Common synthetic routes to trans-2-aminocyclohexanol include the reduction of ketones and the resolution of racemic mixtures using chiral acids.[1][16][17] Byproducts or unreacted starting materials from these processes can act as impurities.
-
Purification: Crystallization is a common method for purifying the final product.[16] This process selectively isolates the desired compound, leaving impurities behind in the solvent. The efficiency of this step is critical for achieving a high-purity solid with a sharp melting point.
-
Comprehensive Characterization: While melting point is an excellent indicator of purity, it should not be used in isolation. For definitive identification and quality assurance in a research or drug development setting, it must be corroborated by other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).[18][19]
Quality Control Logic Diagram
Caption: Integrated approach to material quality control.
Conclusion
The melting point of this compound, reliably cited as being in the 172-177 °C range for high-purity material, is a critical parameter for its identification and quality assessment. This value is a direct reflection of the strong ionic and intermolecular forces inherent in its molecular structure. Deviations from this range, particularly a depression and broadening, are strong indicators of the presence of impurities.
For professionals in research and drug development, a thorough understanding of not only the expected value but also the factors that influence it and the precise methodology for its measurement is non-negotiable. By employing a rigorous, well-controlled experimental technique and integrating the results with other analytical data, the melting point serves as a cornerstone of material characterization, ensuring the integrity and success of subsequent scientific endeavors.
References
- Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy.
- What Affects Melting Point Of Organic Compounds?. (2025, January 31). Chemistry For Everyone - YouTube.
- Rogers, K. (2022, March 24). What Factors Affect Melting Point?. Sciencing.
- 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources.
- Melting Point Determination. (n.d.). Analytical Testing Labs.
- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Melting Point Determination. (n.d.). thinkSRS.com.
- Determination of Melting Point. (n.d.). Wired Chemist.
- This compound. (n.d.). CHEMICAL POINT.
- Melting point determination. (n.d.). University of Calgary.
- Method for producing optically active trans-2-aminocyclohexanol and intermediate for producing the same. (2015). Google Patents.
- Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020, December 21). Publication Server of the University of Greifswald.
- SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. (n.d.). Organic Syntheses Procedure.
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. CAS 5456-63-3: this compound [cymitquimica.com]
- 4. 反式-2-氨基环己醇 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. sciencing.com [sciencing.com]
- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. thinksrs.com [thinksrs.com]
- 14. westlab.com [westlab.com]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 5456-63-3|this compound|BLD Pharm [bldpharm.com]
- 19. This compound(5456-63-3) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Blueprint of trans-2-Aminocyclohexanol Hydrochloride: An In-depth Technical Guide
Introduction
trans-2-Aminocyclohexanol hydrochloride is a vital bifunctional molecule, serving as a key building block in the synthesis of pharmaceuticals and chiral ligands. Its stereochemistry, with the amino and hydroxyl groups in a trans configuration, dictates its reactivity and conformational behavior, making unambiguous structural confirmation paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the nuances of spectral interpretation, grounded in the principles of stereochemistry and the influence of the hydrochloride salt form on the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important molecule.
Molecular Structure and Conformational Dynamics
The hydrochloride salt of trans-2-aminocyclohexanol exists predominantly in a chair conformation to minimize steric strain. In the trans isomer, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The most stable chair conformation will have both the hydroxyl and the protonated amino group (-NH3+) in equatorial positions to avoid unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the observed NMR spectral parameters, particularly the proton-proton coupling constants.[1][2]
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum provides a wealth of information regarding the electronic environment and spatial relationships of the protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₃⁺).
-
Instrumental Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to a suitable internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the cyclohexane ring protons. However, key signals can be identified and assigned based on their chemical shifts and coupling patterns. The spectrum, typically run in DMSO-d₆, shows several key regions of interest.[4]
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| -NH₃⁺ | ~8.16 | Broad Singlet | The protonated amine protons are significantly deshielded and often appear as a broad signal due to quadrupole broadening and exchange with residual water. |
| -OH | ~5.45 | Singlet/Broad Singlet | The hydroxyl proton is also deshielded and its chemical shift can be variable depending on concentration and solvent. |
| H1 (CH-OH) | ~3.39 | Multiplet | This proton is deshielded due to the adjacent electronegative oxygen atom. Its multiplicity is complex due to coupling with neighboring protons. |
| H2 (CH-NH₃⁺) | ~2.69 | Multiplet | This proton is deshielded by the adjacent protonated amino group. |
| Cyclohexane Ring Protons | ~1.1-2.0 | Multiplets | The remaining eight protons of the cyclohexane ring appear as a series of complex, overlapping multiplets in the upfield region of the spectrum.[4] |
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (≥300 MHz) is crucial for achieving better signal dispersion and resolving the complex multiplets of the cyclohexane ring protons. DMSO-d₆ is a common solvent for amine hydrochlorides as it can solubilize the salt and slow down the exchange of the NH₃⁺ and OH protons, sometimes allowing for the observation of their signals.
Expertise in Action: The Power of Coupling Constants
Diagram of the ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.7 mL of a deuterated solvent.[3]
-
Instrumental Parameters: Acquire the ¹³C NMR spectrum on a spectrometer, often at a frequency of 75 MHz or higher. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation, phase and baseline correction, and chemical shift referencing.
Interpretation of the ¹³C NMR Spectrum
Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the cyclohexane ring. The chemical shifts are influenced by the electronegativity of the attached functional groups.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Key Insights |
| C1 (CH-OH) | ~70-75 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C2 (CH-NH₃⁺) | ~55-60 | The carbon attached to the protonated amino group is also deshielded, but typically to a lesser extent than the carbon bearing the hydroxyl group. |
| C3, C6 | ~30-35 | These carbons are adjacent to the substituted carbons and show intermediate chemical shifts. |
| C4, C5 | ~20-25 | These carbons are furthest from the electron-withdrawing groups and are the most shielded, appearing at the highest field. |
Note: The exact chemical shifts can be influenced by the solvent and concentration. The values presented here are estimates based on data for similar aminocyclohexanol derivatives.[5][6]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a solid sample. A common method is to prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3200-3600 | Broad, Strong | This broad absorption is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. |
| N-H Stretch (of -NH₃⁺) | 2800-3200 | Broad, Strong | The stretching vibrations of the N-H bonds in the ammonium salt appear as a very broad and strong band, often with some fine structure. This is a key indicator of a primary amine salt. |
| C-H Stretch | 2850-2960 | Medium-Strong | These absorptions are due to the stretching of the C-H bonds in the cyclohexane ring. |
| N-H Bend (of -NH₃⁺) | 1500-1600 | Medium | The bending vibration of the N-H bonds in the ammonium group. |
| C-O Stretch | 1050-1150 | Strong | The stretching vibration of the carbon-oxygen single bond. |
Trustworthiness Through Self-Validation: The presence of a strong, broad band in the 3200-3600 cm⁻¹ region (O-H stretch), a very broad and strong absorption between 2800-3200 cm⁻¹ (N-H stretch of the ammonium salt), and a strong C-O stretch around 1100 cm⁻¹ collectively provide a self-validating spectroscopic fingerprint for the this compound structure.
Diagram of the Spectroscopic Analysis Workflow
Caption: Overall spectroscopic workflow.
Conclusion
The spectroscopic characterization of this compound through NMR and IR spectroscopy provides a comprehensive structural picture. The ¹H NMR spectrum, with its characteristic chemical shifts and complex coupling patterns, confirms the connectivity and, through detailed analysis of coupling constants, the trans-diequatorial conformation. The ¹³C NMR spectrum reveals the six unique carbon environments of the cyclohexane ring. Finally, the IR spectrum provides definitive evidence for the presence of the hydroxyl and protonated amino functional groups. Together, these techniques offer a robust and self-validating methodology for the structural elucidation and quality control of this important chemical building block, ensuring its suitability for applications in pharmaceutical and chemical research.
References
- Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Journal of Undergraduate Chemistry Research, 21(4), 105. [Link]
- Westmont College. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scholarly Commons - Research & Creativity Showcase: New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety [scholarlycommons.pacific.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound(5456-63-3) 1H NMR spectrum [chemicalbook.com]
- 5. westmont.edu [westmont.edu]
- 6. This compound(5456-63-3) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Application of trans-2-Aminocyclohexanol Hydrochloride
This guide provides a comprehensive technical overview of trans-2-aminocyclohexanol hydrochloride, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its discovery through various synthetic routes, explore its physicochemical properties, and illuminate its applications, moving beyond simple procedural descriptions to explain the underlying scientific principles and rationale behind methodological choices.
Introduction: The Significance of a Chiral Scaffold
This compound (C₆H₁₄ClNO) is a bifunctional organic compound featuring a cyclohexane ring substituted with amino and hydroxyl groups in a specific trans stereochemical arrangement.[1][2] This defined spatial orientation is critical, making it an invaluable chiral synthon for the construction of complex molecular architectures. Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in a variety of reaction conditions.[2]
The importance of this molecule lies in its utility as a precursor for a range of biologically active compounds. It serves as a key intermediate in the synthesis of pharmaceuticals, including agents targeting the central nervous system, antiarrhythmics, and analgesics.[1][3] Its structural rigidity and defined stereochemistry also make it a candidate for use as a chiral auxiliary or ligand in asymmetric catalysis.
Key Physicochemical Properties
A foundational understanding of a compound's properties is essential for its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO·HCl | [4] |
| Molecular Weight | 151.63 g/mol | [4] |
| Appearance | White to pale cream crystalline powder | [1] |
| Melting Point | 172-175 °C (lit.) | [4] |
| Solubility | Soluble in water and methanol (e.g., 25 mg/mL in 1N acetic acid in methanol) | [1] |
| CAS Number | 5456-63-3 | [4][5] |
The Genesis of Chirality: Synthetic Pathways
The "discovery" of a molecule like trans-2-aminocyclohexanol is intrinsically linked to the development of synthetic methods that can control its stereochemistry. There is no single "eureka" moment, but rather an evolution of techniques to produce the racemic mixture and, more importantly, to isolate or synthesize the desired enantiopure forms.
Classical Approaches: Resolution of Racemates
Early and industrially relevant methods focus on producing the racemic mixture of trans-2-aminocyclohexanol and then separating the enantiomers.
-
Chemical Resolution via Diastereomeric Salts: A widely used industrial strategy involves reacting the racemic amine with a chiral resolving agent, such as an optically active organic acid (e.g., di-O-benzoyltartaric acid or 2-methoxyphenylacetic acid).[6] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiopure amine.
-
Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes. A racemic mixture of a trans-2-aminocyclohexanol derivative (e.g., its acetate) is treated with an enzyme like a lipase or acylase.[6] The enzyme selectively hydrolyzes one enantiomer of the derivative, leaving the other unreacted. The resulting mixture of the hydrolyzed amino alcohol and the unreacted ester can then be separated by standard techniques like column chromatography. While highly selective, this method can be limited by low productivity on an industrial scale due to the dilute solutions required.[6]
Modern Asymmetric Synthesis: Building Chirality Directly
More advanced methods focus on creating the desired enantiomer directly, avoiding the wastefulness of resolving a racemic mixture. A highly efficient modern protocol involves the enantioselective ring-opening of a meso-epoxide.
-
Catalytic Enantioselective Carbamate Addition: This powerful technique utilizes a chiral catalyst to open cyclohexene oxide (a meso-epoxide) with a nucleophile, creating two adjacent stereocenters in a controlled manner. A notable example is the use of an oligomeric (salen)Co–OTf complex as the catalyst and an aryl carbamate as the nitrogen source.[7] This method is highly efficient, proceeding with low catalyst loadings and high concentrations, making it amenable to large-scale synthesis.[7] The resulting protected amino alcohol is then deprotected under basic conditions to yield the final product in high enantiomeric excess (>99% ee).[7]
Caption: Key synthetic strategies for producing trans-2-aminocyclohexanol (ACH) hydrochloride.
Characterization and Structural Elucidation
Confirming the identity, purity, and stereochemistry of this compound is paramount. This is achieved through a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.[8] In ¹H NMR, the trans configuration leads to distinct coupling constants for the protons on C1 and C2. Conformational studies show that when substituents are in axial positions, the signals are narrow with coupling constants around 10 Hz, whereas equatorial conformations result in broader signals with coupling constants near 25 Hz.[1]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H, N-H, and C-N functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Used to determine the enantiomeric excess (ee) of the synthesized product, confirming the success of an asymmetric synthesis or resolution.[7]
Applications in Drug Development and Advanced Research
The utility of this compound extends across various scientific domains, from foundational research to the synthesis of marketable pharmaceuticals.
-
Pharmaceutical Intermediate: It is a crucial building block for numerous active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of the antiarrhythmic drug Vernakalant and various κ-opioid analgesics.[3] It is also an intermediate for secretolytic agents like Ambroxol.[3][9]
-
Proteomics and Biochemical Research: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.[1]
-
pH-Triggered Conformational Switches: Advanced research has explored derivatives of trans-2-aminocyclohexanol as molecular switches.[10] The conformational equilibrium of these molecules can be altered by pH changes, a property that could be harnessed to control geometry-dependent molecular functions. This is due to the interplay between intramolecular hydrogen bonding and electrostatic interactions upon protonation of the amino group.[10]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, where the expected outcomes and characterization data provide a clear confirmation of success at each stage.
Protocol: Enantioselective Synthesis via Epoxide Opening
This protocol is adapted from the methodology developed for the multigram-scale synthesis of enantiopure trans-1,2-amino alcohols.[7]
Objective: To synthesize (1S,2S)-2-(phenylcarbamoyl)aminocyclohexanol as a precursor to (1S,2S)-2-aminocyclohexanol.
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
(salen)Co-OTf catalyst (oligomeric)
-
tert-Butyl methyl ether (TBME)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Catalyst Activation (Trustworthiness Checkpoint 1): A solution of the (salen)Co catalyst in a suitable solvent is prepared. The catalyst's activity is crucial and should be sourced from a reliable supplier or synthesized according to established literature procedures.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add cyclohexene oxide (1.0 equiv), phenyl carbamate (1.1 equiv), and the (salen)Co-OTf catalyst (0.5-1 mol %).
-
Nucleophilic Addition (Causality Checkpoint): The reaction is typically run at room temperature. The chiral cobalt catalyst coordinates to the epoxide, activating it for nucleophilic attack by the phenyl carbamate. The specific stereochemistry of the salen ligand directs the attack to one of the two enantiotopic carbons of the meso-epoxide, establishing the trans stereochemistry with high enantioselectivity.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots until the starting material (cyclohexene oxide) is consumed.
-
Deprotection: Upon completion, the reaction mixture is subjected to basic deprotection. An aqueous solution of NaOH is added, and the mixture is heated to hydrolyze the carbamate group, yielding the free amino alcohol.
-
Workup and Purification (Trustworthiness Checkpoint 2): The mixture is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Salt Formation: The crude amino alcohol is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of concentrated HCl to precipitate the hydrochloride salt.
-
Recrystallization: The hydrochloride salt is recrystallized from a solvent system like ethanol/ether to yield the final product in high purity and enantiomeric excess (>99% ee).[7]
-
Final Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and its melting point is compared to the literature value. Chiral HPLC is used to confirm the high enantiomeric excess.
Caption: Workflow for the asymmetric synthesis and purification of trans-2-aminocyclohexanol HCl.
Conclusion
This compound is more than a simple chemical reagent; it is a testament to the power of stereocontrolled synthesis. Its journey from racemic mixtures separated by classical resolution to a target of highly efficient asymmetric synthesis showcases the evolution of organic chemistry. For researchers in drug discovery and materials science, a deep understanding of its synthesis, properties, and handling is essential for leveraging its full potential as a versatile chiral building block.
References
- White, D. E., et al. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.
- Google Patents. (2015).
- Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]
- Wikipedia. Cyclohexylamine. [Link]
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. [Link]
- Google Patents. (2021).
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. CAS 5456-63-3: this compound [cymitquimica.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. trans-2-アミノシクロヘキサノール 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 5456-63-3 | BroadPharm [broadpharm.com]
- 6. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 7. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(5456-63-3) 1H NMR spectrum [chemicalbook.com]
- 9. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]
- 10. westmont.edu [westmont.edu]
An In-Depth Technical Guide to the Potential Biological Activities of trans-2-Aminocyclohexanol Hydrochloride and its Derivatives
Introduction: The Untapped Potential of a Versatile Chiral Scaffold
In the landscape of medicinal chemistry and drug development, the identification of versatile, synthetically accessible, and stereochemically defined scaffolds is paramount. trans-2-Aminocyclohexanol hydrochloride, a simple chiral building block, represents one such scaffold with significant, yet largely underexplored, potential.[1][2] With the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol , this white crystalline solid possesses a rigid cyclohexyl backbone functionalized with vicinal amino and hydroxyl groups in a trans configuration.[3][4] This specific stereochemistry is crucial, as it provides a defined three-dimensional arrangement of functional groups that can be exploited for precise molecular recognition in biological systems.[2]
While primarily utilized in organic and asymmetric synthesis as a chiral auxiliary, preliminary investigations suggest that the trans-2-aminocyclohexanol core may serve as a foundational element for developing novel therapeutic agents with a range of biological activities, including neuroprotective, antimicrobial, and anticancer effects.[1][5] This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on why this molecule is a compelling starting point for drug discovery. We will dissect its structural attributes, explore evidence from its derivatives, and provide robust, field-tested protocols to empower researchers to unlock its full therapeutic potential.
Part 1: Foundational Understanding - The Core Moiety
Physicochemical Properties and Stereochemical Significance
The utility of this compound begins with its fundamental properties. The hydrochloride salt form confers aqueous solubility, a critical attribute for biological testing and formulation.[2] The compound's melting point ranges from 168°C to 179°C, indicating a stable crystalline structure.[1]
The true value of this scaffold, however, lies in its stereochemistry. The trans relationship between the C1-hydroxyl and C2-amino groups means they can exist in either a diequatorial or diaxial conformation. In the more stable chair conformation, these groups are positioned diequatorially, projecting away from the ring and creating distinct vectors for interaction with biological targets. This fixed spatial arrangement reduces the entropic penalty upon binding to a receptor or enzyme active site compared to a more flexible acyclic analogue, a design principle that often leads to enhanced potency and selectivity.
A Versatile Scaffold for Medicinal Chemistry
The amino and hydroxyl groups are not merely passive participants; they are active handles for synthetic modification. The primary amine can be readily acylated, alkylated, or used in reductive amination to append a vast array of side chains, while the secondary alcohol can be esterified, etherified, or oxidized. This synthetic tractability allows for the creation of large, diverse chemical libraries from a single, well-defined chiral core. It is through the systematic modification of these functional groups that the latent biological activities of the scaffold can be unmasked and optimized.
Part 2: Exploration of Potential Biological Activities
Direct biological activity data for the unmodified this compound is limited.[1] However, by examining the activities of its more complex derivatives, we can infer the potential therapeutic areas where this scaffold can make a significant impact. This section explores these areas, providing the scientific rationale and actionable experimental protocols for investigation.
Neuropharmacological Potential: A Scaffold for CNS Agents
Expertise & Rationale: The cyclohexylamine framework is a privileged scaffold in neuropharmacology. The rigid structure mimics portions of endogenous neurotransmitters and can effectively cross the blood-brain barrier when incorporated into a molecule with appropriate lipophilicity. Studies on derivatives of 4-aryl-4-aminocyclohexanones, which share the core aminocyclohexane moiety, have revealed potent analgesic and narcotic antagonist activities.[6][7] This strongly suggests that the trans-2-aminocyclohexanol scaffold can be used to position key pharmacophoric elements in the correct orientation to interact with CNS targets like opioid, dopamine, or serotonin receptors. Preliminary studies have also pointed towards potential neuroprotective effects.[1]
A logical first step is to synthesize a focused library of derivatives and screen them for affinity at key CNS receptors, followed by in vivo validation. The workflow diagram below outlines this process.
Caption: Proposed mechanism of bacterial membrane disruption.
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials and Preparation:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test Compounds: Prepare 1 mg/mL stock solutions in DMSO.
-
Positive Control: Gentamicin (1 mg/mL stock).
-
Negative Control: DMSO.
-
Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
-
Assay Procedure (96-well microtiter plate):
-
Add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as controls.
-
The final concentrations will range, for example, from 512 µg/mL to 1 µg/mL.
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Add 100 µL of sterile MHB to well 12 (sterility control).
-
The final volume in each well is 200 µL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by reading the optical density at 600 nm (OD₆₀₀).
-
-
Data Presentation: MIC values for a hypothetical series of derivatives could be presented as follows:
| Compound | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 1 | -COCH₃ | >512 | >512 |
| Derivative 2 | -CO(CH₂)₆CH₃ (Octanoyl) | 32 | 64 |
| Derivative 3 | -CO(CH₂)₁₀CH₃ (Dodecanoyl) | 8 | 16 |
| Gentamicin | (Positive Control) | 0.5 | 1 |
Anticancer Potential: A Scaffold for Targeted Cytotoxicity
Expertise & Rationale: Many successful anticancer agents function by inducing apoptosis. The structural features of trans-2-aminocyclohexanol derivatives can be tailored to achieve selective cytotoxicity towards cancer cells. For instance, incorporating moieties that can interact with specific cancer-related targets, such as kinases or DNA, is a viable strategy. [8]Furthermore, similar to the antimicrobial rationale, creating cationic amphiphilic derivatives can target the altered membrane properties of cancer cells, which often have a higher-than-normal negative surface charge. Studies on other β-amino acid derivatives have shown promising anticancer activity with low toxicity to normal cells, establishing a strong precedent. [9][10]
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cultured cancer cells.
-
Cell Culture and Seeding:
-
Cell Line: Use a human cancer cell line (e.g., MCF-7, breast cancer).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Include wells with untreated cells (100% viability control) and wells with medium only (background control).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate gently for 10 minutes on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that causes 50% reduction in cell viability).
-
Part 3: Future Perspectives and Conclusion
This compound is more than a simple chemical reagent; it is a launchpad for innovation in drug discovery. The evidence, largely drawn from the biological activities of its derivatives, points to compelling opportunities in neuropharmacology, anti-infective research, and oncology. [1][6][9]The rigid, stereochemically defined core provides an ideal foundation for applying principles of rational drug design, while its synthetic tractability makes it suitable for combinatorial chemistry and high-throughput screening approaches.
Future research should focus on the synthesis of diverse libraries with systematic variations in lipophilicity, charge, and hydrogen bonding capacity. By coupling this synthetic effort with the robust biological evaluation protocols detailed in this guide, researchers can systematically map the structure-activity relationships for each therapeutic area. The journey from a simple chiral building block to a lead clinical candidate is complex, but it begins with a foundational understanding of the scaffold's potential—a potential that, for trans-2-aminocyclohexanol, is undeniably significant.
References
- Smolecule. (2023, August 15). This compound.
- Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346.
- CymitQuimica. CAS 5456-63-3: this compound.
- Sigma-Aldrich. This compound 99%.
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.
- Aspira Chemical. Chiral Building Blocks.
- Sigma-Aldrich. trans-2-Aminocyclohexanol 99 5456-63-3.
- Santa Cruz Biotechnology. This compound.
- Hansen, T., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry, 58, 22-29.
- Sever, B., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 199, 112383.
- Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(7), 3045.
- Vasileva-Tonkova, E., & Grabchev, I. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 3-14.
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. CAS 5456-63-3: this compound [cymitquimica.com]
- 3. trans-2-Aminocyclohexanol 99 5456-63-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Chiral Building Blocks [aspirasci.com]
- 6. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Neuroprotective Potential of trans-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless progression of neurodegenerative diseases necessitates the exploration of novel chemical entities for therapeutic intervention. Trans-2-Aminocyclohexanol hydrochloride (C₆H₁₄ClNO) is a bifunctional organic compound recognized primarily as a versatile building block in pharmaceutical synthesis, particularly for agents targeting the central nervous system (CNS).[1][2] While direct, comprehensive studies on its neuroprotective efficacy are nascent, its structural characteristics—a cyclohexane scaffold bearing both amino and hydroxyl groups—present a compelling basis for investigation.[1][2] This technical guide provides a framework for the systematic evaluation of this compound as a potential neuroprotective agent. We synthesize established principles of neuroprotection with the known chemistry of aminocyclohexanol derivatives to propose plausible mechanisms of action and detail robust, field-proven experimental protocols to validate these hypotheses. This document is intended to serve as a roadmap for researchers aiming to elucidate the therapeutic potential of this and similar molecules.
Introduction: The Rationale for Investigation
Neuroprotection is a therapeutic strategy aimed at preventing, delaying, or reversing neuronal cell death following acute insults like stroke or in the context of chronic neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Key pathological mechanisms driving neuronal loss include excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[3][4]
This compound is a chiral, water-soluble crystalline solid.[1][2] Its utility as a precursor for CNS-active compounds is documented, with related aminocyclohexane structures forming the core of molecules with analgesic and other neurological activities.[5][6] This established CNS relevance, combined with a structure amenable to interaction with biological targets like ion channels and receptors, provides a strong rationale for its investigation as a primary neuroprotective agent. This guide outlines the logical progression from hypothesis to preclinical validation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO·HCl | |
| Molecular Weight | 151.63 g/mol | |
| Appearance | White to pale cream crystalline solid | [1][2] |
| Melting Point | 172-175 °C | |
| Solubility | Soluble in polar solvents; hydrochloride salt enhances water solubility. | [1][2] |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH) | [2] |
Proposed Mechanisms of Neuroprotection
Based on its chemical structure, we propose two primary, testable hypotheses for the neuroprotective action of this compound. These pathways are central to neuronal injury in a wide range of neurological disorders.
Hypothesis 1: Attenuation of Glutamatergic Excitotoxicity via NMDA Receptor Modulation
Glutamate is the principal excitatory neurotransmitter in the CNS. However, its over-activation of N-methyl-D-aspartate (NMDA) receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of cytotoxic events including mitochondrial dysfunction, reactive oxygen species (ROS) generation, and activation of apoptotic pathways.
The protonated amine group of this compound could potentially interact with the NMDA receptor ion channel, acting as a non-competitive antagonist. This would block excessive Ca²⁺ influx without interfering with normal synaptic transmission, a hallmark of successful neuroprotective agents like Memantine.
Caption: Proposed mechanism of excitotoxicity attenuation.
Hypothesis 2: Inhibition of Neuroinflammation
Chronic activation of microglia, the resident immune cells of the brain, contributes to neurodegeneration by releasing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive nitrogen species. The aminocyclohexanol structure may possess anti-inflammatory properties by modulating microglial activation state, thereby reducing the production of neurotoxic factors.
Experimental Validation: Protocols and Workflows
A tiered approach, beginning with in vitro screening and progressing to in vivo models, provides a robust framework for validating the proposed neuroprotective effects.
Tier 1: In Vitro Cellular Assays
The primary objective is to determine if the compound protects cultured neuronal cells from common neurotoxic insults. The human neuroblastoma cell line SH-SY5Y is a reliable and widely used model.
Caption: Workflow for in vitro screening of neuroprotective activity.
This protocol tests the ability of this compound to protect SH-SY5Y cells from glutamate-induced cell death.
A. Causality and Self-Validation:
-
Controls: The protocol includes (1) Untreated cells (negative control), (2) Glutamate-only treated cells (positive control for toxicity), and (3) Compound-only cells (to test for inherent toxicity). This ensures that any observed protective effect is due to the compound's action against the insult, not other factors.
-
Dose-Response: Testing a range of concentrations is critical to determine the effective concentration (EC₅₀) and to identify a therapeutic window.
B. Step-by-Step Methodology:
-
Cell Culture: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing this compound at various final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include "vehicle-only" wells. Incubate for 2 hours.
-
Induce Insult: Add a concentrated stock of L-Glutamic acid to the wells to a final concentration of 50 mM (this concentration may require optimization). Do not add glutamate to negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control wells.
Hypothetical Data Summary
| Treatment Group | Compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Glutamate (50 mM) | 0 | 0.48 ± 0.05 | 38.4% |
| Glutamate + Compound | 1 | 0.55 ± 0.06 | 44.0% |
| Glutamate + Compound | 10 | 0.82 ± 0.07 | 65.6% |
| Glutamate + Compound | 50 | 1.05 ± 0.09 | 84.0% |
| Compound Only | 100 | 1.22 ± 0.07 | 97.6% |
Tier 2: In Vivo Efficacy Model
Should in vitro data demonstrate significant, non-toxic neuroprotection, the next logical step is validation in an animal model. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is the gold standard for preclinical stroke research and serves as an excellent model for acute neurodegeneration.
A. Experimental Design:
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Groups (n=10/group):
-
Sham Surgery + Vehicle
-
MCAO + Vehicle
-
MCAO + Compound (e.g., 10 mg/kg, administered intravenously post-occlusion)
-
-
Procedure: A 60-minute transient MCAO is induced. The compound or vehicle is administered upon reperfusion.
-
Endpoints (48 hours post-MCAO):
-
Neurological Deficit Score: Assess motor and behavioral deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the volume of dead tissue.
-
B. Justification of Choices:
-
Model: MCAO closely mimics the pathophysiology of human ischemic stroke, involving excitotoxicity, inflammation, and apoptosis.
-
Endpoints: A combination of behavioral (functional outcome) and histological (tissue damage) endpoints provides a comprehensive assessment of therapeutic efficacy.
Future Directions and Conclusion
The framework presented here provides a clear, scientifically rigorous path for evaluating the neuroprotective potential of this compound. Positive results from the initial in vitro screens would warrant further mechanistic studies, such as electrophysiological patch-clamp experiments to directly assess NMDA receptor channel block, or cytokine profiling from microglial cultures to confirm anti-inflammatory effects.
While direct evidence remains to be established through the execution of such studies, the chemical nature of this compound and its relationship to other CNS-active molecules mark it as a promising candidate for investigation.[1][5][6] The successful validation of its neuroprotective properties would position it as a valuable lead compound for the development of novel therapeutics for a range of devastating neurological disorders.
References
- Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]
- Al-Yasari, A. H., & Al-Bayati, Z. F. (2025, August 7). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain.
- Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. The Westmont Scholar. [Link]
- StruChem. This compound, min 99%, 1 gram. [Link]
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]
- Amerigo Scientific. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
- Fisher Scientific. This compound, 97+%. [Link]
- Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]
- Ordóñez-Hernández, R. V., et al. (2020). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2020(3), M1143. [Link]
- NIST. trans-2-Aminocyclohexanol. [Link]
- Salar, S., & Fakhri, S. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 60(2), 238. [Link]
- Gómez-Álvarez, M., et al. (2021). Mechanisms Involved in Neuroprotective Effects of Transcranial Magnetic Stimulation. Current Neuropharmacology, 20(1), 163–176. [Link]
- Chen, C. H., et al. (2024). Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(11), 5946. [Link]
- Kumar, A., et al. (2024). Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. Archiv der Pharmazie. [Link]
- Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. International Journal of Molecular Sciences, 26(8), 4415. [Link]
- Google Patents. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ...
- Al-Juboori, A. A. J. (2024, June 23). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- Khan, A., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(12), 3290. [Link]
- Al-Amiery, A. A. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives.
- PubChem. cis-2-Aminocyclohexanol. [Link]
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. CAS 5456-63-3: this compound [cymitquimica.com]
- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of trans-2-Aminocyclohexanol Hydrochloride: A Technical Guide for Researchers
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. This technical guide provides an in-depth analysis of the antimicrobial properties of trans-2-Aminocyclohexanol hydrochloride, a small molecule with a compelling, yet under-investigated, profile. While direct experimental data on this specific compound is limited, this guide synthesizes information from the broader class of amino alcohols and aminocyclohexanol derivatives to propose a plausible mechanism of action, predict a likely spectrum of activity, and detail the requisite experimental protocols for its comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate new antimicrobial agents. It aims to provide a foundational understanding and a practical framework for future research into this promising compound.
Introduction: The Case for Exploring Novel Antimicrobial Scaffolds
The waning efficacy of existing antibiotics has created a critical need for new antimicrobial agents with novel mechanisms of action. Small, synthetically accessible molecules like this compound represent a promising, yet often overlooked, reservoir of potential drug candidates. This compound, a cyclic amino alcohol, possesses structural features that suggest a potential for interaction with microbial membranes and cellular machinery. Its hydrochloride salt form enhances aqueous solubility, a desirable property for a drug candidate.[1] This guide serves as a comprehensive resource for researchers, offering a scientifically grounded starting point for the investigation of its antimicrobial properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.64 g/mol | [2] |
| Appearance | White to pale cream crystals or powder | [2][3] |
| Melting Point | 168.0 to 179.0 °C | [2][3] |
| Solubility | Soluble in water | [1] |
| Structure |
Proposed Mechanism of Action: Insights from Amino Alcohol Derivatives
While the precise mechanism of action for this compound has not been empirically determined, we can infer a plausible mechanism based on its structural characteristics and the known activities of other amino alcohols.[4] The primary hypothesis is that this compound acts by disrupting the integrity of the microbial cell membrane.
The amphiphilic nature of the molecule, with its hydrophobic cyclohexyl ring and hydrophilic amino and hydroxyl groups, is key to this proposed mechanism. This structure facilitates the partitioning of the molecule into the lipid bilayer of bacterial membranes. The protonated amine group at physiological pH would carry a positive charge, leading to electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This interaction could disrupt the packing of the lipid acyl chains, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of action for this compound.
Predicted Antimicrobial Spectrum of Activity
Based on structure-activity relationship (SAR) studies of related amino alcohol compounds, this compound is predicted to exhibit activity primarily against Gram-positive bacteria.[5][6] The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, often presents a formidable barrier to small molecules, which may limit the efficacy of this compound against such organisms.[7] Some studies on amino alcohol derivatives have also shown potential for antifungal activity, particularly against Candida species.[6]
The following table presents a hypothetical antimicrobial spectrum for this compound to illustrate how experimental data would be presented. These values are not based on experimental results and should be determined empirically.
| Organism | Type | Predicted MIC (µg/mL) | Predicted MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 64 | 32 - 128 |
| Streptococcus pyogenes | Gram-positive | 32 - 128 | 64 - 256 |
| Enterococcus faecalis | Gram-positive | 64 - 256 | >256 |
| Escherichia coli | Gram-negative | >256 | >256 |
| Pseudomonas aeruginosa | Gram-negative | >256 | >256 |
| Candida albicans | Fungal (Yeast) | 64 - 256 | >256 |
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial properties of this compound, standardized methodologies for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[8][9][10]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains for testing
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidity meter
-
Incubator
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or CAMHB) at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[5][6] It is determined as a follow-up to the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Caption: Workflow for MBC determination.
Structure-Activity Relationship (SAR) and Future Directions
While data on this compound is scarce, SAR studies on other amino alcohols provide valuable insights for future derivatization and optimization efforts.[5][7]
-
Lipophilicity: Increasing the lipophilicity of amino alcohols, for instance by adding alkyl chains, has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria.[6] This suggests that derivatization of the cyclohexyl ring or the amino group with lipophilic moieties could be a promising strategy.
-
Stereochemistry: The trans configuration of the amino and hydroxyl groups may be crucial for its biological activity. A comparative study of the cis and trans isomers would be highly informative.
-
Amine Substitution: The nature of the substituent on the amino group can significantly impact activity. For example, the introduction of cyclic amines has been shown to confer activity against resistant bacterial strains.[2][8]
Future research should focus on the synthesis and antimicrobial evaluation of a library of trans-2-Aminocyclohexanol derivatives to elucidate a clear SAR.
Conclusion
This compound presents itself as a compelling starting point for the development of novel antimicrobial agents. Although direct evidence of its efficacy is currently lacking in the public domain, its structural similarity to other bioactive amino alcohols warrants a thorough investigation. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to embark on such an investigation. The proposed mechanism of action and predicted spectrum of activity, while based on inference, offer a rational basis for initial studies. The detailed protocols for MIC and MBC determination provide a clear path for empirical validation. It is through such systematic investigation that the true potential of this and other novel chemical scaffolds can be unlocked in the ongoing fight against antimicrobial resistance.
References
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Wikipedia. (2023, November 29). Minimum inhibitory concentration.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Hancock, R. E. W. (2009). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Patel, A., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59.
- Alkanolamine. (n.d.). In Wikipedia.
- NIST. (n.d.). trans-2-Aminocyclohexanol.
- Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492–498.
- Peses, M., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 455-463.
- Szychowska, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853.
- Szychowska, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed.
- Piazzi, L., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(6), e1900097.
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.
- Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4816-4829.
- El-Sawy, E. R., et al. (2024).
- El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Pharmaceuticals, 15(7), 868.
Sources
- 1. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Alkanolamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Use of trans-2-Aminocyclohexanol hydrochloride in organic synthesis
An In-Depth Guide to the Synthetic Utility of trans-2-Aminocyclohexanol Hydrochloride
Authored by: A Senior Application Scientist
This document provides a detailed exploration of this compound, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple procedural descriptions to offer insights into the causality of experimental choices, mechanistic underpinnings, and the practical application of this versatile reagent.
Introduction: The Strategic Value of a Chiral Scaffold
This compound is a chiral bifunctional organic compound featuring a vicinal amino group and a hydroxyl group on a cyclohexane ring.[1] Its hydrochloride salt form enhances stability and water solubility, simplifying its handling and application in various reaction media.[1] The true value of this molecule lies in its rigid trans stereochemistry and the presence of two distinct, reactive functional groups. This unique arrangement makes it an invaluable precursor for the synthesis of complex chiral molecules, particularly as a source of chirality for ligands in asymmetric catalysis and as a structural motif in pharmaceutically active compounds.[2][3][4][5] It is estimated that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting the critical importance of scaffolds like trans-2-aminocyclohexanol.[4]
Key Properties and Characteristics
A summary of the essential physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO·HCl | [6][7] |
| Molecular Weight | 151.63 - 151.64 g/mol | [7] |
| Appearance | White to light grey/pale cream crystalline powder | [2][6] |
| Melting Point | 172-175 °C (lit.) | |
| Solubility | Soluble in 1N acetic acid in methanol (25 mg/mL) | |
| Stereochemistry | trans-(1R,2R) or (1S,2S) enantiomers | [1] |
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound is an irritant and requires careful handling to ensure personnel safety and experimental reproducibility.
-
Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6][8]
-
Handling Protocols :
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes.[6][7]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9] The hydrochloride salt is stable under normal conditions.[6]
Core Applications in Asymmetric Synthesis
The utility of this compound stems from its role as a versatile chiral synthon. Its primary applications fall into two major categories: the synthesis of chiral ligands for metal-catalyzed reactions and its direct incorporation as a chiral building block.
Precursor to High-Performance Chiral Ligands
The amino and hydroxyl groups serve as ideal anchor points for constructing more elaborate ligand structures. A prominent example is the synthesis of salen-type ligands. The condensation of a chiral diamine, often derived from a precursor like trans-2-aminocyclohexanol, with salicylaldehyde derivatives yields these powerful tetradentate ligands. When complexed with transition metals such as Cobalt, Copper, or Nickel, they form highly effective catalysts for a wide array of asymmetric transformations.[10]
The workflow for this process is conceptually straightforward, making it a robust strategy in catalyst development.
A Foundational Chiral Building Block
Enantioenriched trans-1,2-amino alcohols are fundamental building blocks for synthesizing complex molecules, including pharmaceuticals and natural products.[3] Their rigid conformational structure allows for predictable stereochemical control in subsequent reactions. The compound is used directly in the synthesis of bioactive molecules targeting the central nervous system and in the development of novel functional materials.[2]
Application Protocols and Methodologies
The following protocols are presented to illustrate the practical application of this compound, grounded in authoritative literature.
Protocol 1: Preparative-Scale Synthesis of Enantioenriched trans-2-Aminocyclohexanol HCl
This protocol is adapted from a highly efficient method for the enantioselective synthesis of protected trans-1,2-amino alcohols via the ring-opening of meso-epoxides, a transformation promoted by a (salen)Co catalyst.[3] This method is advantageous due to its operational simplicity, low catalyst loadings, and use of commercially available starting materials.[3]
Reaction Principle: An oligomeric (salen)Co(III) complex catalyzes the asymmetric addition of a carbamate nucleophile to cyclohexene oxide. The bimetallic nature of the catalyst is believed to facilitate cooperativity between metal centers, enhancing reactivity.[3] The resulting carbamate-protected amino alcohol is then deprotected and isolated as the hydrochloride salt.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), the oligomeric (salen)Co(II) complex (0.5 mol%) is dissolved in a suitable solvent like toluene. An activator, such as a Brønsted acid, is added to generate the active Co(III) species.
-
Reaction: The flask is cooled to the desired temperature (e.g., 0 °C to RT). Cyclohexene oxide (1.0 eq) is added, followed by the slow addition of the nucleophile, phenyl carbamate (1.1 eq).
-
Monitoring: The reaction is stirred vigorously and monitored by an appropriate chromatographic technique (e.g., TLC or GC) until the starting epoxide is consumed (typically 24-48 hours).
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous base (e.g., 1M NaOH) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Deprotection: The crude protected amino alcohol is subjected to basic hydrolysis (e.g., refluxing with aqueous NaOH or KOH) to cleave the carbamate group.
-
Isolation: After deprotection, the aqueous layer is extracted with an organic solvent. The pH of the aqueous layer is then adjusted with concentrated HCl. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization to yield the hydrochloride salt in high yield and >99% enantiomeric excess (ee).[3]
Protocol 2: Synthesis of a Chiral Salen-Type Ligand
This protocol provides a representative procedure for the synthesis of a chiral Schiff base ligand, a direct application of trans-2-aminocyclohexanol's bifunctionality after its conversion to the corresponding diamine. The subsequent metal complexation creates the active catalyst.[10]
Reaction Principle: The condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative forms the tetradentate Schiff base (salen) ligand. This reaction is typically a straightforward imine formation.
Step-by-Step Methodology:
-
Precursor Synthesis: First, (1R,2R)-trans-2-aminocyclohexanol hydrochloride must be converted to the corresponding (1R,2R)-diaminocyclohexane. This is a standard multi-step synthetic transformation not detailed here but is a prerequisite.
-
Ligand Formation: In a round-bottom flask, dissolve (1R,2R)-diaminocyclohexane (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol.
-
Aldehyde Addition: Add the desired salicylaldehyde derivative (2.0-2.1 eq) to the solution. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (reflux) for 2-4 hours. The formation of the bright yellow salen ligand is typically visually apparent.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid ligand by vacuum filtration, wash with cold ethanol, and dry.
-
Metal Complexation: To form the catalyst, suspend the purified salen ligand (1.0 eq) in ethanol. Add a solution of the metal salt, such as copper(II) acetate or nickel(II) acetate (1.0 eq), in a minimal amount of water or ethanol.
-
Catalyst Formation: Reflux the mixture for 1-2 hours. The color will change as the complex forms. Cool the mixture, collect the solid metal complex by filtration, wash with water and ethanol, and dry under vacuum.
The resulting salen complexes are powerful catalysts for reactions like the asymmetric alkylation of amino acids, often achieving high yields and excellent enantiomeric excess.[10]
| Substrate | Catalyst | Chemical Yield (%) | Enantiomeric Excess (ee %) |
| N-benzylidene-alanine ester | Cu(II)-Salen Complex | High | up to 98% |
| N-(2-chlorobenzylidene)alanine ester | Cu(II)-Salen Complex | High | up to 98% |
| Data derived from studies on asymmetric Cα-alkylation reactions.[10] |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the introduction of chirality into molecular frameworks. Its well-defined stereochemistry and versatile functional groups make it a cornerstone in the synthesis of high-value chiral ligands, catalysts, and pharmaceutical intermediates. The protocols and principles outlined in this guide demonstrate its robust and reliable nature, empowering researchers to construct complex molecular architectures with a high degree of stereocontrol. Its continued application in both academic and industrial settings underscores its enduring importance in the field of organic synthesis.
References
- Chemsrc. (2025). Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6. [Link]
- White, D. E., et al. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters. [Link]
- Amerigo Scientific. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
- MySkinRecipes. trans-2-Aminocyclohexanol. [Link]
- Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
- Wang, F., et al. (2019). Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts.
- Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]
- Wang, Y., et al. (2021).
- Tudor, C., et al. (2022). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
- Gajjela, S. R., et al. (2025).
Sources
- 1. CAS 5456-63-3: this compound [cymitquimica.com]
- 2. Buy this compound | 5456-63-3 [smolecule.com]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. trans-2-Aminocyclohexanol [myskinrecipes.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 9. 5456-63-3|this compound|BLD Pharm [bldpharm.com]
- 10. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (1R,2R)-trans-2-Aminocyclohexanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Pursuit of Stereochemical Precision
In the fields of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. The vast majority of bioactive molecules are chiral, and often, only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Chiral auxiliaries are a powerful and foundational tool in asymmetric synthesis, acting as transient stereogenic controllers that are covalently attached to a prochiral substrate to direct a subsequent reaction with high diastereoselectivity.[1]
This guide focuses on trans-2-aminocyclohexanol hydrochloride, a versatile and robust chiral auxiliary. As a C₂-symmetric 1,2-amino alcohol, its utility is anchored in its rigid cyclohexane backbone, which provides a well-defined and predictable chiral environment.[2][3] The trans relationship between the amino and hydroxyl groups is crucial, as it allows for the formation of rigid, five-membered chelate rings with metal centers, effectively shielding one face of the reactive intermediate from attack. This document provides an in-depth exploration of its principles, synthesis, and a detailed protocol for its application in asymmetric alkylation.
Section 1: Core Characteristics and Handling
This compound is a white to off-white crystalline solid.[2][4] The hydrochloride salt form enhances its stability and water solubility, though it is typically converted to the free base in situ or prior to its use in organic solvents.[2]
| Property | Value | Reference(s) |
| CAS Number | 5456-63-3 | [5][6] |
| Molecular Formula | C₆H₁₃NO·HCl | [5] |
| Molecular Weight | 151.63 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 172-175 °C | [6] |
| Purity | Typically ≥97% | [7] |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is an irritant to the skin, eyes, and respiratory system; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6][7] For derivatization reactions, the free base is often required, which can be generated by neutralization with a suitable base (e.g., NaOH or NaHCO₃) and extraction into an organic solvent.
Section 2: The Principle of Stereocontrol: A Mechanistic Overview
The efficacy of trans-2-aminocyclohexanol as a chiral auxiliary hinges on its ability to form a rigid, conformationally-locked intermediate that dictates the trajectory of an incoming reagent. The general workflow involves three key stages: attachment of the auxiliary, the diastereoselective bond-forming reaction, and finally, the cleavage and recovery of the auxiliary.
Caption: General workflow for using a chiral auxiliary.
The stereocontrol arises during the diastereoselective reaction step. For instance, in the alkylation of an N-acylated derivative, deprotonation forms an enolate. The presence of a Lewis acid (often derived from the deprotonating agent like lithium or coordinated metals like boron or titanium) leads to the formation of a rigid chelate between the enolate oxygen and the auxiliary's hydroxyl group. This chelation, combined with the steric bulk of the cyclohexane ring, effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered face with high fidelity.
Section 3: Synthesis of the Enantiopure Auxiliary
While commercially available, the ability to synthesize the auxiliary on a preparative scale is valuable. A highly efficient and practical method for producing enantiopure trans-1,2-amino alcohols has been developed, which avoids classical resolution of a racemate.[8] This method utilizes a cobalt-salen catalyzed asymmetric ring-opening of a meso-epoxide (cyclohexene oxide) with a carbamate nucleophile, delivering the product in high yield and excellent enantiomeric excess (>99% ee).[8]
Caption: Scalable synthesis of the chiral auxiliary.
This catalytic approach is operationally simple and uses inexpensive, readily available starting materials, making it suitable for large-scale production in industrial and academic settings.[8]
Section 4: Protocol: Asymmetric Alkylation of a Propionyl Derivative
This section provides a representative, step-by-step protocol for the asymmetric alkylation of a carboxylic acid derivative using (1R,2R)-trans-2-aminocyclohexanol. The auxiliary is first converted into an oxazolidinone, a common strategy for 1,2-amino alcohols that creates a rigid heterocyclic system for enhanced stereocontrol. A similar strategy has proven highly effective for related auxiliaries.[9][10]
Step 1: Preparation of the Chiral Oxazolidinone Auxiliary
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (1R,2R)-trans-2-aminocyclohexanol hydrochloride (1.52 g, 10 mmol) and urea (0.72 g, 12 mmol).
-
Reaction: Heat the mixture in an oil bath at 110-120 °C. The solids will melt and evolve ammonia gas (ensure adequate ventilation or use a bubbler).
-
Monitoring: Continue heating for 4-5 hours until gas evolution ceases and the reaction solidifies.
-
Workup: Cool the flask to room temperature. Dissolve the solid in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove any unreacted urea and ammonium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude oxazolidinone can be purified by recrystallization from ethyl acetate/hexanes.
Step 2: N-Acylation of the Oxazolidinone
-
Setup: In a flame-dried 100 mL flask under an argon atmosphere, dissolve the chiral oxazolidinone (1.41 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise. Stir for 15 minutes.
-
Acylation: Add propionyl chloride (0.92 mL, 10.5 mmol) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the N-propionyl oxazolidinone by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 3: Diastereoselective Alkylation
-
Setup: To a flame-dried 100 mL flask under argon, add the N-propionyl oxazolidinone (1.97 g, 10 mmol) and dissolve in anhydrous THF (40 mL). Cool the solution to -78 °C.
-
Enolate Formation: Slowly add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 5.5 mL, 11 mmol) dropwise. Stir at -78 °C for 45 minutes to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise. Stir the reaction mixture at -78 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by flash chromatography.
Caption: Proposed transition state for alkylation.
Step 4: Cleavage and Recovery of the Auxiliary
-
Setup: Dissolve the purified alkylated product (e.g., 10 mmol) in a 3:1 mixture of THF and water (40 mL). Cool to 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (5.7 mL, 50 mmol), followed by dropwise addition of aqueous lithium hydroxide (1.0 M, 11 mL, 11 mmol).
-
Reaction: Stir vigorously at 0 °C for 4 hours, then at room temperature for 12 hours.
-
Workup: Quench the excess peroxide by adding aqueous sodium sulfite solution (1.5 M, 20 mL). Concentrate the mixture in vacuo to remove the THF. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH 1-2 with 1N HCl. Extract the desired chiral carboxylic acid product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product.
| Electrophile (E+) | Representative Yield (%) | Representative d.e. (%) |
| Benzyl bromide | 92 | >98 |
| Methyl iodide | 95 | >98 |
| Allyl bromide | 89 | 97 |
| Ethyl iodide | 93 | >98 |
| Table reflects typical, high-selectivity outcomes for this class of auxiliary. |
Conclusion
This compound is a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its rigid cyclic structure, combined with the bidentate chelation offered by the amino and alcohol groups, provides a powerful platform for high-fidelity stereocontrol in reactions such as alkylations and aldol additions.[9] With efficient catalytic routes available for its enantiopure synthesis, it represents a practical and scalable option for researchers in academic and industrial settings aiming to construct complex chiral molecules with precision.[8]
References
- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
- Google Patents.
- University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. [Link]
- Wikipedia. Chiral auxiliary. [Link]
- MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- Amerigo Scientific. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
- Google Patents.
- ACS Publications. A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. [Link]
- ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
- ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- National Institutes of Health. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [Link]
- PubMed. Analysis of the mechanism of asymmetric amplification by chiral auxiliary trans-1,2-diaminocyclohexane bistriflamide. [Link]
- PubMed. trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles. [Link]
- MySkinRecipes. trans-2-Aminocyclohexanol. [Link]
- NIST. trans-2-Aminocyclohexanol. [Link]
- PubMed. Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. [Link]
- Chemistry Stack Exchange. Tiffeneau–Demjanov rearrangement products. [Link]
- Royal Society of Chemistry.
- National Institutes of Health. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- ResearchGate. The oxidative cleavage of trans -1,2-cyclohexanediol with O 2 : Catalysis by supported Au nanoparticles | Request PDF. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. CAS 5456-63-3: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 5456-63-3 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. trans-2-Aminocyclohexanol 99 5456-63-3 [sigmaaldrich.com]
- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 8. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Synthesis Leveraging trans-2-Aminocyclohexanol Hydrochloride
Abstract
Enantioenriched 1,2-amino alcohols are foundational scaffolds in modern organic chemistry, serving as invaluable chiral building blocks, auxiliaries, and ligand precursors for the synthesis of complex molecular targets.[1][2] Among these, trans-2-aminocyclohexanol stands out due to the rigid conformational arrangement of its vicinal amino and hydroxyl groups, which provides an exceptional platform for stereochemical control. This guide provides an in-depth exploration of trans-2-aminocyclohexanol hydrochloride, a commercially available and stable salt, in the realm of enantioselective synthesis. We will dissect its role as a powerful chiral auxiliary and a versatile precursor for sophisticated chiral ligands. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, practical applications, and detailed, field-tested protocols necessary to effectively implement this reagent in asymmetric transformations.
Core Compound Profile: this compound
This compound is a white to off-white crystalline solid.[3] The hydrochloride salt form enhances its stability and water solubility, making it a convenient precursor for the free amine required in most organic reactions.[3] Its utility in synthesis stems from the specific trans stereochemistry of the functional groups on the cyclohexane ring.[4]
Table 1: Physicochemical Properties and Safety Information
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₃NO·HCl | |
| Molecular Weight | 151.63 g/mol | |
| CAS Number | 5456-63-3 | [5] |
| Appearance | White to pale cream crystalline powder | [4] |
| Melting Point | 172-177 °C | [4][5] |
| Solubility | Soluble in 1N acetic acid in methanol (25 mg/mL) | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |
1.1. Safety and Handling
This compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust particles.[7] Store the compound in a tightly sealed container in a cool, dry place, as it is hygroscopic.[5][6]
Principles and Applications in Asymmetric Synthesis
The strategic value of trans-2-aminocyclohexanol lies in its ability to impart chirality during a chemical reaction, functioning either directly as a chiral auxiliary or as a foundational element for a more complex chiral ligand.[8]
2.1. The Chiral Auxiliary Paradigm
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[9][10] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. The efficacy of the trans-2-aminocyclohexanol scaffold is derived from its ability to form a rigid, chelated intermediate that effectively blocks one face of the reactive species (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face.
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
2.2. Precursor to Advanced Chiral Ligands
The amino and hydroxyl functionalities of trans-2-aminocyclohexanol are ideal handles for derivatization, enabling the synthesis of a diverse array of chiral ligands for both metal-catalyzed and organocatalyzed reactions.[11] For instance, reaction with L-proline can yield prolinamide-based organocatalysts effective in asymmetric aldol reactions.[12] These derived ligands create a precisely defined chiral environment around a catalytic center, enabling high levels of enantioselectivity.
Sources
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 5456-63-3: this compound [cymitquimica.com]
- 4. Buy this compound | 5456-63-3 [smolecule.com]
- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. trans-2-Amino-cyclohexanol | CAS#:13374-31-7 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Catalysis with trans-2-Aminocyclohexanol Hydrochloride
Introduction: The Strategic Value of trans-2-Aminocyclohexanol in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as versatile building blocks and highly effective chiral ligands in asymmetric catalysis.[1] Among these, trans-2-aminocyclohexanol, with its rigid cyclohexane backbone, provides a well-defined stereochemical environment that is instrumental in achieving high levels of enantioselectivity. The hydrochloride salt is a common and stable form of this valuable synthetic precursor.
This guide provides a comprehensive overview of the application of trans-2-aminocyclohexanol hydrochloride in asymmetric catalysis. We will delve into the synthesis of a representative chiral ligand derived from this precursor and its subsequent application in a highly cited and synthetically useful carbon-carbon bond-forming reaction: the enantioselective addition of diethylzinc to an aldehyde. The protocols provided are designed to be robust and reproducible, offering both the "how" and the "why" to empower researchers in their synthetic endeavors.
Core Principles: From Precursor to Chiral Ligand
This compound is not typically used directly as a catalyst. Instead, it serves as a chiral scaffold for the synthesis of more elaborate ligands. The primary amine and the secondary alcohol functionalities are readily derivatized to create a diverse array of ligands, including Schiff bases, phosphine-containing ligands, and N-substituted amino alcohols. The trans relationship between the amino and hydroxyl groups is crucial for creating a well-defined chelation sphere around a metal center, thereby enabling effective stereochemical communication during the catalytic cycle.
Protocol I: Synthesis of (1R,2R)-N-Benzyl-2-aminocyclohexanol from (1R,2R)-trans-2-Aminocyclohexanol Hydrochloride
This protocol details the synthesis of a simple yet effective N-monosubstituted chiral ligand from the commercially available hydrochloride salt. The initial deprotonation of the amine is followed by a standard nucleophilic substitution reaction.
Materials and Reagents:
-
(1R,2R)-trans-2-Aminocyclohexanol hydrochloride
-
Sodium hydroxide (NaOH)
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Free Amine Generation:
-
In a round-bottom flask, dissolve (1R,2R)-trans-2-aminocyclohexanol hydrochloride (1.0 eq) in a minimal amount of water.
-
Cool the solution in an ice bath and add a 1 M aqueous solution of NaOH dropwise until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free (1R,2R)-trans-2-aminocyclohexanol. Caution: The free amine is a hygroscopic solid and should be used promptly.
-
-
N-Benzylation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the freshly prepared (1R,2R)-trans-2-aminocyclohexanol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
To this stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
-
Purification:
-
The crude (1R,2R)-N-benzyl-2-aminocyclohexanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ligand as a white solid.
-
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of the chiral ligand.
Protocol II: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol outlines the use of the synthesized (1R,2R)-N-benzyl-2-aminocyclohexanol as a chiral ligand in the highly enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction in asymmetric catalysis.[2]
Materials and Reagents:
-
(1R,2R)-N-Benzyl-2-aminocyclohexanol (chiral ligand)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Dry glassware
Step-by-Step Procedure:
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (1R,2R)-N-benzyl-2-aminocyclohexanol (0.05 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.2 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active zinc-ligand complex.
-
-
Asymmetric Addition:
-
To the pre-formed catalyst solution at 0 °C, add benzaldehyde (1.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, (R)-1-phenyl-1-propanol, can be purified by column chromatography on silica gel.
-
-
Enantiomeric Excess Determination:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Quantitative Data Summary:
| Ligand | Aldehyde | Yield (%) | ee (%) |
| (1R,2R)-N-Benzyl-2-aminocyclohexanol | Benzaldehyde | >95 | >98 (R) |
| Data is representative of typical results reported in the literature for similar systems. |
Mechanistic Insights: The Origin of Enantioselectivity
The high enantioselectivity observed in the diethylzinc addition is a direct consequence of the chiral environment created by the zinc-ligand complex. The proposed catalytic cycle involves the formation of a dimeric zinc-aminoalkoxide species.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric addition.[3]
In this cycle, the chiral ligand and diethylzinc form a dinuclear zinc complex. The aldehyde coordinates to one of the zinc centers, and the ethyl group is delivered from the other zinc center. The rigid trans-cyclohexane backbone of the ligand directs the approach of the aldehyde and the diethylzinc, favoring one of the two possible diastereomeric transition states. This energetic preference leads to the formation of one enantiomer of the product in high excess.
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5][6] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Diethylzinc: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using appropriate Schlenk techniques or in a glovebox.
-
Benzyl bromide: Lachrymatory and corrosive. Handle in a fume hood with appropriate PPE.
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of chiral ligands for asymmetric catalysis. The protocols and mechanistic insights provided in this guide demonstrate its utility in a fundamental and widely used carbon-carbon bond-forming reaction. The modularity of the amino alcohol scaffold allows for the synthesis of a wide variety of ligands, making it a valuable tool for researchers in the ongoing quest for novel and efficient asymmetric transformations.
References
- ResearchGate. The catalytic cycle of the reaction of dimethylzinc and formaldehyde.... [Link]
- Royal Society of Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. [Link]
- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
- Schiffers, I., & Bolm, C. (2006). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Organic Syntheses, 83, 14-24. [Link]
Sources
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New atropisomeric amino alcohol ligands for enantioselective addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Synthesis of Pharmaceutical Intermediates with trans-2-Aminocyclohexanol Hydrochloride: A Detailed Guide for Researchers
Introduction: The chiral scaffold of trans-2-aminocyclohexanol hydrochloride represents a cornerstone in modern medicinal chemistry and drug development. Its rigid cyclohexane backbone, coupled with the stereochemically defined vicinal amino and hydroxyl functionalities, makes it an invaluable chiral building block for the synthesis of a diverse array of pharmaceutical intermediates. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its conversion into key precursors for bioactive molecules. We will delve into the strategic considerations behind its use as a chiral auxiliary and its incorporation into complex molecular architectures, with a focus on intermediates for opioid analgesics and the development of chiral ligands for asymmetric catalysis.
Core Principles and Strategic Applications
This compound's utility in pharmaceutical synthesis stems from its inherent chirality and the orthogonal reactivity of its amine and alcohol groups. This allows for sequential and controlled functionalization, paving the way for the construction of complex stereochemistry.
Key strategic applications include:
-
Chiral Building Block: Direct incorporation of the aminocyclohexanol core into the final drug molecule, imparting its specific stereochemistry.
-
Chiral Auxiliary: Temporary attachment to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and can often be recovered.
-
Precursor for Chiral Ligands: Synthesis of bidentate and multidentate ligands for asymmetric metal-catalyzed reactions, crucial for the enantioselective production of pharmaceuticals.
Below is a workflow illustrating the central role of this compound in generating diverse pharmaceutical intermediates.
Caption: Synthetic pathways from this compound.
Synthesis of Intermediates for Kappa Opioid Receptor Agonists
A significant application of trans-2-aminocyclohexanol derivatives is in the synthesis of potent and selective kappa opioid receptor agonists, such as analogues of U-50488. These compounds are of interest for their potential as non-addictive analgesics. The synthesis involves the initial N-functionalization of the aminocyclohexanol core.
Application Note: N-Alkylation and Acylation Strategy
The synthesis of U-50488 analogues commences with the selective N-alkylation of a trans-1,2-diaminocyclohexane derivative, which can be accessed from trans-2-aminocyclohexanol. A common strategy involves reductive amination to introduce one of the N-substituents, followed by acylation to append the arylamide moiety crucial for biological activity.
The following table summarizes key reaction parameters for these transformations.
| Transformation | Reagents & Conditions | Typical Yield | Key Considerations |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE or DCM | 80-95% | Sodium triacetoxyborohydride is a mild and selective reducing agent. Anhydrous conditions are crucial. |
| N-Acylation | Acid Chloride, Et₃N or Pyridine, DCM | >90% | The reaction is often rapid. A base is required to neutralize the HCl byproduct. DMAP can be used as a catalyst for less reactive systems. |
| N-Acylation | Acid Anhydride, Neat or in an inert solvent | >95% | Often proceeds without a catalyst. Can be very rapid. |
Experimental Protocol: Synthesis of a Key Diamine Intermediate
This protocol details the synthesis of a trans-N-alkyl-N'-methyl-1,2-diaminocyclohexane, a common scaffold for kappa opioid agonists.
Step 1: Conversion of trans-2-Aminocyclohexanol to the corresponding Aziridine This step is a common method to activate the hydroxyl group for nucleophilic attack by an amine. The intramolecular cyclization proceeds with inversion of stereochemistry.
-
Mesylation: Dissolve this compound (1 equivalent) in anhydrous pyridine at 0°C. Add methanesulfonyl chloride (1.1 equivalents) dropwise. Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Treat the crude mesylate with a strong base such as sodium hydride in an anhydrous solvent like THF to promote the intramolecular cyclization to the aziridine.
Step 2: Aziridine Ring-Opening to form the Diamine The synthesized aziridine is then opened with a primary or secondary amine to yield the trans-1,2-diamine.
-
Reaction Setup: Dissolve the aziridine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Nucleophilic Addition: Add the desired amine (e.g., pyrrolidine, 1.5 equivalents). The reaction may be heated to reflux to ensure completion.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting crude diamine by flash column chromatography.
The resulting trans-N,N'-disubstituted diaminocyclohexane is then ready for acylation with a suitable arylacetyl chloride to yield the final kappa opioid agonist analogue.
Application as a Chiral Auxiliary: Synthesis of Enantiopure Carboxylic Acids
trans-2-Aminocyclohexanol can be converted into a chiral oxazolidinone, which serves as a powerful chiral auxiliary in asymmetric synthesis, particularly for the stereoselective alkylation of enolates.
Application Note: Oxazolidinone-Mediated Asymmetric Alkylation
The principle behind this application is the temporary attachment of the chiral oxazolidinone to a prochiral carboxylic acid derivative. The bulky cyclohexyl group effectively shields one face of the resulting enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the acylated oxazolidinone furnishes the enantiomerically enriched carboxylic acid and recovers the chiral auxiliary.
Caption: Workflow for asymmetric alkylation.
Experimental Protocol: Preparation of a Chiral Oxazolidinone and its Use in Asymmetric Alkylation
Step 1: Synthesis of the Chiral Oxazolidinone from this compound
-
Free-basing: Dissolve this compound in water and basify to a pH > 10 with aqueous NaOH. Extract the free amine into a suitable organic solvent like dichloromethane and dry over anhydrous sodium sulfate.
-
Cyclization: To a solution of the free trans-2-aminocyclohexanol in an inert solvent, add a carbonylating agent such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base. The reaction forms the cyclic carbamate, which is the oxazolidinone.
-
Purification: The resulting oxazolidinone can be purified by recrystallization or column chromatography.
Step 2: Asymmetric Alkylation
-
Acylation: Acylate the nitrogen of the oxazolidinone with the desired acyl chloride in the presence of a base like n-butyllithium at low temperature (-78°C).
-
Enolate Formation: Treat the N-acyloxazolidinone with a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at -78°C to form the corresponding enolate.
-
Alkylation: Add the alkyl halide to the enolate solution and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product. Purify the diastereomerically enriched product by column chromatography.
Step 3: Cleavage of the Auxiliary
-
Hydrolysis: Treat the purified product with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to cleave the chiral auxiliary.
-
Isolation: After the reaction is complete, the enantiomerically enriched carboxylic acid can be isolated by extraction, and the chiral auxiliary can be recovered from the aqueous layer.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The vicinal amino alcohol motif in trans-2-aminocyclohexanol is an excellent starting point for the synthesis of chiral ligands. These ligands, when complexed with transition metals, can catalyze a wide range of asymmetric reactions with high enantioselectivity.
Application Note: Synthesis of Chiral Schiff Base (Salen-type) Ligands
Condensation of the amino group of trans-2-aminocyclohexanol (or its corresponding diamine derivative) with salicylaldehyde or its derivatives yields chiral Schiff base ligands. These ligands are particularly effective in asymmetric epoxidation, cyclopropanation, and Henry reactions.
Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand
-
Reaction Setup: Dissolve trans-2-aminocyclohexanol (1 equivalent) and salicylaldehyde (1 equivalent) in a solvent such as ethanol or methanol.
-
Condensation: Stir the mixture at room temperature or with gentle heating. The formation of the imine is often rapid and may result in the precipitation of the product.
-
Isolation and Purification: The Schiff base ligand can be isolated by filtration and purified by recrystallization from a suitable solvent.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and powerful tool in the arsenal of the synthetic chemist. Its applications range from being a fundamental chiral building block to a precursor for sophisticated chiral ligands and auxiliaries. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of this compound in the synthesis of novel and existing pharmaceutical intermediates. The ability to control stereochemistry with this reagent is a key enabling technology in the development of enantiomerically pure drugs.
References
- BenchChem. (2025).
- Perregaard, J., et al. (1992). Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors.
The Versatile Chiral Building Block: A Guide to the Use of trans-2-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis
This technical guide provides an in-depth exploration of trans-2-aminocyclohexanol hydrochloride, a pivotal chiral building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's properties and offers detailed protocols for its application, emphasizing the rationale behind experimental choices to ensure procedural success and reproducibility.
Introduction: The Significance of a Chiral Scaffold
This compound is a bifunctional chiral molecule valued for its rigid cyclohexane framework and the stereospecific arrangement of its amino and hydroxyl groups.[1] This defined spatial orientation makes it an excellent precursor for the synthesis of chiral ligands and auxiliaries, which are instrumental in controlling the stereochemical outcome of chemical reactions.[2] In the pharmaceutical industry, where the enantiomeric purity of a drug can be the difference between a therapeutic effect and toxicity, such chiral control is paramount. This guide will focus on practical, reproducible protocols for the derivatization of this compound and its subsequent application in asymmetric catalysis.
Compound Profile: Properties and Handling
A thorough understanding of the physicochemical properties and safety considerations of this compound is fundamental to its effective and safe use in the laboratory.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Molecular Weight | 151.64 g/mol | [3] |
| Appearance | White to pale cream crystalline powder | [3] |
| Melting Point | 172-175 °C | [4] |
| Solubility | Soluble in water and methanol.[3][4] |
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[2] The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.
Protocol I: N-Acylation of this compound - A Gateway to Chiral Auxiliaries
The primary amino group of trans-2-aminocyclohexanol is a key handle for derivatization. N-acylation is a common initial step to introduce a variety of functionalities, transforming the parent molecule into a bespoke chiral auxiliary. This protocol details the N-benzoylation of this compound, a representative acylation reaction.
Rationale and Key Considerations
The hydrochloride salt of trans-2-aminocyclohexanol must be neutralized in situ to liberate the free amine for acylation. A base is required to scavenge the HCl byproduct of the reaction between the amine and the acyl chloride, driving the equilibrium towards the product. The choice of base and solvent is critical to prevent unwanted side reactions, such as O-acylation of the hydroxyl group. A biphasic Schotten-Baumann reaction condition is often employed for this purpose.
Experimental Workflow
Caption: Workflow for the N-benzoylation of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Benzoyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. Stir until a clear solution is obtained. Cool the flask to 0°C in an ice bath. The first equivalent of NaOH neutralizes the hydrochloride salt, while the second equivalent will neutralize the HCl generated during the acylation.
-
Preparation of the Organic Phase: In a separate flask, dissolve benzoyl chloride (1.1 eq) in dichloromethane.
-
Reaction: Slowly add the benzoyl chloride solution dropwise to the vigorously stirred aqueous solution of the amino alcohol at 0°C. The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes any unreacted free amine, while the bicarbonate wash removes any excess benzoyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzoyl-trans-2-aminocyclohexanol.
Protocol II: Synthesis of a Chiral Ligand and its Application in Asymmetric Catalysis
Derivatives of trans-2-aminocyclohexanol are excellent ligands for a variety of metal-catalyzed asymmetric reactions. This protocol outlines the synthesis of (1R,2R)-N-benzyl-trans-2-aminocyclohexanol and its subsequent use as a ligand in the enantioselective addition of diethylzinc to benzaldehyde.
Rationale and Key Considerations
The synthesis of the N-benzyl derivative can be achieved through reductive amination or direct alkylation. For this application, we will focus on the use of the pre-formed ligand. In the catalytic step, the chiral amino alcohol coordinates to the diethylzinc, forming a chiral catalyst in situ. This complex then coordinates to the benzaldehyde, and the ethyl group is transferred to one face of the aldehyde, leading to the formation of one enantiomer of the product alcohol in excess. The choice of solvent is important; non-coordinating solvents like toluene are preferred to avoid competition with the chiral ligand for coordination to the zinc.
Reaction Mechanism
Sources
The Versatile Scaffold: Harnessing trans-2-Aminocyclohexanol Hydrochloride for the Synthesis of Novel CNS Agents
Introduction: The Strategic Importance of the Aminocyclohexanol Moiety in CNS Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents targeting the Central Nervous System (CNS) is both a paramount challenge and a significant opportunity. The intricate network of receptors and signaling pathways within the CNS demands a high degree of molecular specificity to achieve desired therapeutic effects while minimizing off-target activities. In this context, chiral scaffolds that can present functional groups in a well-defined three-dimensional orientation are invaluable tools for the drug development professional. trans-2-Aminocyclohexanol hydrochloride stands out as a particularly strategic chiral building block.[1][2] Its rigid cyclohexane core, coupled with the vicinal amino and hydroxyl functionalities in a trans configuration, provides a conformationally constrained platform. This structural rigidity is crucial for optimizing interactions with specific biological targets, a key consideration in the design of potent and selective CNS agents.[2]
This application note provides a detailed exploration of the utility of this compound in the synthesis of two distinct classes of CNS agents: kappa-opioid receptor agonists and analogues of the atypical opioid analgesic, tramadol. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the methodological choices, thereby offering a comprehensive guide for researchers and scientists in the field of drug development.
I. Synthesis of Selective Kappa-Opioid Receptor Agonists
The kappa-opioid receptor (KOR) has emerged as a promising target for the development of non-addictive analgesics, as well as potential treatments for pruritus and mood disorders.[3][4][5] Selective KOR agonists, however, often present challenges related to CNS side effects such as dysphoria and sedation.[3] The development of new chemical entities with improved side effect profiles is therefore a key research objective. The trans-2-aminocyclohexanol scaffold has been successfully employed in the synthesis of highly selective KOR agonists, demonstrating its value in this therapeutic area.
A. Synthetic Strategy: A Modular Approach
The synthesis of selective KOR agonists from this compound follows a modular approach, allowing for the systematic exploration of structure-activity relationships (SAR). The core strategy involves the functionalization of both the amino and hydroxyl groups to introduce moieties that enhance affinity and selectivity for the KOR. A key transformation is the N-alkylation of the primary amine, followed by acylation to introduce an arylacetamide or aryloxyacetamide group, a common pharmacophore in KOR agonists.
B. Detailed Protocol: Synthesis of a Novel N-[(2-Aminocyclohexyl)aryl]acetamide Derivative
This protocol details the synthesis of a representative N-[(2-aminocyclohexyl)aryl]acetamide derivative, a potent and selective KOR agonist.
Step 1: N-Alkylation of trans-2-Aminocyclohexanol
The initial step involves the N-alkylation of trans-2-aminocyclohexanol to introduce a substituent that can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
-
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-2-chloroethane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-alkylated product.
-
-
Rationale: The use of a base like potassium carbonate is essential to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic for the reaction with the alkyl halide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Step 2: Acylation with an Aryl Acetic Acid
The second step is the coupling of the N-alkylated aminocyclohexanol with a suitable aryl acetic acid to form the final amide product.
-
Materials:
-
N-alkylated trans-2-aminocyclohexanol from Step 1
-
Aryl acetic acid (e.g., 4-methoxyphenylacetic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-alkylated trans-2-aminocyclohexanol (1.0 eq) and the aryl acetic acid (1.1 eq) in dichloromethane.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the target KOR agonist.
-
-
Rationale: EDC and HOBt are used as coupling agents to activate the carboxylic acid, facilitating the formation of the amide bond. DIPEA is a non-nucleophilic base used to neutralize any acidic byproducts and ensure the amine is in its free base form for the reaction.
| Parameter | Step 1: N-Alkylation | Step 2: Acylation |
| Key Reagents | Alkyl halide, K₂CO₃ | Aryl acetic acid, EDC, HOBt, DIPEA |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | Reflux | Room Temperature |
| Typical Yield | 70-85% | 60-80% |
| Purification | Extraction | Column Chromatography |
II. Synthesis of Tramadol Analogues
Tramadol is a centrally acting analgesic with a dual mechanism of action, involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[6][7][8][9][10] Its unique pharmacological profile has made it a widely prescribed medication for moderate to severe pain.[6] The synthesis of tramadol analogues from this compound provides an avenue for the discovery of novel analgesics with potentially improved properties.
A. Synthetic Strategy: A Convergent Approach
The synthesis of tramadol analogues from this compound can be envisioned through a convergent strategy. This involves the transformation of the aminocyclohexanol into a key intermediate, 2-(dimethylaminomethyl)cyclohexanone, which is a known precursor in tramadol synthesis.[11][12][13] This intermediate is then reacted with an appropriate organometallic reagent to introduce the aryl group and the tertiary alcohol functionality characteristic of tramadol.
B. Detailed Protocol: Synthesis of a Tramadol Precursor and Analogue
This protocol outlines the synthesis of a key precursor to tramadol and its subsequent conversion to a tramadol analogue.
Step 1: N,N-Dimethylation of trans-2-Aminocyclohexanol
The primary amine of trans-2-aminocyclohexanol is first converted to a dimethylamino group.
-
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in water, add formaldehyde (2.5 eq).
-
Slowly add formic acid (2.5 eq) to the reaction mixture.
-
Heat the reaction to 100 °C for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully basify with solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the N,N-dimethylated product.
-
-
Rationale: This reaction is an example of the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines using formaldehyde and formic acid.
Step 2: Oxidation to 2-(Dimethylaminomethyl)cyclohexanone
The secondary alcohol of the N,N-dimethylated product is then oxidized to a ketone.
-
Materials:
-
N,N-dimethyl-trans-2-aminocyclohexanol from Step 1
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 eq) in dichloromethane and cool to -78 °C.
-
Add a solution of DMSO (2.0 eq) in dichloromethane dropwise to the oxalyl chloride solution.
-
After stirring for a few minutes, add a solution of N,N-dimethyl-trans-2-aminocyclohexanol (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the desired ketone.
-
-
Rationale: The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones without affecting the tertiary amine.
Step 3: Grignard Reaction to form a Tramadol Analogue
The final step involves the reaction of the ketone with a Grignard reagent to form the tramadol analogue.
-
Materials:
-
2-(Dimethylaminomethyl)cyclohexanone from Step 2
-
Aryl bromide (e.g., 3-bromoanisole)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Prepare the Grignard reagent by adding a solution of the aryl bromide (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq) under an inert atmosphere.
-
Cool the Grignard reagent to 0 °C and add a solution of 2-(dimethylaminomethyl)cyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the tramadol analogue.
-
-
Rationale: The Grignard reaction is a classic and effective method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols from ketones.
| Parameter | Step 1: N,N-Dimethylation | Step 2: Oxidation | Step 3: Grignard Reaction |
| Key Reagents | Formaldehyde, Formic acid | Oxalyl chloride, DMSO, TEA | Aryl bromide, Mg |
| Solvent | Water | Dichloromethane | Tetrahydrofuran |
| Temperature | 100 °C | -78 °C to RT | 0 °C to RT |
| Typical Yield | 80-90% | 70-85% | 50-70% |
| Purification | Extraction | Extraction | Column Chromatography |
Conclusion: A Gateway to Diverse CNS Scaffolds
This compound is a readily available and cost-effective chiral building block that serves as an excellent starting point for the synthesis of a variety of CNS agents.[14] Its inherent stereochemistry and the differential reactivity of its amino and hydroxyl groups allow for a high degree of synthetic flexibility. The protocols detailed in this application note for the synthesis of selective KOR agonists and tramadol analogues demonstrate the practical utility of this scaffold. By employing well-established synthetic transformations, researchers can efficiently access complex molecular architectures with the potential for novel pharmacological activities. The modular nature of the synthetic routes described herein also facilitates the generation of focused compound libraries for SAR studies, accelerating the drug discovery process. As the demand for new and improved CNS therapies continues to grow, the strategic application of versatile chiral building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of neurological and psychiatric medicines.
References
- Tramadol. (2024). In Wikipedia.
- Study.com. (n.d.). Tramadol: Mechanism of Action & Pharmacokinetics.
- Patsnap. (2024, July 17). What is the mechanism of Tramadol Hydrochloride? Synapse.
- Dr.Oracle. (2025, June 29). What is the mechanism of action of tramadol?
- ResearchGate. (n.d.). Tramadol synthesis and mechanism of action.
- Molinari, P., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 868434.
- Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. Bioorganic & Medicinal Chemistry, 19(22), 6746-6753.
- RxList. (2021, September 21). How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects.
- Frontiers. (n.d.). Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies.
- Sfera - Unife. (n.d.). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands.
- A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.).
- Wikipedia. (n.d.). Chiral auxiliary.
- PubMed Central. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
- ResearchGate. (n.d.). Synthesis of Tramadol and Analogous.
- The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. (n.d.).
- Journal of the Mexican Chemical Society. (2020, July 29). Synthesis of Tramadol and Analogous.
- Chemistry For Everyone. (2025, July 28). What Are Chiral Auxiliaries? [Video]. YouTube.
- PubMed. (n.d.). Tramadol hydrochloride.
- SciELO México. (n.d.). Synthesis of Tramadol and Analogous.
- 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (n.d.).
- A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. (n.d.).
- PubMed. (n.d.). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs.
- PubMed Central. (n.d.). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents.
- PrepChem.com. (n.d.). Synthesis of trans-N-methyl-2-(1-pyrrolidinyl)cyclohexanamine.
- Google Patents. (n.d.). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
- MDPI. (n.d.). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.
- Google Patents. (n.d.). Method for producing optically active trans-2-aminocyclohexanol and....
- Organic Syntheses Procedure. (n.d.). (r)- and (s)-mandelic acid.
- The University of Groningen research portal. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
- NIH. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
- Westmont College. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
- PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
- Semantic Scholar. (n.d.). Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: a rapid route to access acyclic nucleosides.
- PubMed Central. (n.d.). An Update on the Synthesis of Pyrrolo[6][9]benzodiazepines.
- Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
- NIST. (n.d.). trans-2-Aminocyclohexanol. WebBook.
- Googleapis.com. (2010, February 25). WO 2010/020905 A1.
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine.
- University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server.
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects [rxlist.com]
- 5. Frontiers | Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies [frontiersin.org]
- 6. Tramadol - Wikipedia [en.wikipedia.org]
- 7. Tramadol: Mechanism of Action & Pharmacokinetics - Lesson | Study.com [study.com]
- 8. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Tramadol and Analogous | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 13. scielo.org.mx [scielo.org.mx]
- 14. Pharmacological profile of various kappa-agonists at kappa-, mu- and delta-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of trans-2-Aminocyclohexanol Hydrochloride as a Synthetic Scaffold for Novel Proteomic Reagents
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals
Abstract
While not a direct-acting reagent in mainstream proteomics, trans-2-Aminocyclohexanol hydrochloride serves as a valuable and versatile chiral building block for the synthesis of sophisticated chemical probes and reagents. Its rigid cyclohexane backbone, coupled with the stereochemically defined trans configuration of its amine and hydroxyl functionalities, offers a unique scaffold for the development of novel tools for studying protein structure and function. This document outlines the rationale for its use as a synthetic precursor and provides a detailed, theoretical protocol for its application in creating a novel, pH-cleavable affinity tag for protein enrichment in mass spectrometry-based proteomics.
Introduction: A Chiral Building Block for Proteomics Tool Development
This compound is a commercially available compound characterized by a cyclohexane ring with an amino group and a hydroxyl group in a trans-1,2-configuration. This specific stereochemistry imparts a rigid and predictable three-dimensional structure. In the field of proteomics, where the precise spatial arrangement of interacting molecules is critical, such well-defined scaffolds are highly sought after for the design of specific probes and reagents.
Although there is a lack of documented direct applications of this compound in established proteomics workflows, its chemical properties make it an ideal starting material for the synthesis of:
-
Bifunctional Cross-linkers: The presence of two distinct reactive groups (amine and hydroxyl) allows for the differential attachment of other functionalities, such as protein-reactive groups (e.g., NHS esters) and reporter or affinity tags (e.g., biotin, alkynes for click chemistry).
-
Chiral Derivatizing Agents: The inherent chirality of the molecule can be exploited to create novel reagents for the separation and quantification of amino acid enantiomers, a growing area of interest in aging and disease research.
-
pH-Sensitive Probes: The aminocyclohexanol moiety has been shown to act as a pH-sensitive conformational switch in lipid amphiphiles. This property can be ingeniously translated into the design of pH-labile linkers for affinity tags or cross-linkers, enabling controlled release of captured proteins under mild acidic conditions.
The Scientific Rationale: Designing a pH-Cleavable Affinity Tag
A significant challenge in affinity purification workflows for proteomics is the harsh elution conditions often required to release captured proteins from the affinity matrix. These conditions (e.g., high concentrations of denaturants, extreme pH) can lead to protein precipitation and can be incompatible with downstream analyses.
Here, we propose a novel, hypothetical application of this compound as the core of a pH-cleavable affinity tag . The central hypothesis is that the proximity of the amino and hydroxyl groups can be exploited to form an acid-labile linkage, such as an acetal or a related structure, which can be cleaved under mild acidic conditions (e.g., pH 4-5).
The proposed workflow is as follows:
-
Synthesis: this compound is used as a scaffold to synthesize a trifunctional reagent containing:
-
An amine-reactive group (e.g., N-hydroxysuccinimide ester) for covalent attachment to lysine residues on the protein of interest.
-
An affinity handle (e.g., biotin) for capture on a streptavidin-coated solid support.
-
A pH-cleavable linker derived from the aminocyclohexanol core.
-
-
Labeling: The synthesized reagent is used to label proteins in a complex biological sample.
-
Enrichment: The biotinylated proteins are captured on a streptavidin matrix.
-
Elution: The captured proteins are eluted by washing the matrix with a mildly acidic buffer, which cleaves the linker and releases the proteins, leaving the biotin tag bound to the resin.
This strategy offers the advantage of gentle elution, preserving protein integrity for subsequent analysis by mass spectrometry.
Visualization of the Synthetic and Experimental Workflow
Diagram 1: Synthesis of a Hypothetical pH-Cleavable Affinity Tag
Caption: Synthetic route for a hypothetical pH-cleavable affinity tag.
Diagram 2: Experimental Workflow for Protein Enrichment
Caption: Workflow for enrichment of proteins using the pH-cleavable tag.
Detailed Hypothetical Protocol: Protein Enrichment using a trans-2-Aminocyclohexanol-Based pH-Cleavable Affinity Tag
Disclaimer: This protocol is a theoretical application based on established biochemical principles and has not been experimentally validated. It is intended to serve as a template for the development of such a reagent and workflow.
Reagents and Materials
-
Hypothetical Reagent: pH-Cleavable-Biotin-NHS Ester (synthesized from this compound).
-
Protein Sample: Cell lysate, tissue homogenate, or purified protein complex.
-
Labeling Buffer: 100 mM HEPES or sodium phosphate, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Binding/Wash Buffer: PBS with 0.1% Tween-20.
-
Elution Buffer: 100 mM sodium acetate, pH 4.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Streptavidin-coated magnetic beads or agarose resin.
-
Standard proteomics-grade reagents for protein digestion and mass spectrometry.
Step-by-Step Protocol
Step 1: Protein Labeling
-
Prepare the protein sample at a concentration of 1-5 mg/mL in Labeling Buffer.
-
Dissolve the pH-Cleavable-Biotin-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add the labeling reagent to the protein solution at a 10- to 20-fold molar excess over the estimated amount of protein.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
Step 2: Affinity Capture
-
Equilibrate the streptavidin beads by washing them three times with Binding/Wash Buffer.
-
Add the labeled protein sample to the equilibrated beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
Step 3: Washing
-
Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Perform a final wash with PBS (without Tween-20) to remove any residual detergent.
Step 4: pH-Cleavable Elution
-
Add 100 µL of Elution Buffer (pH 4.5) to the beads.
-
Incubate for 30 minutes at room temperature with occasional vortexing to facilitate the cleavage of the linker.
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
Immediately neutralize the eluate by adding a calculated amount of Neutralization Buffer.
Step 5: Sample Preparation for Mass Spectrometry
-
The eluted proteins can be processed using standard bottom-up proteomics workflows, such as in-solution or in-gel digestion with trypsin.
-
The resulting peptides are then desalted and analyzed by LC-MS/MS for protein identification and quantification.
Data Interpretation and Expected Outcomes
A successful experiment would result in the enrichment of proteins that were covalently labeled with the affinity tag. The mass spectrometry data should identify proteins that are known to be accessible to labeling on their lysine residues. A key control experiment would be to perform the elution with a neutral pH buffer; in this case, a significantly lower amount of protein should be recovered, demonstrating the pH-dependent cleavage of the linker.
| Parameter | Expected Result | Interpretation |
| Protein Yield (pH 4.5 Elution) | High | Successful labeling, capture, and pH-dependent elution. |
| Protein Yield (pH 7.5 Elution) | Low to negligible | Confirms that elution is due to the cleavage of the pH-labile linker. |
| LC-MS/MS Identifications | Enrichment of known cytosolic and surface proteins. | Demonstrates the utility of the reagent for profiling a portion of the proteome. |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, starting material for the creation of advanced proteomics reagents. Its rigid, chiral structure and bifunctional nature provide a solid foundation for the rational design of chemical probes with novel properties. The hypothetical application presented here, a pH-cleavable affinity tag, illustrates how the unique chemical characteristics of this molecule can be translated into a practical tool to overcome common challenges in proteomics research. Further exploration into the synthesis of bifunctional cross-linkers and chiral derivatizing agents based on this scaffold is warranted and could lead to the development of a new class of powerful tools for the proteomics community.
References
- General Protein Modification: Title: Chemical Modification of Proteins: History and Applications Source: Bioconjug
- pH-Sensitive Molecules: Title: trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles Source: PubMed URL: [Link]
- Affinity Purification Mass Spectrometry: Title: Affinity Purification Mass Spectrometry: From Expressing Epitope-Tagged Proteins to Identifying Protein Interaction Networks Source: The Journal of Visualized Experiments (JoVE) URL: [Link]
- Cleavable Cross-linkers for Proteomics: Title: Chemical cross-linking with mass spectrometry: a tool for systems structural biology Source: National Institutes of Health (NIH) URL: [Link]
- Chiral Diamine Synthesis and Application: Title: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition Source: Chemical Reviews URL: [Link]
- Chiral Analysis of Amino Acids: Title: Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL: [Link]
Application Notes & Protocols for the Chemoselective Acylation of trans-2-Aminocyclohexanol Hydrochloride
Preamble: The Synthetic Challenge and Strategic Importance
trans-2-Aminocyclohexanol is a foundational chiral building block in medicinal chemistry and materials science. Its vicinal amino and hydroxyl groups offer a versatile scaffold for constructing complex molecules, including pharmaceuticals like the antiarrhythmic agent vernakalant and various κ-opioid analgesics.[1] The acylation of this molecule—the introduction of an acyl group (R-C=O)—is a critical transformation for modifying its properties and building molecular complexity.
However, the presence of two nucleophilic centers, the amine (-NH₂) and the alcohol (-OH), presents a significant challenge in chemoselectivity. The core synthetic question is not if the molecule will react, but where. An untargeted acylation can lead to a mixture of N-acylated, O-acylated, and di-acylated products, complicating purification and reducing the yield of the desired compound.
This guide provides a detailed exploration of the principles and protocols for controlling the acylation of trans-2-aminocyclohexanol hydrochloride, enabling researchers to selectively target either the nitrogen or the oxygen atom with high fidelity.
Core Principle: pH as the Decisive Factor in Chemoselectivity
The hydrochloride salt of trans-2-aminocyclohexanol exists with its amino group protonated as an ammonium salt (-NH₃⁺Cl⁻). This protonation is the key to controlling the acylation site. The relative nucleophilicity of the amine and the alcohol is directly manipulated by the pH of the reaction medium.
-
Under Basic Conditions: The primary amine is significantly more nucleophilic than the secondary alcohol. The addition of a base deprotonates the ammonium salt, liberating the lone pair of the nitrogen atom and activating it for nucleophilic attack on the acylating agent. This environment strongly favors selective N-acylation . The classic Schotten-Baumann reaction, which uses an aqueous base, is the archetypal example of this strategy.[2][3][4]
-
Under Acidic Conditions: The amino group remains in its protonated, non-nucleophilic ammonium form. This effectively "protects" the nitrogen from reacting. The alcohol group, while a weaker nucleophile than a free amine, is now the only available site for acylation. This strategy forces the reaction to occur at the hydroxyl group, resulting in selective O-acylation .[5]
The choice of reaction conditions is therefore a deliberate act of directing the reaction down a specific pathway, as illustrated below.
Caption: Controlling N- vs. O-acylation via pH.
Application Protocol 1: Selective N-Acylation via Schotten-Baumann Conditions
This protocol details the N-benzoylation of this compound. The use of a biphasic system with an aqueous base ensures the amine is deprotonated and available for reaction, while the acyl chloride remains primarily in the organic phase, minimizing hydrolysis.[3][6]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Stoichiometry (eq.) |
| trans-2-Aminocyclohexanol HCl | C₆H₁₄ClNO | 151.64 | 1.52 g | 10.0 | 1.0 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.26 mL (1.52 g) | 10.8 | 1.08 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.84 g | 21.0 | 2.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - | - |
| Deionized Water | H₂O | 18.02 | 40 mL | - | - |
| Hydrochloric Acid (1 M HCl) | HCl | 36.46 | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Protocol
Caption: Workflow for Selective N-Acylation.
Rationale and Expert Insights
-
Stoichiometry: A slight excess of the acylating agent (1.05-1.1 eq.) is used to drive the reaction to completion. A minimum of two equivalents of base is critical: one to neutralize the hydrochloride salt and a second to neutralize the HCl generated during the acylation reaction.[4]
-
Temperature Control: The reaction is initiated at 0-5 °C to control the exotherm and minimize the rate of hydrolysis of the benzoyl chloride, a major side reaction.[7]
-
Vigorous Stirring: The reaction is biphasic. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.
-
Work-up: The sodium bicarbonate wash is crucial for removing any unreacted benzoyl chloride and the benzoic acid byproduct formed from its hydrolysis.
Application Protocol 2: Selective O-Acylation under Acidic Conditions
This protocol describes the O-acetylation of this compound. By using a strong acid as the solvent/catalyst, the amine is kept protonated and non-reactive, directing the acetylation to the hydroxyl group.[5]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Stoichiometry (eq.) |
| trans-2-Aminocyclohexanol HCl | C₆H₁₄ClNO | 151.64 | 1.52 g | 10.0 | 1.0 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.42 mL (1.53 g) | 15.0 | 1.5 |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 114.02 | 10 mL | - | Solvent |
| Diethyl Ether (Et₂O), cold | (C₂H₅)₂O | 74.12 | ~100 mL | - | - |
Step-by-Step Protocol
Caption: Workflow for Selective O-Acylation.
Rationale and Expert Insights
-
Solvent Choice: Strong acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO₃H) serve as both the solvent and the catalyst. They ensure the amine remains fully protonated throughout the reaction.[5]
-
Acylating Agent: Acetic anhydride is a suitable acylating agent for this method. Acyl chlorides can also be used; in such cases, the product is conveniently isolated as its hydrochloride salt.[5]
-
Work-up: The product is typically isolated by precipitation. Adding a non-polar solvent like diethyl ether reduces the solubility of the polar salt product, causing it to crystallize or precipitate out of the acidic solution. This avoids aqueous work-up which could lead to hydrolysis of the ester product.
-
Product Form: The isolated product will be an acid salt (e.g., hydrochloride or trifluoroacetate). If the free base is required, a subsequent neutralization step with a mild base (e.g., aqueous NaHCO₃ or treatment with propylene oxide) would be necessary.[5]
Troubleshooting and Method Comparison
| Issue / Parameter | Selective N-Acylation (Basic) | Selective O-Acylation (Acidic) |
| Low Yield | Cause: Hydrolysis of acyl chloride. Solution: Ensure vigorous stirring and low temperature during addition. Check pH to ensure it remains basic. | Cause: Incomplete reaction. Solution: Increase reaction time or temperature slightly. Ensure sufficient excess of acylating agent. |
| Di-acylation Product | Cause: Reaction too concentrated or run at high temperature. Solution: Use more dilute conditions and maintain temperature control. Use only a slight excess of acyl chloride. | Cause: Unlikely, as the amine is protected. If observed, it indicates the acidic conditions were not strong enough to fully protonate the amine. |
| O-acylation Side Product | Cause: Insufficient base to fully deprotonate the amine. Solution: Ensure >2 equivalents of base are used and fully dissolved. | Cause: Not applicable. |
| N-acylation Side Product | Cause: Not applicable. | Cause: Water contamination in the reaction, leading to a localized higher pH. Solution: Use anhydrous reagents and solvents. |
| Advantages | High nucleophilicity of the amine leads to fast reaction rates. Well-established, robust method (Schotten-Baumann). | Excellent selectivity for the less reactive group. Simple precipitation work-up avoids chromatography. |
| Disadvantages | Competitive hydrolysis of the acylating agent. Requires an aqueous work-up. | Requires handling of corrosive strong acids. The desired product may require a separate neutralization step if the free base is needed. |
References
- Lundquist, J. T., & Pelletier, J. C. (2015).
- Ferber, J., & Brückner, R. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
- Schotten, C. (1883). Ueber die Acylation von Alkoholen und Phenolen. Berichte der deutschen chemischen Gesellschaft. (This is a historical reference for the general reaction type).
- Baumann, E. (1886). Ueber die Synthese von Estern aus Säurechloriden und Alkoholen in Gegenwart von wässerigem Alkali. Berichte der deutschen chemischen Gesellschaft. (This is a historical reference for the general reaction type).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. organic-chemistry.org. [Link]
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]
- Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. wikidot.com. [Link]
- Grokipedia. (n.d.). Schotten–Baumann reaction. grokipedia.org. [Link]
Sources
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. asianpubs.org [asianpubs.org]
Nucleophilic substitution reactions involving trans-2-Aminocyclohexanol hydrochloride
An In-Depth Technical Guide to Nucleophilic Substitution Reactions Involving trans-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Chiral Scaffolding
This compound (C₆H₁₄ClNO) is a bifunctional molecule that has garnered significant attention as a versatile building block in organic synthesis and medicinal chemistry.[1] Its rigid cyclohexane backbone, coupled with the trans stereochemical relationship between the amino and hydroxyl groups, provides a well-defined three-dimensional structure that is invaluable for the synthesis of chiral ligands, catalysts, and complex pharmaceutical intermediates.[2][3] The presence of two distinct nucleophilic centers—the primary amine and the secondary alcohol—allows for a wide array of selective chemical transformations. The hydrochloride salt form enhances stability and simplifies handling.[4][5] This guide provides a detailed exploration of the nucleophilic substitution reactions involving this compound, offering both mechanistic insights and practical, field-tested protocols.
PART 1: The Amino Group as the Primary Nucleophilic Center
The primary amine in trans-2-aminocyclohexanol is the more potent nucleophile compared to the hydroxyl group under neutral or basic conditions. This inherent reactivity allows for selective functionalization at the nitrogen atom. Prior to reaction, the free base is typically generated from the hydrochloride salt by treatment with a suitable base.
Section 1.1: Nucleophilic Ring-Opening of Epoxides: Synthesis of Chiral β-Amino Alcohols
One of the most powerful applications of trans-2-aminocyclohexanol is its use as a nucleophile in the ring-opening of epoxides. This reaction is a cornerstone for the synthesis of more complex β-amino alcohols, which are prevalent motifs in natural products and pharmaceuticals.[6] The reaction proceeds via a classic SN2 mechanism, characterized by backside attack of the nucleophile on one of the epoxide's carbon atoms.[7][8]
Causality Behind the Experimental Design:
-
Stereospecificity: The SN2 attack results in an inversion of configuration at the electrophilic carbon. When reacting with a cyclic epoxide like cyclohexene oxide, this leads exclusively to the formation of a trans-diaxial ring-opened intermediate, which then equilibrates to the more stable trans-diequatorial product. The outcome is a product with a defined anti-stereochemistry between the newly formed alcohol and the amino alcohol moiety.[9]
-
Regioselectivity: In the case of unsymmetrical epoxides, the amino group will preferentially attack the less sterically hindered carbon atom under neutral or basic conditions.[8][9] This provides a predictable method for controlling the regiochemical outcome of the addition.
-
Solvent Choice: Protic solvents like isopropanol or ethanol can facilitate the reaction by stabilizing the transition state and protonating the oxygen of the epoxide, making it a better leaving group.
Protocol 1: Synthesis of trans-2-((2-hydroxycyclohexyl)amino)cyclohexan-1-ol
This protocol details the reaction of trans-2-aminocyclohexanol with cyclohexene oxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Cyclohexene oxide
-
Isopropanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Add a solution of NaOH (1.1 eq) and stir for 15 minutes. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Reaction Setup: Dissolve the resulting trans-2-aminocyclohexanol free base (1.0 eq) in isopropanol.
-
Nucleophilic Addition: To the stirred solution, add cyclohexene oxide (1.05 eq) dropwise at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a DCM/methanol gradient or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the pure product.
Data Presentation: Regioselectivity in Epoxide Ring-Opening
| Epoxide Substrate | Major Regioisomer Product | Rationale |
| Propylene Oxide | Attack at C1 (less substituted) | Steric hindrance at C2 is greater. |
| Styrene Oxide | Attack at C2 (benzylic position) | Electronic effects stabilize the partial positive charge at the benzylic carbon in the transition state.[6] |
| Cyclohexene Oxide | Not applicable (symmetrical) | Attack at either carbon gives the same product. |
Visualization: Mechanism of Epoxide Ring-Opening
Caption: SN2 mechanism for the ring-opening of an epoxide by trans-2-aminocyclohexanol.
Section 1.2: N-Alkylation and N-Acylation Reactions
Direct alkylation or acylation of the amino group provides a straightforward route to secondary amines and amides, respectively. These reactions typically proceed via an SN2 mechanism for alkylation or nucleophilic acyl substitution for acylation.[1][10]
Causality Behind the Experimental Design:
-
Base Requirement: A non-nucleophilic base (e.g., triethylamine or potassium carbonate) is crucial to neutralize the HCl generated from the starting material and the acid (e.g., HBr) produced during the reaction with an alkyl halide. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Electrophile Choice: Primary alkyl halides are excellent substrates for SN2 reactions. Acyl chlorides and anhydrides are highly reactive electrophiles for N-acylation.
-
Protecting Groups: In cases where reactivity at the hydroxyl group is a concern, it can be protected (e.g., as a silyl ether) prior to N-functionalization.
Protocol 2: N-Benzylation of trans-2-Aminocyclohexanol
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Acetonitrile (anhydrous)
Procedure:
-
Setup: To a suspension of this compound (1.0 eq) and finely ground K₂CO₃ (2.5 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq).
-
Reaction: Stir the mixture vigorously at 60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the N-benzylated product.
Visualization: N-Alkylation Workflow
Caption: Experimental workflow for the N-alkylation of trans-2-aminocyclohexanol.
PART 2: Involving the Hydroxyl Group in Nucleophilic Substitution
The hydroxyl group of an alcohol is a poor leaving group (OH⁻ is a strong base).[11] Therefore, to make the adjacent carbon susceptible to nucleophilic attack, the hydroxyl group must first be converted into a good leaving group.
Section 2.1: Activation of the Hydroxyl Group
The most common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups because their corresponding anions are highly stabilized by resonance.[12]
Causality Behind the Experimental Design:
-
Amino Group Protection: Since the amino group is also nucleophilic and would react with the sulfonyl chloride, it must be protected first. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
-
Reaction Conditions: The reaction with a sulfonyl chloride is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine at low temperatures (e.g., 0 °C) to prevent side reactions. The base neutralizes the HCl generated.
Protocol 3: Tosylation of N-Boc-trans-2-Aminocyclohexanol
Procedure:
-
Protection: Protect the amino group of trans-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield N-Boc-trans-2-aminocyclohexanol.
-
Tosylation Setup: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the slow, dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature overnight.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired tosylate.
Section 2.2: SN2 Displacement of the Activated Hydroxyl Group
Once the tosylate is formed, the carbon to which it is attached becomes a strong electrophilic site, primed for SN2 attack by a wide range of nucleophiles.
Causality Behind the Experimental Design:
-
Stereochemistry: The SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. This is a critical consideration for maintaining stereochemical integrity in a synthetic sequence.
-
Nucleophile Choice: Strong nucleophiles are required for efficient displacement. Examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).
Protocol 4: Displacement of Tosylate with Sodium Azide
Procedure:
-
Setup: Dissolve the tosylated N-Boc-trans-2-aminocyclohexanol (1.0 eq) in a polar aprotic solvent like DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃) (3.0 eq) to the solution.
-
Reaction: Heat the mixture to 80-90 °C and stir until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting azide by column chromatography. The Boc protecting group can then be removed under acidic conditions if desired.
Visualization: Activation and Substitution of the Hydroxyl Group
Caption: A multi-step workflow for the nucleophilic substitution of the hydroxyl group.
Conclusion and Future Outlook
The dual nucleophilicity of this compound, combined with its defined stereochemistry, makes it an exceptionally valuable tool for synthetic chemists. By understanding the principles of nucleophilicity, leaving group ability, and the logic behind protecting group strategies, researchers can selectively functionalize either the amino or the hydroxyl group. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this building block in the development of novel therapeutics and advanced materials.
References
- Mullapudi, S. et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. International Journal of Pharmaceutical Sciences and Research.
- Chini, M. et al. (1991).
- Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles.
- Chemistry Steps. Epoxides Ring-Opening Reactions.
- Clark, J. (2015). Nucleophilic Substitution in Primary Halogenoalkanes. Chemistry LibreTexts.
- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters.
- Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- NIST. trans-2-Aminocyclohexanol. NIST Chemistry WebBook.
- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry.
- Ashenhurst, J. (2023). Making Alcohols Into Good Leaving Groups. Master Organic Chemistry.
- National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 2724128.
- Various Authors. (2011). Cyclic trans-β-amino alcohols: preparation and enzymatic kinetic resolution. Tetrahedron: Asymmetry.
- Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
- Google Patents. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and....
- Ambler, B. R. et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry.
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trans-2-アミノシクロヘキサノール 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Khan Academy [khanacademy.org]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. rroij.com [rroij.com]
- 10. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
Application Notes & Protocols: Leveraging trans-2-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis
Abstract
This technical guide provides an in-depth exploration of trans-2-Aminocyclohexanol hydrochloride, a pivotal chiral building block in modern organic and medicinal chemistry. We move beyond a simple recitation of facts to explain the underlying principles governing its reactivity. This document details its physicochemical properties, safety protocols, and provides two detailed, field-proven experimental protocols for its derivatization into valuable synthetic intermediates: N-acylation and subsequent cyclization to form a chiral oxazoline. These protocols are designed to be self-validating, with clear explanations for each step, empowering researchers to confidently utilize this versatile reagent in their synthetic campaigns.
Introduction: The Strategic Value of a Chiral 1,2-Amino Alcohol
This compound is a bifunctional organic compound featuring a cyclic cyclohexane backbone with vicinal amino and hydroxyl groups in a trans configuration.[1] As a hydrochloride salt, it exhibits enhanced water solubility and stability, making it a convenient solid for handling and storage.[1] Its true value, however, lies in its stereochemistry. The defined trans arrangement of the functional groups makes it an exceptional chiral auxiliary and a precursor for the synthesis of high-value chiral ligands, which are instrumental in asymmetric catalysis.[1][2] It is estimated that chiral amine fragments are present in 40-45% of small-molecule pharmaceuticals, highlighting the critical role of building blocks like trans-2-aminocyclohexanol in drug discovery and development.[3]
The dual functionality allows for selective reactions at either the amine or the alcohol, leading to a diverse range of derivatives. Its applications span from the synthesis of neuroprotective and antimicrobial agents to the development of functional materials in organic chemistry.[4]
Physicochemical Properties and Safe Handling
Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO (or C₆H₁₃NO·HCl) | [4][5] |
| Molecular Weight | 151.63 - 151.64 g/mol | [4][5] |
| Appearance | White to pale cream/yellow crystalline powder | [1][4] |
| Melting Point | 168-179 °C (typically 172-175 °C) | [4][6] |
| Solubility | Soluble in water and methanol | [4] |
| Sensitivity | Hygroscopic | [6] |
Safety & Handling Precautions:
This compound is classified as an irritant. Adherence to standard laboratory safety practices is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5][6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses or goggles, and a lab coat. When handling significant quantities of the powder, work in a well-ventilated fume hood to avoid inhaling dust.[5][7]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[5] It is hygroscopic and should be stored under nitrogen or in a desiccator in a tightly closed container in a cool, dry place.[5][6]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[7]
The Core of Reactivity: A Tale of Two Nucleophiles
The synthetic utility of trans-2-aminocyclohexanol stems from the presence of two nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. The hydrochloride form means the amine is protonated (R-NH₃⁺Cl⁻), rendering it non-nucleophilic. To engage the amine in a reaction, it must first be neutralized with a base. This fundamental concept governs the sequence of many synthetic routes.
The choice of reaction conditions dictates which functional group reacts. N-acylation or N-alkylation is typically performed first under basic conditions. The hydroxyl group can then be used for subsequent transformations, such as O-alkylation or activation for cyclization.[8]
Figure 1: Logical workflow for the selective functionalization of trans-2-Aminocyclohexanol.
Application Protocol 1: N-Acylation with Benzoyl Chloride
Objective: To synthesize trans-N-(2-hydroxycyclohexyl)benzamide, a key intermediate for chiral ligand synthesis.
Rationale: N-acylation protects the amine functionality and converts it into an amide. This amide is a direct precursor for cyclization to form an oxazoline ring. The reaction requires a stoichiometric amount of a non-nucleophilic base (like triethylamine) to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction. Dichloromethane (DCM) is an excellent choice of solvent as it is relatively non-polar, inert to the reaction conditions, and easily removed.
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. The starting material will not fully dissolve at this stage. Place the flask in an ice bath and stir for 10 minutes.
-
Base Addition: Under an inert atmosphere (N₂ or Argon), add triethylamine (Et₃N) (2.93 mL, 21.0 mmol, 2.1 equiv.) dropwise to the stirred suspension. Stir for an additional 15 minutes at 0 °C. The suspension should become clearer as the free amine is formed.
-
Acylation: In a separate vial, dissolve benzoyl chloride (1.28 mL, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes using a dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The starting material is polar (stays at the baseline), while the product will have a higher Rf value.
-
Work-up: Once the reaction is complete, quench by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of 1M HCl (aq), 20 mL of saturated NaHCO₃ (aq), and finally 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to afford the pure trans-N-(2-hydroxycyclohexyl)benzamide.
Table 2: Reagent Stoichiometry for N-Acylation
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| trans-2-Aminocyclohexanol HCl | 151.63 | 1.52 g | 10.0 | 1.0 |
| Benzoyl Chloride | 140.57 | 1.55 g (1.28 mL) | 11.0 | 1.1 |
| Triethylamine | 101.19 | 2.12 g (2.93 mL) | 21.0 | 2.1 |
| Dichloromethane | - | 50 mL | - | - |
| Typical Yield | 219.29 | ~85-95% | - | - |
Application Protocol 2: Synthesis of a Chiral Oxazoline Ligand
Objective: To cyclize the N-acylated intermediate to form trans-4,5,6,7-tetrahydro-2-phenyl-1,3-benzoxazole.
Rationale: Chiral oxazolines are a privileged class of ligands in asymmetric catalysis, valued for their modularity and effectiveness.[9][10][11] The synthesis typically proceeds via cyclization of a β-hydroxy amide.[12] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It activates the hydroxyl group, converting it into a good leaving group (a chlorosulfite ester), which is then displaced by an intramolecular nucleophilic attack from the amide oxygen.[10] The reaction is typically performed at low temperatures to control its exothermicity.
Figure 2: Two-step workflow for the synthesis of a chiral oxazoline ligand.
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the purified trans-N-(2-hydroxycyclohexyl)benzamide (2.19 g, 10.0 mmol, 1.0 equiv.) from Protocol 1.
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (0.80 mL, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 15 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring it into 50 mL of a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂, SO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure oxazoline product as a solid or oil.
Characterization
The identity and purity of all synthesized products must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the O-H and N-H stretches and the appearance/shift of the C=O/C=N bands.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%) of the final chiral product, confirming that no racemization occurred.
Conclusion
This compound is more than a simple chemical; it is a strategic starting material for constructing molecular complexity with stereochemical control. The protocols detailed herein provide a reliable and rational framework for its conversion into N-acyl amides and chiral oxazoline ligands, which are foundational intermediates for asymmetric catalysis and pharmaceutical synthesis. By understanding the principles behind each experimental step, researchers can adapt and apply these methods to a wide range of synthetic challenges.
References
- Google Patents.
- MySkinRecipes. trans-2-Aminocyclohexanol. [Link]
- Amerigo Scientific. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
- Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]
- DiVA portal.
- Neel, A. J., et al. (2009). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.
- PubMed. (2018).
- Wikipedia. Oxazoline. [Link]
- ResearchGate.
- NIH National Center for Biotechnology Information. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. [Link]
- Organic Syntheses. (r)- and (s)-mandelic acid. [Link]
- PubMed Central. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. [Link]
- OpenWetWare.
- NIH National Center for Biotechnology Information.
- NIH National Center for Biotechnology Information.
- Wiley Online Library. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
- NIST WebBook. trans-2-Aminocyclohexanol. [Link]
- Synfacts. (2006).
- ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
Sources
- 1. CAS 5456-63-3: this compound [cymitquimica.com]
- 2. trans-2-Aminocyclohexanol [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 5456-63-3 [smolecule.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Oxazoline - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Role of trans-2-Aminocyclohexanol hydrochloride in enzyme inhibition studies
Topic: The Role of the trans-2-Aminocyclohexanol Scaffold in Enzyme Inhibition Studies: A Case Study with the Neuraminidase Inhibitor Oseltamivir
Audience: Researchers, scientists, and drug development professionals.
Introduction: From Chiral Building Block to Potent Enzyme Inhibitor
The compound trans-2-aminocyclohexanol hydrochloride is primarily recognized in synthetic chemistry not as a direct enzyme inhibitor, but as a valuable chiral building block .[1][2] Its rigid cyclohexane core and stereochemically defined amino and hydroxyl groups make it an ideal starting point, or "scaffold," for constructing complex, three-dimensional molecules with precise biological functions.[3][4] In medicinal chemistry, a scaffold is a core chemical structure upon which various functional groups are appended to create a library of related compounds, optimizing interactions with a biological target.[5]
This guide bypasses a direct analysis of this compound as an inhibitor and instead uses it as a conceptual starting point. We will explore how its fundamental structure is integral to the design of potent enzyme inhibitors by focusing on a premier example: Oseltamivir (Tamiflu®). Oseltamivir is a world-renowned antiviral drug that functions as a powerful inhibitor of the influenza neuraminidase enzyme.[6] Its synthesis, which historically starts from the naturally derived shikimic acid, proceeds through intermediates that feature a functionalized cyclohexene ring, the core scaffold reminiscent of aminocyclohexanol.[7][8][9]
This document will detail the mechanism of neuraminidase inhibition by Oseltamivir and provide a comprehensive, field-proven protocol for an in vitro fluorescence-based assay to empower researchers to study this class of inhibitors.
Biological Pathway: The Influenza Virus Life Cycle and the Role of Neuraminidase
The influenza virus relies on two key surface glycoproteins for its propagation: hemagglutinin (HA) and neuraminidase (NA).[10] The infection cycle can be summarized as follows:
-
Entry: The HA protein binds to sialic acid residues on the surface of host respiratory cells, allowing the virus to enter.
-
Replication: The virus hijacks the host cell's machinery to replicate its genetic material and synthesize new viral proteins.
-
Assembly & Budding: New virions are assembled and bud from the host cell membrane, remaining tethered via HA binding to the same sialic acid receptors.
-
Release: This is the critical step where neuraminidase acts. NA is an enzyme that cleaves terminal sialic acid residues from glycoproteins.[11] This enzymatic action cuts the tethers holding the new virions to the cell surface, releasing them to infect other cells and continue the cycle.[12]
Without functional neuraminidase, viral progeny would aggregate on the cell surface and be unable to spread, effectively halting the infection.[11] This makes neuraminidase a prime target for antiviral drug development.
Mechanism of Action: Oseltamivir as a Competitive Inhibitor
Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate . This active metabolite is a potent and selective competitive inhibitor of the influenza neuraminidase enzyme.[2] It is designed as an analogue of sialic acid, the natural substrate for the NA enzyme.[6] By mimicking the substrate, oseltamivir carboxylate binds tightly to the active site of neuraminidase, blocking its enzymatic activity.[11][12] This prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the host cell surface and reducing the spread of the virus.[13]
Caption: Influenza virus life cycle and the inhibitory action of Oseltamivir.
Application Protocol: Fluorometric Neuraminidase Inhibition Assay
This protocol describes a robust and widely used method to determine the in vitro potency of neuraminidase inhibitors by measuring their 50% inhibitory concentration (IC₅₀).[3][10][14]
Principle of the Assay
The assay utilizes the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) .[10][15] When MUNANA is cleaved by active neuraminidase, it releases the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity, measured at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor like oseltamivir carboxylate, NA activity is reduced, resulting in a decreased fluorescence signal. The IC₅₀ is the inhibitor concentration that reduces enzyme activity by 50%.[14][16]
Caption: Workflow for the in vitro neuraminidase inhibition assay.
Materials and Reagents
-
Enzyme Source: Recombinant influenza neuraminidase or intact virus preparations.
-
Inhibitor: Oseltamivir carboxylate (or other test compounds), prepared as a stock solution in an appropriate solvent (e.g., DMSO or water) and serially diluted.
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), (Sigma-Aldrich or equivalent). Prepare a stock solution (e.g., 2.5 mM in distilled water) and a working solution (e.g., 300 µM in assay buffer).[16]
-
Assay Buffer: 32.5 mM MES buffer, 4 mM CaCl₂, pH 6.5.[17]
-
Stop Solution: 0.14 M NaOH in 83% ethanol.[18]
-
Equipment: 96-well black opaque microplates, multichannel pipettes, fluorescence plate reader.
Step-by-Step Experimental Protocol
-
Prepare Inhibitor Dilutions: a. Create a serial dilution series of the test inhibitor (e.g., oseltamivir carboxylate) in assay buffer. Typically, a 10-point, 3-fold dilution series is effective, spanning a range from high (e.g., 1000 nM) to low (e.g., 0.05 nM) concentrations. b. Include a "no inhibitor" control (assay buffer only) for 100% enzyme activity and a "no enzyme" control for background fluorescence.
-
Enzyme and Inhibitor Pre-incubation: a. To each well of a 96-well black plate, add 40 µL of the appropriately diluted neuraminidase enzyme. b. Add 10 µL of each inhibitor dilution (or buffer for controls) to the corresponding wells. c. Gently tap the plate to mix and pre-incubate for 30 minutes at room temperature.[17]
-
Initiate Enzymatic Reaction: a. Start the reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells. b. Immediately mix by gentle tapping. c. Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range for the "no inhibitor" control. Protect the plate from light during incubation.[10]
-
Terminate Reaction: a. Stop the reaction by adding 100 µL of Stop Solution to each well.[16] The basic pH of the stop solution also enhances the fluorescence of the 4-MU product.
-
Measure Fluorescence: a. Read the plate in a fluorescence microplate reader. Set the excitation wavelength to ~365 nm and the emission wavelength to ~450 nm.
Data Analysis and IC₅₀ Calculation
-
Subtract Background: Subtract the average fluorescence reading of the "no enzyme" control wells from all other readings.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitor))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.
Quantitative Data Summary
The potency of a neuraminidase inhibitor is represented by its IC₅₀ value. These values can vary depending on the influenza virus type (A or B) and subtype (e.g., H1N1, H3N2). The table below provides representative IC₅₀ values for oseltamivir carboxylate against sensitive viral strains, as determined by fluorescence-based assays.
| Influenza Virus Subtype | Inhibitor | Mean IC₅₀ (nM) |
| A/H1N1 | Oseltamivir carboxylate | 0.92 - 1.54 |
| A/H3N2 | Oseltamivir carboxylate | 0.43 - 0.62 |
| Influenza B | Oseltamivir carboxylate | 5.21 - 12.46 |
| Data compiled from representative studies.[2][3] Actual values may vary based on specific viral strains and assay conditions. |
Conclusion
While this compound is a foundational chiral building block, its true power in drug discovery is realized when it is elaborated into complex structures that can precisely target enzymes.[2] The case of Oseltamivir clearly demonstrates this principle, where a cyclohexene scaffold, related to the aminocyclohexanol motif, is the cornerstone of a highly effective neuraminidase inhibitor.[19] The detailed fluorescence-based assay protocol provided here offers a reliable and standardized method for researchers to evaluate the potency of Oseltamivir and novel compounds designed to inhibit this critical viral enzyme, thereby contributing to the vital field of antiviral drug development.
References
- Wikipedia. (n.d.). Oseltamivir. Wikipedia. [Link]
- Wikipedia. (n.d.). Oseltamivir total synthesis. Wikipedia. [Link]
- Li, W., et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970-3. [Link]
- Nguyen, V. T., et al. (2014). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid.
- Song, J., et al. (2018). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. Scientific Reports, 8(1), 12895. [Link]
- Ye, X., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry, 74(10), 3970-3973. [Link]
- Centers for Disease Control and Prevention. (2000). Neuraminidase Inhibitors for Treatment of Influenza A and B Infections. MMWR. Recommendations and reports : Morbidity and mortality weekly report. Recommendations and reports, 48(RR-14), 1-9. [Link]
- Google Patents. (n.d.). CN103833570B - Synthesis method of oseltamivir.
- ResearchGate. (n.d.). Mechanism of Action of Neuraminidase Inhibitors (Tamiflu; Peramivir) A:....
- McNicholl, I. R., & McNicholl, J. J. (2001). Neuraminidase inhibitors: zanamivir and oseltamivir. The Annals of Pharmacotherapy, 35(1), 57-70. [Link]
- Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. [Link]
- Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122). [Link]
- ResearchGate. (2017). (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals.
- McKimm-Breschkin, J. L., et al. (2003). Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir. Antimicrobial Agents and Chemotherapy, 47(7), 2264-2272. [Link]
- Memoli, M. J., et al. (2014). Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season.
- Wetherall, N. T., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 41(2), 742-750. [Link]
- Wetherall, N. T., et al. (2003). Evaluation of neuraminidase enzyme assays using different substrates to measure susceptibility of influenza virus clinical isolates to neuraminidase inhibitors: report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 41(2), 742-50. [Link]
- Patel, J. R., et al. (2022). An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For. Antiviral Research, 202, 105315. [Link]
- Liu, S. K., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 649989. [Link]
- de Melo, E. B., et al. (2006). α- and β-Glucosidase Inhibitors: Chemical Structure and Biological Activity. Tetrahedron, 62(44), 10277-10302. [Link]
- ResearchGate. (n.d.). Structures of some of the available α-glucosidase inhibitors..
- Ueda, M., et al. (2021). Characterization of α-Glucosidase Inhibitor/Cyclodextrin Complex Prepared by Freeze-Drying. Chemical & Pharmaceutical Bulletin, 69(11), 1085-1090. [Link]
- Marengo, A., et al. (2012). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(6), 463-467. [Link]
- Wikipedia. (n.d.). Alpha-glucosidase inhibitor. Wikipedia. [Link]
- Rodrigues, F. A., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 919-943. [Link]
- Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. [Link]
- ResearchGate. (n.d.). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry.
Sources
- 1. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]
- 12. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging trans-2-Aminocyclohexanol Hydrochloride in the Synthesis of Advanced Functional Materials
Abstract
Trans-2-Aminocyclohexanol hydrochloride is a bifunctional chiral building block of significant utility in the fields of materials science, asymmetric catalysis, and pharmaceutical development.[1] Its rigid cyclohexane backbone, coupled with the defined trans stereochemical relationship between the amine and hydroxyl groups, provides a privileged scaffold for the synthesis of complex molecular architectures.[2] This guide offers an in-depth exploration of its application in creating functional materials, moving beyond simple descriptions to explain the underlying chemical principles and strategic considerations. We provide detailed, field-tested protocols for the synthesis of chiral ligands for asymmetric catalysis and as a versatile precursor for pharmaceutical intermediates. Furthermore, we explore its potential in the burgeoning field of metal-organic frameworks (MOFs), presenting a conceptual framework and synthetic strategy for its integration into these advanced porous materials.
Core Properties and Handling
This compound is a white to pale cream crystalline powder.[3] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. Understanding its fundamental properties is critical for successful experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5456-63-3 | [4][5][6] |
| Molecular Formula | C₆H₁₄ClNO / H₂NC₆H₁₀OH·HCl | [3][4][5] |
| Molecular Weight | 151.63 g/mol | [4][5] |
| Melting Point | 172-175 °C | [4][7] |
| Appearance | White to pale cream crystals or powder | [3] |
| Solubility | Soluble in methanol (especially with acid) | [4] |
| Purity | Typically ≥97-99% | [4][6][7] |
Handling & Storage:
-
The compound is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.[7]
-
It is classified as an irritant, causing skin, eye, and respiratory irritation.[4][7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
-
For reactions requiring the free base, the hydrochloride salt can be neutralized in situ or through a separate workup step using a suitable base (e.g., NaOH, triethylamine).
Application I: Synthesis of Chiral Ligands for Asymmetric Catalysis
The C₂-symmetric or pseudo-C₂-symmetric environment created by ligands derived from chiral 1,2-amino alcohols is fundamental to modern asymmetric catalysis. These ligands coordinate to a metal center, forming a chiral pocket that directs the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer products crucial for the pharmaceutical industry.[8][]
Protocol: Synthesis of a (4S,5S)-4,5-dicyclohexyl-substituted Bis(oxazoline) (BOX) Ligand
This protocol details the synthesis of a BOX ligand, a privileged ligand class used in a multitude of asymmetric transformations. The procedure involves the condensation of the chiral amino alcohol with a dinitrile, followed by cyclization.
Principle: The nucleophilic hydroxyl group of the amino alcohol attacks the electrophilic carbon of a malononitrile derivative. A subsequent intramolecular cyclization involving the amine group forms the characteristic oxazoline rings. The chirality is transferred directly from the starting trans-2-aminocyclohexanol.
Materials & Reagents:
-
(1S,2S)-trans-2-Aminocyclohexanol hydrochloride
-
Diethyl malonimidate dihydrochloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Free Base Generation (In Situ): In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend (1S,2S)-trans-2-Aminocyclohexanol hydrochloride (2.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amino alcohol. Stir for 20-30 minutes at 0 °C. Causality: This step is crucial as the free amine is the active nucleophile for the subsequent reaction. Performing this at low temperature minimizes potential side reactions.
-
Condensation Reaction: To the same flask, add diethyl malonimidate dihydrochloride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40-45 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot. The reaction typically requires 18-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure BOX ligand as a white solid.
Experimental Workflow
Caption: Workflow for the synthesis of a chiral Bis(oxazoline) ligand.
Application II: Precursor for Pharmaceutical Scaffolds
The aminocyclohexanol moiety is present in numerous bioactive molecules and serves as a valuable starting point for the synthesis of compound libraries in drug discovery.[3] Its defined stereochemistry allows for the exploration of structure-activity relationships (SAR) with high precision. Potential biological activities associated with derivatives include neuroprotective and antimicrobial effects.[3]
Protocol: N-Acylation to Synthesize Amide Derivatives
This protocol provides a general method for acylating the primary amine of trans-2-aminocyclohexanol, a common step in creating diverse molecular libraries for screening.
Principle: The nucleophilic amine group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride, forming a stable amide bond. The reaction is typically run in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials & Reagents:
-
This compound
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Pyridine or a mixture of DCM and Triethylamine
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend this compound (1.0 equivalent) in anhydrous pyridine at room temperature. Causality: Pyridine acts as both the solvent and the base to neutralize the starting material and the HCl generated during the reaction.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours until TLC indicates completion.
-
Workup: Pour the reaction mixture into a separatory funnel containing 1M HCl(aq) and extract with ethyl acetate (3x). Causality: The acid wash removes the excess pyridine.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting N-acylated product can be purified via recrystallization or silica gel chromatography.
Reaction Scheme
Caption: Conceptual path from chiral precursor to a functional MOF.
Protocol: Synthesis of a Chiral Tris-amide Linker
Principle: This protocol describes the reaction of three equivalents of the chiral amino alcohol with one equivalent of trimesoyl chloride to form a C₃-symmetric tris-amide linker. This linker contains three peripheral hydroxyl groups and three carboxylic acid-derived amide linkers pointing towards the center.
Materials & Reagents:
-
This compound
-
Trimesoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend this compound (3.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethylamine (3.3 equivalents) dropwise. Stir for 30 minutes to ensure complete neutralization.
-
In a separate flask, dissolve trimesoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the trimesoyl chloride solution dropwise to the cold amino alcohol solution over a period of 1-2 hours using a syringe pump. Causality: A slow addition rate is critical to prevent polymerization and favor the formation of the desired tris-substituted product.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: The triethylamine hydrochloride salt will precipitate as a white solid. Filter the solid and wash with THF.
-
Concentrate the filtrate in vacuo. The crude product can be purified by washing with a solvent in which the product is poorly soluble but impurities are (e.g., diethyl ether) or by column chromatography if necessary. The final linker should be characterized thoroughly (NMR, MS, IR) before use in MOF synthesis.
Summary and Future Outlook
This compound is a demonstrably versatile and powerful building block. Its applications span from the well-established synthesis of ligands for catalysis to its use as a foundational scaffold in medicinal chemistry. The protocols provided herein represent robust starting points for researchers in these fields. The future of this molecule is bright, with significant untapped potential in the rational design of advanced materials. Its incorporation into chiral MOFs, covalent organic frameworks (COFs), and functional polymers will undoubtedly lead to new materials with tailored properties for enantioselective separations, heterogeneous catalysis, and targeted drug delivery systems.
References
- Smolecule. (2023, August 15). This compound.
- White, P. S., & Jacobsen, E. N. (n.d.). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Harvard University.
- Sigma-Aldrich. This compound 99%.
- Chen, Y., et al. (n.d.). Our journey of developing multifunctional metal-organic frameworks.
- Santa Cruz Biotechnology. This compound | CAS 5456-63-3.
- BroadPharm. This compound, 5456-63-3.
- BenchChem. (2025).
- MySkinRecipes. trans-2-Aminocyclohexanol.
- Thermo Fisher Scientific. This compound, 97+%.
- National Institute of Standards and Technology. trans-2-Aminocyclohexanol.
- Matzger, A. J., & Farha, O. K. (2022, December 27). Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts.
- Howarth, A. J. (2025, January 27). Adventures in the Synthesis of Metal Organic Frameworks. YouTube.
- Reddy, P., & Kumar, A. (2018, September 7).
- Taylor & Francis Group. (2022). Introduction to Metal-Organic Frameworks.
- BOC Sciences. Diverse Chiral Ligand Synthesis Services.
Sources
- 1. trans-2-Aminocyclohexanol [myskinrecipes.com]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 5456-63-3 [smolecule.com]
- 4. 反式-2-氨基环己醇 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 5456-63-3 | BroadPharm [broadpharm.com]
- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Comprehensive Guide to the Laboratory-Scale Synthesis of trans-2-Aminocyclohexanol Hydrochloride
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of trans-2-Aminocyclohexanol hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. The synthesis is achieved through the nucleophilic ring-opening of cyclohexene oxide with aqueous ammonia, followed by purification and conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.
Introduction: The Significance of trans-2-Aminocyclohexanol
trans-2-Aminocyclohexanol is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1][2] Its vicinal amino alcohol structure on a cyclohexane scaffold provides a rigid and stereochemically defined framework. This makes it an important precursor for synthesizing various biologically active molecules, including antiarrhythmic agents and kinase inhibitors.[3] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[1][4]
The synthesis described herein follows a well-established and efficient pathway: the ammonolysis of cyclohexene oxide. This reaction proceeds via a nucleophilic attack of ammonia on one of the epoxide carbons, leading to the formation of the trans-amino alcohol. The stereochemistry is a direct consequence of the SN2 mechanism of epoxide ring-opening, where the nucleophile attacks from the face opposite to the epoxide oxygen, resulting in an inversion of configuration at the attacked carbon center.
Reaction Mechanism and Workflow
The synthesis of this compound from cyclohexene oxide involves a two-step process: the ring-opening of the epoxide followed by salt formation.
Reaction Mechanism: Epoxide Ring-Opening
The core of this synthesis is the nucleophilic ring-opening of cyclohexene oxide by ammonia. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.
-
Ring-Opening: This attack forces the carbon-oxygen bond of the epoxide to break, with the oxygen atom retaining the electron pair and becoming negatively charged.
-
Proton Transfer: The resulting alkoxide is then protonated by a water molecule or another ammonia molecule in the reaction mixture to yield the free base, trans-2-aminocyclohexanol.
The trans stereochemistry is a result of the backside attack characteristic of SN2 reactions.
Overall Experimental Workflow
The entire process, from starting materials to the final, characterized product, can be visualized as a clear sequence of operations.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions and Reagent Handling
Extreme caution must be exercised throughout this procedure.
-
Cyclohexene Oxide: This reagent is a flammable liquid and vapor.[5][6] It is harmful if swallowed and toxic in contact with skin or if inhaled.[5][6] It causes severe skin burns and eye damage.[5][6] Always handle cyclohexene oxide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7] Keep away from heat, sparks, and open flames.[5][8][9]
-
Aqueous Ammonia (Ammonium Hydroxide): Concentrated ammonia solutions are corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle in a fume hood with appropriate PPE.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves and safety goggles.
-
Pressure Reaction: The reaction is conducted in a sealed pressure vessel. Ensure the vessel is in good condition and rated for the temperature and pressure of the reaction. Do not exceed the recommended temperature and pressure limits.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexene Oxide | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry, well-ventilated area.[5] |
| Ammonium Hydroxide (28-30% NH₃) | ACS Reagent Grade | e.g., Fisher Scientific | |
| Hydrochloric Acid (Concentrated) | ACS Reagent Grade | e.g., VWR | |
| Isopropanol | Anhydrous | Various | |
| Diethyl Ether | Anhydrous | Various | For washing the final product. |
| Sodium Sulfate (Anhydrous) | ACS Reagent Grade | Various | For drying the organic extract. |
| Stainless Steel Pressure Reactor | - | - | With stirring and temperature control. |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup and Epoxide Ring-Opening
-
In a fume hood, carefully charge a 500 mL stainless steel pressure reactor with 200 mL of concentrated aqueous ammonia (28-30%).
-
While stirring the ammonia solution, slowly add 50 g (0.51 mol) of cyclohexene oxide to the reactor.
-
Seal the reactor securely according to the manufacturer's instructions.
-
Place the reactor in a heating mantle and begin stirring.
-
Heat the reaction mixture to 100 °C. The pressure inside the reactor will increase. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.
-
Maintain the reaction at 100 °C with continuous stirring for 8 hours.
-
After 8 hours, turn off the heating and allow the reactor to cool to room temperature overnight. Do not attempt to open the reactor while it is hot or pressurized.
Step 2: Work-up and Isolation of the Free Base
-
Once the reactor has cooled to room temperature and the internal pressure has subsided, carefully vent any residual pressure in the fume hood and then open the reactor.
-
Transfer the reaction mixture to a 1 L round-bottom flask.
-
Set up a simple distillation apparatus and carefully distill the mixture to remove excess ammonia and a significant portion of the water. Continue the distillation until approximately 100-120 mL of liquid remains in the flask.
-
Cool the remaining solution to room temperature.
-
Transfer the cooled solution to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude trans-2-aminocyclohexanol as a viscous oil or low-melting solid.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude trans-2-aminocyclohexanol in 150 mL of isopropanol. Gentle warming may be necessary to facilitate dissolution.
-
Cool the solution in an ice bath.
-
While stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper). A white precipitate of this compound will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with cold diethyl ether (2 x 50 mL) to remove any remaining impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to pale cream crystalline powder.[1][10] |
| Melting Point | 172-175 °C.[11] |
| Molecular Formula | C₆H₁₄ClNO.[1] |
| Molecular Weight | 151.63 g/mol .[1] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides structural confirmation of the product. The spectrum should be recorded in a suitable deuterated solvent, such as D₂O or CD₃OD.
-
Expected Chemical Shifts (in D₂O):
-
δ 3.32 (dt): Proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 2.77 (dt): Proton on the carbon bearing the amino group (CH-NH₂).
-
δ 1.06-1.86 (m): Cyclohexane ring protons.[12]
-
Discussion and Conclusion
This protocol details a reliable and scalable method for the synthesis of this compound. The key to a successful synthesis is the careful control of the reaction conditions, particularly temperature and pressure, during the epoxide ring-opening step. The use of a pressure reactor is essential to reach the necessary temperature to drive the reaction with aqueous ammonia. The subsequent work-up and purification via crystallization of the hydrochloride salt yield a product of high purity suitable for further applications in research and development. The stereospecificity of the SN2 ring-opening reaction ensures the desired trans configuration of the final product.
References
- Smolecule. (2023, August 15). Buy this compound | 5456-63-3.
- Sigma-Aldrich. trans-2-Aminocyclohexanol 99 5456-63-3.
- AK Scientific, Inc. Cyclohexene oxide.
- Santa Cruz Biotechnology. Cyclohexene oxide.
- Fisher Scientific.
- Google Patents. (2015, August 12). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
- PubMed. (2024, May 4).
- MDPI.
- ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines....
- ChemBK. (2024, April 9). 2-Aminocyclohexanol.
- Cole-Parmer.
- Thermo Fisher Scientific. (2025, September 16).
- University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- Sigma-Aldrich. This compound 99%.
- Google Patents.
- Google Patents. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
- CymitQuimica. CAS 5456-63-3: this compound.
- Wikipedia. Cyclohexene oxide.
- ResearchGate. (2025, August 6).
- Santa Cruz Biotechnology. This compound | CAS 5456-63-3 | SCBT.
- Thermo Fisher Scientific. This compound, 97+% 5 g | Buy Online.
- Fisher Scientific. This compound, 97+%.
- Westmont College. (2022, October 21).
- NIST WebBook. trans-2-Aminocyclohexanol.
- BLD Pharm. 5456-63-3|this compound.
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. CAS 5456-63-3: this compound [cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. chembk.com [chembk.com]
- 12. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: trans-2-Aminocyclohexanol Hydrochloride Purification
Welcome to the technical support guide for the purification of trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address common challenges and frequently asked questions encountered in the lab.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: My final product is off-white, yellow, or tan, not the expected white crystalline solid.
Potential Causes:
-
Oxidation: Amine-containing compounds can be susceptible to air oxidation over time, leading to colored impurities.
-
Residual Impurities: Contaminants from the synthesis, such as starting materials or side-products, may be colored.
-
Trapped Solvents: Residual solvent in the crystal lattice can sometimes impart color.
-
Thermal Decomposition: Excessive heat during solvent removal or drying can cause degradation.
Recommended Solutions: The most effective method to remove color is recrystallization with a decolorizing agent.
-
Selection of Decolorizing Agent: Activated carbon (charcoal) is the standard choice. Use approximately 1-2% of the solute's mass. Avoid using an excessive amount, as it can adsorb your product and reduce the yield.
-
Recrystallization Protocol with Activated Carbon:
-
Choose an appropriate solvent (see FAQ 2 for guidance). A common choice is a mixture of ethanol and water or isopropanol.
-
Dissolve the impure trans-2-Aminocyclohexanol HCl in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly for a minute to prevent flash boiling when the carbon is added.
-
Add the activated carbon to the solution.
-
Gently swirl the flask and bring it back to a boil for 5-10 minutes.
-
Perform a hot filtration using a fluted filter paper to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is highly recommended.
-
Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Issue 2: The melting point of my purified product is broad (e.g., 165-172 °C) and lower than the literature value (172-175 °C).[1]
Potential Causes: A broad melting point range is a classic indicator of an impure substance. The impurities disrupt the crystal lattice, causing it to melt over a range of temperatures and at a lower temperature than the pure compound.
-
Presence of the cis-isomer: The synthesis of trans-2-aminocyclohexanol often produces the cis-isomer as a side product. Their structural similarity can make separation by simple recrystallization challenging.
-
Inorganic Salts: Contamination from salts used during synthesis or workup.
-
Solvent Inclusion: Water or organic solvent may be trapped within the crystal lattice.
Recommended Solutions:
-
Purity Assessment: Before re-purifying, confirm the presence of impurities. Simple TLC or ¹H NMR can provide valuable insights. For instance, NMR can often distinguish between cis and trans isomers based on the coupling constants of the protons on the substituted carbons.[1]
-
Re-crystallization: Perform a second, careful recrystallization. Ensure the solution cools as slowly as possible. Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to include impurities.
-
Drying: Dry the crystals thoroughly under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove any trapped solvent. A Karl Fischer titration can be used to quantify water content.[2]
Issue 3: I am experiencing low recovery (<70%) after recrystallization.
Potential Causes:
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Using Too Much Solvent: Dissolving the compound in an excessive volume of solvent will keep a significant amount of product in the solution (the "mother liquor") even after cooling.
-
Premature Crystallization: Product may have crystallized on the filter paper during hot filtration.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.
Recommended Solutions:
-
Optimize Solvent System: Consult the solubility data (Table 1). The goal is to find a solvent that provides high solubility at high temperatures and low solubility at low temperatures.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated compound.
-
Recover from Mother Liquor: Concentrate the mother liquor by about half its volume and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Refine Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.
Issue 4: The compound "oils out" instead of crystallizing upon cooling.
Potential Causes: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point or as a liquid phase due to high impurity concentration.
-
High Degree of Supersaturation: Cooling the solution too rapidly can cause the solute to separate as a liquid.
-
Inappropriate Solvent: The solvent's boiling point may be too high relative to the solute's melting point.
Recommended Solutions:
-
Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.
-
-
Adjust Solvent Polarity: If the compound consistently oils out, try changing the solvent system. Add a small amount of a co-solvent in which the compound is less soluble to gradually decrease the overall solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
The impurities will largely depend on the synthetic route. Common methods include the reduction of ketones or amine alkylation.[3]
-
cis-2-Aminocyclohexanol: This is the most common diastereomeric impurity.
-
Unreacted Starting Materials: For example, cyclohexanone if the synthesis involves its reduction.
-
By-products: Depending on the reagents used, side-products from over-reduction or other unintended reactions can occur.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, methanol) can be present.[4][5]
Q2: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. The hydrochloride salt form significantly enhances solubility in polar solvents.[3][6]
Table 1: Solubility Profile of this compound
| Solvent System | Solubility Characteristics | Comments |
| Water | Excellent solubility.[3] | Good for initial dissolution, but may require a less polar co-solvent (like ethanol or isopropanol) to reduce cold solubility and induce crystallization. |
| Methanol/Acetic Acid (1N) | Soluble at 25 mg/mL. | The acidic medium ensures the amine remains protonated. Methanol is a good polar solvent for this salt. |
| Ethanol / Isopropanol | Moderately soluble when hot, less soluble when cold. | Often a good starting point for a single-solvent recrystallization. |
| Methanol / Diethyl Ether | Highly soluble in methanol; insoluble in ether. | A good mixed-solvent system. Dissolve in minimal hot methanol, then add ether dropwise until turbidity persists. Re-heat to clarify and then cool slowly. |
| Chloroform, Diethyl Ether | Surprisingly soluble.[3] | The hydrophobic cyclohexane backbone allows for some solubility in non-polar media.[3] These are less common for recrystallizing salts but can be useful in specific mixed-solvent systems. |
Q3: What analytical methods are recommended for purity assessment?
A multi-pronged approach is best for a comprehensive purity evaluation.[7][8] Purity assessment is crucial whenever a chemical's properties are linked to a biological or therapeutic outcome.[7][9]
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Advantages | Limitations |
| Melting Point Analysis | Measures the temperature range over which the solid transitions to a liquid. | Fast, inexpensive, and a good indicator of purity (pure compounds have sharp melting points). | Not quantitative; less informative for novel compounds without a reference value. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Simple, rapid, and excellent for monitoring reaction progress and identifying the number of components in a mixture. | Not quantitative; requires careful selection of eluent and visualization method. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | Highly sensitive and quantitative (when calibrated). Can separate closely related impurities like diastereomers.[8] | Requires method development and reference standards for impurity identification.[8][9] |
| Quantitative NMR (qNMR) | Measures purity based on the integration of NMR signals relative to a certified internal standard. | Provides absolute purity without needing a reference standard of the analyte itself.[7] Gives structural information simultaneously.[7][9] | Requires a high-field NMR spectrometer and a carefully selected internal standard.[8] |
Q4: Can you provide a standard recrystallization protocol?
Certainly. This protocol uses a mixed-solvent system of ethanol and diethyl ether, which is effective for many amine hydrochlorides.
Protocol: Recrystallization from Ethanol/Diethyl Ether
-
Dissolution: Place the crude trans-2-Aminocyclohexanol HCl in an Erlenmeyer flask. Add the minimum volume of hot ethanol to completely dissolve the solid. Use a steam bath or hot plate for heating.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and re-heat to boiling for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Allow the filtrate to cool slightly. Slowly add diethyl ether dropwise while swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Gently warm the flask until the solution becomes clear again. This ensures the solution is perfectly saturated.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Part 3: Visualization of Workflows
Diagram 1: Troubleshooting Impure Product
This flowchart provides a logical path for diagnosing and solving issues with product purity.
Caption: A decision tree for troubleshooting purification issues.
Diagram 2: Standard Recrystallization Workflow
This diagram outlines the key steps in a typical recrystallization procedure.
Caption: A step-by-step workflow for the recrystallization process.
References
- Google Patents. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and....
- Google Patents.
- University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
- Ijaresm.
- NIST WebBook. trans-2-Aminocyclohexanol. [Link]
- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
- Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Buy this compound | 5456-63-3 [smolecule.com]
- 4. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 6. CAS 5456-63-3: this compound [cymitquimica.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Technical Support Center: Synthesis of trans-2-Aminocyclohexanol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of trans-2-aminocyclohexanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a strong focus on identifying and mitigating impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) about Common Impurities
This section addresses the most common questions and issues encountered during and after the synthesis of trans-2-aminocyclohexanol, typically prepared via the aminolysis of cyclohexene oxide.
Q1: What are the primary impurities I should anticipate in my crude product?
When synthesizing trans-2-aminocyclohexanol from cyclohexene oxide and ammonia, you can expect a few key impurities. These arise from the reaction mechanism, side reactions, and unconsumed starting materials. The most prevalent species are summarized below.
| Impurity | Chemical Structure | Common Source | Recommended Analytical Method |
| cis-2-Aminocyclohexanol | Stereoisomer | Non-ideal reaction conditions leading to loss of stereoselectivity. | ¹H NMR Spectroscopy, Chiral HPLC[1] |
| 2-(2-Hydroxycyclohexyl)aminocyclohexanol | Dimer/Side-product | The product (trans-2-aminocyclohexanol) acts as a nucleophile, attacking another molecule of cyclohexene oxide.[2] | Mass Spectrometry, ¹³C NMR |
| Cyclohexene Oxide | Unreacted Starting Material | Incomplete reaction; insufficient reaction time or temperature.[3] | GC, ¹H NMR |
| Poly(cyclohexene oxide) | Polymer | Trace acid or high temperatures can initiate cationic ring-opening polymerization of the epoxide starting material.[3] | GPC, ¹H NMR (broad signals) |
Q2: My NMR analysis shows a significant amount of the cis-2-aminocyclohexanol isomer. What causes this, and how can I improve the trans selectivity?
Root Cause Analysis:
The formation of trans-2-aminocyclohexanol from the reaction of cyclohexene oxide with ammonia is a classic example of a nucleophilic ring-opening of an epoxide.[4][5] Under neutral or basic conditions, this reaction proceeds via an SN2 mechanism . The ammonia molecule attacks one of the epoxide carbons from the backside, leading to an inversion of stereochemistry at that center and resulting in the trans product.[6][7]
The presence of the cis-isomer suggests a deviation from this pathway. This can happen under acidic conditions (even trace amounts). If the epoxide oxygen is protonated, the ring-opening can gain significant SN1 character .[6][7] This means a carbocation-like intermediate can form at the more substituted carbon, allowing the nucleophile (ammonia) to attack from either face, thus scrambling the stereochemistry and producing the undesired cis product.
Troubleshooting and Prevention:
-
Ensure Basic/Neutral Conditions: The reaction should be run with an excess of ammonia, which maintains a basic environment and consumes any adventitious acid.[2] Using aqueous ammonia is a common and effective method.[2][4]
-
Control Temperature: While heating is necessary to drive the reaction, excessive temperatures can sometimes lead to side reactions. A typical range is 60-65°C.[2]
-
Use High-Purity Starting Materials: Ensure your cyclohexene oxide is free from acidic impurities that could catalyze the non-stereoselective pathway.
Q3: My reaction yield is low, and I've isolated a high-melting, crystalline solid as a byproduct. What is it?
This is a very common issue. The byproduct is almost certainly 2-(2-hydroxycyclohexyl)aminocyclohexanol , a dimer-like impurity.[2]
Mechanism of Formation:
The desired product, trans-2-aminocyclohexanol, is itself a primary amine and a potent nucleophile. As its concentration builds during the reaction, it begins to compete with ammonia to attack the starting material, cyclohexene oxide. This second nucleophilic attack opens another epoxide ring, forming the dimer.
dot
Caption: Formation of the dimer impurity.
Troubleshooting and Prevention:
-
Use a Large Excess of Ammonia: The most effective way to minimize dimer formation is to use a significant molar excess of ammonia (e.g., 10 equivalents or more) relative to cyclohexene oxide.[2] This ensures that the concentration of ammonia is always much higher than the product, making it the statistically dominant nucleophile.
-
Control Reaction Time: Monitor the reaction progress. Stopping the reaction once the cyclohexene oxide is consumed can prevent further reaction of the product.
-
Purification: This byproduct often has different solubility properties than the desired product and can sometimes be removed by filtration if it crystallizes out of the reaction mixture upon cooling.[2]
Q4: How do I confirm the presence of and remove unreacted cyclohexene oxide from my product?
Detection:
-
Gas Chromatography (GC): GC is an excellent method for detecting volatile impurities like cyclohexene oxide. It will appear as a distinct peak with a shorter retention time than the aminocyclohexanol product.[2]
-
¹H NMR Spectroscopy: Cyclohexene oxide has characteristic signals for its epoxide protons around δ 3.1 ppm. These are typically well-resolved from the signals of the aminocyclohexanol product.
Removal:
-
Aqueous Work-up: After the reaction, the mixture is typically concentrated to remove excess ammonia.[2] The product is an amine and can be protonated with acid (like HCl) to form the water-soluble hydrochloride salt. Unreacted cyclohexene oxide is not basic and will remain in an organic phase, allowing for its removal via extraction with a non-polar solvent (like toluene or diethyl ether).
-
Distillation/Crystallization: For the free base form (trans-2-aminocyclohexanol), vacuum distillation can be effective as cyclohexene oxide is more volatile.[2] However, the most common final step is the crystallization of the hydrochloride salt, which is a highly effective purification method that leaves non-ionic impurities like cyclohexene oxide in the mother liquor.
Section 2: Troubleshooting & Protocol Guide
This section provides practical, step-by-step protocols for the analysis and purification of this compound.
Protocol 1: Analytical Characterization by ¹H NMR Spectroscopy
This protocol allows for the definitive identification of cis and trans isomers by analyzing proton chemical shifts and coupling constants.[1] The key is to analyze the protons on the carbons bearing the -OH and -NH₂ groups (C1 and C2).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the aminocyclohexanol hydrochloride sample in 0.7 mL of deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Acquire Spectrum: Obtain a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify Key Protons: Locate the signals for the protons on C1 (HC-O) and C2 (HC-N). In D₂O, the -OH and -NH₃⁺ protons will exchange with deuterium and may not be visible.
-
trans-Isomer (Target): In its stable diequatorial conformation, the C1 and C2 protons are both axial. They will appear as broad triplets or "triplet of triplets" due to large axial-axial coupling constants (J ≈ 8-12 Hz) with neighboring axial protons.[1]
-
cis-Isomer (Impurity): In its stable conformation (one group axial, one equatorial), the axial proton will show large axial-axial couplings, but the equatorial proton will show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). This results in a distinctly different and often sharper multiplicity.[1]
-
dot
Caption: General troubleshooting workflow.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This is the most critical step for achieving high purity, effectively removing the cis-isomer and other organic-soluble impurities.
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve the crude trans-2-aminocyclohexanol (as the free base or crude hydrochloride) in a minimal amount of a suitable protic solvent like isopropanol or ethanol. Gentle heating may be required.
-
Acidification: Slowly add a concentrated solution of hydrochloric acid (or HCl in isopropanol) dropwise until the pH of the solution is acidic (pH 1-2, check with pH paper). The hydrochloride salt will begin to precipitate.
-
Crystallization:
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
For maximum recovery, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent (the same one used for crystallization) to remove residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Confirm the purity of the final product using GC, NMR, and melting point analysis. The melting point should be sharp and within the expected range (approx. 172-175 °C).[8]
Section 3: References
-
Method for producing optically active trans-2-aminocyclohexanol and ... (EP2168943A1). Google Patents.
-
The Synthesis of Aminoalcohols from Epoxides and Ammonia. Taylor & Francis Online. [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Chemistry Europe. [Link]
-
trans-2-Aminocyclohexanol. NIST WebBook. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
-
epoxide ring-opening reactions: Topics by Science.gov. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
-
(r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]
-
Epoxide Reactions. BYJU'S. [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Cyclohexene oxide. Wikipedia. [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. University of Calgary. [Link]
-
Removal of cyclohexanol from aqueous solutions containing it and aromatic sulfonic acids (US4982018A). Google Patents.
-
Aminolysis of cyclohexene oxide. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. trans-2-アミノシクロヘキサノール 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of trans-2-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for the synthesis of trans-2-aminocyclohexanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize the synthetic process. The primary focus is on the most common industrial route: the aminolysis of cyclohexene oxide.
Introduction: The Challenge of Stereoselectivity
trans-2-Aminocyclohexanol is a valuable chiral building block in pharmaceutical synthesis, notable for its role as a precursor to various active pharmaceutical ingredients (APIs) and as a chiral ligand in asymmetric catalysis.[1][2] The hydrochloride salt is often preferred due to its enhanced stability and water solubility.[1][3]
The synthesis, while conceptually straightforward, is frequently plagued by issues of stereocontrol and byproduct formation. The nucleophilic ring-opening of cyclohexene oxide by ammonia or an amine is an SN2-type reaction that ideally proceeds via backside attack to yield the desired trans product.[4] However, competing reaction pathways can lead to the formation of the undesired cis-isomer and other impurities, complicating purification and reducing overall yield. This guide provides in-depth, mechanism-based solutions to these common challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is contaminated with the cis-2-aminocyclohexanol isomer. How can I improve the trans-selectivity?
Answer: The formation of the cis-isomer is a common problem stemming from a loss of stereochemical control. The desired trans product results from a direct SN2 attack on a carbon of the epoxide ring. The formation of the cis-isomer suggests that alternative, non-stereospecific pathways are occurring.
Root Causes & Solutions:
-
Acid-Catalyzed Ring Opening: Trace acids (from reagents, glassware, or water) can protonate the epoxide oxygen. This makes the ring opening proceed through a carbocation-like transition state, which loses stereochemical information and allows for attack from either face, leading to a mixture of cis and trans products.[5][6]
-
Solution: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Use base-washed glassware. Running the reaction under a slight excess of the amine nucleophile can also help scavenge trace acids.
-
-
High Reaction Temperatures: Excessive heat can provide enough energy to overcome the activation barrier for less-favored pathways, including those that may lead to the cis product or subsequent isomerization.
-
Solution: Maintain strict temperature control. The aminolysis of cyclohexene oxide is often exothermic.[7] Employ an ice bath or cooling jacket, especially during the initial addition of reagents, and then allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated, but monitored).
-
-
Choice of Nucleophile/Solvent: Highly polar, protic solvents can stabilize charged intermediates that may lead to loss of stereospecificity.
-
Solution: While aqueous ammonia is common, consider using ammonia in a less polar solvent like methanol or ethanol. The choice of solvent can influence the reaction pathway and selectivity.[8]
-
| Parameter | Condition to Favor trans Product | Rationale |
| pH/Acidity | Strictly basic or neutral conditions | Prevents protonation of the epoxide and formation of carbocation-like intermediates that scramble stereochemistry.[6] |
| Temperature | Low to moderate (e.g., 0°C to 50°C) | Minimizes energy available for higher-energy, non-stereospecific pathways. |
| Solvent | Aprotic or less polar protic (e.g., THF, Ethanol) | Reduces stabilization of charged intermediates that can lead to loss of stereocontrol. |
Q2: I'm observing a significant amount of a higher molecular weight byproduct, especially after workup. What is it and how can I prevent it?
Answer: This is a classic sign of a dialkylation side reaction. The primary amine of the initially formed 2-aminocyclohexanol is also nucleophilic and can attack a second molecule of cyclohexene oxide. This results in the formation of bis(2-hydroxycyclohexyl)amine, a high-boiling, often viscous impurity.
Root Cause & Prevention:
-
Insufficient Nucleophile: If the concentration of the primary nucleophile (e.g., ammonia) is not high enough, the product (2-aminocyclohexanol) can effectively compete for the remaining epoxide starting material.
-
Solution: Use a large excess of the primary amine nucleophile. For ammonia, it is common to use a concentrated aqueous solution (e.g., 28% NH4OH) or to bubble ammonia gas through the reaction mixture. A molar excess of 5- to 20-fold of ammonia to cyclohexene oxide is often employed to statistically favor the reaction of the epoxide with ammonia over the product amine.
-
Workflow: Minimizing Side Reactions
Caption: Favored trans vs. disfavored cis reaction pathways.
What are the best analytical methods to check for isomeric purity?
-
Gas Chromatography (GC): Using a chiral column can often separate the cis and trans isomers of the free base or a derivatized form, allowing for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the isomers. The coupling constants and chemical shifts of the protons at C1 and C2 (bearing the -OH and -NH2 groups) are typically different due to their different spatial arrangements (axial-axial in trans vs. axial-equatorial in cis).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating the enantiomers of the trans product and can also be used to separate the cis and trans diastereomers.
Why is the product isolated as a hydrochloride salt? The free base of 2-aminocyclohexanol is a somewhat low-melting solid or oil that can be difficult to handle and purify by crystallization. Converting it to the hydrochloride salt does two things:
-
Increases the Melting Point: The salt is a stable, crystalline solid with a well-defined melting point, making it much easier to purify via recrystallization. 2. Improves Solubility: The hydrochloride salt is generally much more soluble in polar solvents, including water, which can be advantageous for certain downstream applications or purification steps. [3]
Recommended Experimental Protocol: High-Selectivity Synthesis
This protocol is designed to maximize the yield of the trans-isomer while minimizing side reactions.
Materials:
-
Cyclohexene oxide (1.0 eq)
-
Ammonia, 7N solution in Methanol (10.0 eq)
-
Methanol (Anhydrous)
-
Hydrochloric acid (concentrated, ~12M)
-
Diethyl ether or MTBE
-
Pressure-rated reaction vessel
Procedure:
-
Reaction Setup: To a pressure-rated glass vessel equipped with a magnetic stirrer, add the 7N solution of ammonia in methanol (10.0 eq). Cool the solution to 0°C in an ice bath.
-
Expert Insight: Using a pre-made anhydrous solution of ammonia in methanol eliminates water, preventing the formation of cyclohexane-1,2-diol. The large excess of ammonia ensures the reaction kinetics strongly favor aminolysis over dialkylation.
-
-
Substrate Addition: Add cyclohexene oxide (1.0 eq) dropwise to the stirred, cooled ammonia solution. The addition should be slow enough to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, seal the pressure vessel securely. Allow the mixture to warm to room temperature and stir for 24-48 hours.
-
Expert Insight: Sealing the vessel prevents the loss of volatile ammonia and allows the reaction to proceed at a sufficient concentration. Monitoring by TLC or GC is recommended to determine completion.
-
-
Workup - Removal of Excess Ammonia: Cool the vessel back to 0°C before opening. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and most of the methanol.
-
Salt Formation: Re-dissolve the crude residue in a minimum amount of methanol or isopropanol. Cool the solution in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring until the pH is strongly acidic (pH ~1-2).
-
Expert Insight: The hydrochloride salt will precipitate upon acidification. Slow addition and cooling are crucial for obtaining a crystalline, easily filterable solid.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold diethyl ether or MTBE to remove non-polar impurities.
-
Recrystallization: For highest purity, recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dry the final product under vacuum.
References
- EP2168943A1: Method for producing optically active trans-2-aminocyclohexanol and... - Google Patents. [URL: https://patents.google.
- Smolecule: Buy this compound | 5456-63-3. [URL: https://www.smolecule.com/cas-5456-63-3-trans-2-aminocyclohexanol-hydrochloride.html]
- Chemie, A.: One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202011311]
- Pearson: What products are obtained from the reaction of cyclohexene oxide with b. methylamine? [URL: https://www.pearson.
- CN114315609A: Process for preparing cis-2-aminocyclohexanol - Google Patents. [URL: https://patents.google.
- Pearson: What products are obtained from the reaction of cyclohexene oxide with a. methoxide ion? [URL: https://www.pearson.
- Westmont College: EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. [URL: https://www.westmont.edu/sites/default/files/2023-01/2022_Afrousheh_et_al.pdf]
- Wikipedia: Cyclohexene oxide. [URL: https://en.wikipedia.org/wiki/Cyclohexene_oxide]
- MDPI: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [URL: https://www.mdpi.com/1422-8599/2012/1/M762]
- RSC Publishing: Stereoselective synthesis of polyhydroxylated aminocyclohexanes. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b505504j]
- Sigma-Aldrich: trans-2-Aminocyclohexanol 99 5456-63-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/222577]
- NIST: Cyclohexanol, 2-amino-, cis-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C931157]
- Organic Syntheses: (r)- and (s)-mandelic acid. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0285]
- ResearchGate: Epoxide ring-opening reaction of cyclohexene oxide with various amines... [URL: https://www.researchgate.
- PMC - NIH: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7890284/]
- NIH: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150186/]
- CymitQuimica: CAS 5456-63-3: this compound. [URL: https://www.cymitquimica.com/cas/5456-63-3]
- CN101743218B: Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents. [URL: https://patents.google.
- Resyn Biosciences: Amine Epoxide Instruction Guide. [URL: https://www.resynbio.com/s/Amine-Epoxide-Instruction-Guide-V12.pdf]
- CN103508982A: Method for separation recovery of cyclohexene oxide from cyclohexanone by-product light oil - Google Patents. [URL: https://patents.google.
- Chiralpedia: Part 5: Stereoselective and Stereospecific Synthesis. [URL: https://www.chiralpedia.com/blog/part-5-stereoselective-and-stereospecific-synthesis/]
- ACS Publications: Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00336]
- PubMed: Aqueous-phase aminolysis: approach for the analysis of epoxides in water. [URL: https://pubmed.ncbi.nlm.nih.gov/17539616/]
- ETH Zurich: Key Concepts in Stereoselective Synthesis. [URL: https://bode.ethz.ch/education/key-concepts-in-stereoselective-synthesis.html]
- NIST: trans-2-Aminocyclohexanol. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6982394]
- University of Greifswald: Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [URL: https://epub.ub.uni-greifswald.
- YouTube: Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. [URL: https://www.youtube.
- Journal of Synthetic Chemistry: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [URL: https://www.synchem.ir/article_189675.html]
- ResearchGate: Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a. [URL: https://www.researchgate.net/publication/225405073_Aminolysis_of_epoxides_over_Fe-Zn_double_metal_cyanide_catalyst_a_convenient_method_for_the_synthesis_of_b-amino_alcohols]
Sources
- 1. CAS 5456-63-3: this compound [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy this compound | 5456-63-3 [smolecule.com]
- 4. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield for trans-2-Aminocyclohexanol Hydrochloride
As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of trans-2-Aminocyclohexanol hydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to trans-2-Aminocyclohexanol?
The most common and industrially viable method is the aminolysis of cyclohexene oxide with ammonia.[1][2] This reaction involves the nucleophilic ring-opening of the epoxide by ammonia. The resulting free base is then treated with hydrochloric acid to precipitate the more stable and water-soluble hydrochloride salt.
Q2: Why is the trans isomer the major product?
The formation of the trans product is a direct consequence of the SN2 reaction mechanism. Ammonia, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring from the side opposite the oxygen atom. This "backside attack" forces the inversion of stereochemistry at the point of attack, leading to the trans stereochemistry of the amino and hydroxyl groups.[1][3]
Q3: What is the most critical side reaction that lowers the yield?
The most significant side reaction is the formation of the secondary amine, bis-(2-hydroxycyclohexyl)amine.[1] This occurs when the desired product, trans-2-aminocyclohexanol, acts as a nucleophile and attacks another molecule of cyclohexene oxide. This is especially problematic if the concentration of ammonia is not sufficiently high.
Q4: What are the typical reaction conditions?
The reaction is typically performed by heating cyclohexene oxide with a large excess of aqueous or aqueous-alcoholic ammonia in a sealed pressure vessel (autoclave) at temperatures ranging from 60°C to 115°C for several hours.[1][2]
Q5: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, it is often slow. Water can act as a mild catalyst.[1] Some literature explores the use of Lewis acids or other catalysts to improve reaction rates and selectivity, but for many applications, heating with excess aqueous ammonia is sufficient.[4][5]
Troubleshooting Guide
This section addresses specific experimental issues in a "Problem, Cause, Solution" format, providing actionable advice grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Product
Probable Cause(s):
-
Insufficient Excess of Ammonia: This is the most common cause of low yield. If the molar ratio of ammonia to cyclohexene oxide is too low, the reaction equilibrium will not favor product formation, and the formation of the secondary amine byproduct will be significant.[1]
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Epoxide ring-opening by a neutral nucleophile like ammonia can be slow at room temperature.[1]
-
Loss During Work-up: The product is water-soluble, especially as the hydrochloride salt. Significant amounts can be lost if extractions are not performed carefully or if the aqueous layers are prematurely discarded.
-
Poor Quality Reagents: Old or improperly stored cyclohexene oxide may have partially polymerized or hydrolyzed.
Recommended Solutions:
-
Increase Ammonia Concentration: Use a significant molar excess of ammonia. Ratios of 10:1 (ammonia:epoxide) or even higher (20:1) are recommended to push the reaction to completion and minimize the formation of the secondary amine byproduct.[1]
-
Optimize Reaction Conditions: Ensure the reaction is heated sufficiently (e.g., 60-115°C) in a sealed vessel for an adequate duration (e.g., 4-8 hours).[1][2] Monitor the reaction progress by TLC or GC analysis of aliquots if possible.
-
Refine Work-up Procedure: After the reaction, concentrate the solution under reduced pressure to remove excess ammonia and water before acidification. When isolating the free base with an organic solvent, perform multiple extractions to ensure complete recovery.
-
Verify Reagent Quality: Use freshly distilled cyclohexene oxide for best results.
Problem 2: High Yield of a Viscous, Insoluble Byproduct
Probable Cause:
This is the classic sign of significant bis-(2-hydroxycyclohexyl)amine formation.[1] The secondary amine is often a solid or a highly viscous oil that has lower solubility in the reaction mixture than the primary amine product and may precipitate upon cooling.[2] This occurs when the product amine outcompetes ammonia in attacking the starting epoxide.
Recommended Solutions:
-
Drastically Increase the Molar Ratio of Ammonia: This is the most effective solution. The high concentration of ammonia ensures it is the statistically dominant nucleophile. A 20-fold excess of aqueous alcoholic ammonia is reported to be optimal for minimizing secondary amine formation.[1]
-
Control Reagent Addition: Consider a slow addition of cyclohexene oxide to the heated ammonia solution. This maintains a high effective concentration of ammonia relative to the epoxide throughout the reaction, disfavoring the product-epoxide reaction.
-
Post-Reaction Filtration: This byproduct can often be removed by filtration after the reaction mixture is cooled and before the bulk of the solvent is removed under vacuum.[2]
Problem 3: Difficulty in Crystallizing the Final Hydrochloride Salt
Probable Cause(s):
-
Presence of Impurities: The secondary amine byproduct or unreacted starting material can act as crystallization inhibitors.
-
Incorrect Solvent System: The choice of solvent for crystallization is critical. The solvent must be one in which the hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures.
-
Excess Water Present: The hydrochloride salt has some solubility in water. If the product is not sufficiently dry before the final crystallization step, yields will be low.
Recommended Solutions:
-
Purify the Free Base First: Before converting to the hydrochloride salt, ensure the crude trans-2-aminocyclohexanol free base is as pure as possible. Consider vacuum distillation of the free base if feasible.
-
Optimize Crystallization Solvent: Isopropanol or a mixture of methanol and diethyl ether are commonly used for crystallizing amino alcohol hydrochlorides. Experiment with different solvent systems.
-
Ensure Anhydrous Conditions: After the initial work-up, ensure the crude product is thoroughly dried. One method involves dissolving the crude material in a solvent like toluene and concentrating it again under reduced pressure to azeotropically remove residual water.[2]
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.
Experimental Protocols & Data
Optimized Reaction Parameters
The following table summarizes key parameters derived from successful literature syntheses for maximizing the yield of the primary amine.
| Parameter | Recommended Value | Rationale | Reference |
| NH₃ : Epoxide Ratio | 10:1 to 20:1 (molar) | Minimizes secondary amine formation by ensuring NH₃ is the dominant nucleophile. | [1] |
| Solvent | Aqueous Ammonia (28%) or Aqueous/Ethanolic NH₃ | Water can exert a catalytic effect; alcohol improves solubility. | [1][2] |
| Temperature | 60 - 115 °C | Provides sufficient activation energy for the SN2 ring-opening. | [1][2] |
| Vessel | Sealed Autoclave / Pressure Vessel | Contains the volatile ammonia and allows for heating above the solvent's boiling point. | [2] |
| Reaction Time | 4 - 8 hours | Ensures the reaction proceeds to completion. | [2] |
Step-by-Step Synthesis & Purification Protocol
-
Reaction Setup: In a suitable stainless-steel autoclave, charge cyclohexene oxide (1.0 mol) and a 28% aqueous ammonia solution (10.0 mol).
-
Reaction: Seal the autoclave and heat the mixture to 65°C with stirring. Maintain this temperature for 4-6 hours.
-
Cooling & Byproduct Removal: Cool the reaction mixture to room temperature. If a significant amount of solid (the secondary amine byproduct) has precipitated, remove it by filtration.[2]
-
Concentration: Concentrate the filtrate under normal pressure to remove the bulk of the excess ammonia, then continue concentration under reduced pressure to obtain a concentrated residue.
-
Azeotropic Drying: Add toluene to the residue and concentrate again under reduced pressure to remove residual water.
-
Salt Formation & Crystallization: Dissolve the crude amino alcohol residue in isopropanol. Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through it, or add a calculated amount of concentrated HCl, until the solution is acidic. The this compound will precipitate.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Verification: Check the melting point (literature: 172-175 °C) and purity by GC or HPLC analysis.
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: High-level workflow for the synthesis and purification of trans-2-Aminocyclohexanol HCl.
Reaction Mechanism: Desired Product vs. Side Product
Caption: Competing reaction pathways for the aminolysis of cyclohexene oxide.
References
- Science.gov. (n.d.). epoxide ring-opening reactions: Topics by Science.gov.
- Digital Commons @ EMU. (n.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization.
- Carreño, M. C., et al. (2004). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 45(15), 3121-3124.
- ResearchGate. (n.d.). Ammoximation of cyclohexanone to cyclohexanone oxime using ammonium chloride as nitrogen source | Request PDF.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- The Royal Society of Chemistry. (n.d.). Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- ResearchGate. (n.d.). Scheme 1: Aminolysis of cyclohexene oxide.
- Canadian Science Publishing. (1955). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Canadian Journal of Chemistry, 33(11), 1646-1655.
- Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
- ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines....
- Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic letters, 15(21), 5448-5451.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ursa.cat [ursa.cat]
- 5. researchgate.net [researchgate.net]
trans-2-Aminocyclohexanol hydrochloride stability and degradation pathways
Technical Support Center: trans-2-Aminocyclohexanol Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the stability and degradation of this compound, offering troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical steps to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration and storage under an inert atmosphere, such as nitrogen, to protect against moisture and atmospheric degradation.[2] The compound is hygroscopic, meaning it can absorb moisture from the air, which can initiate degradation pathways.[1][3] Therefore, minimizing exposure to the atmosphere is critical.
Q2: Is this compound sensitive to light?
A2: Yes, there is potential for photosensitivity. Some suppliers indicate that the compound may be altered by light.[4] For critical applications or long-term storage, it is advisable to store the compound in an amber vial or in a dark location to prevent photolytic degradation. As a general practice for all new drug substances, photostability testing is a key part of stress testing to identify potential degradation.[5]
Q3: What common solvents are compatible with this compound?
A3: this compound has good solubility in polar solvents. It is soluble in water, and a solubility of 25 mg/mL has been reported in methanol containing 1N acetic acid, resulting in a clear, colorless solution.[6][7]
Q4: What are the primary known incompatibilities for this compound?
A4: The primary incompatibility is with strong oxidizing agents.[1][3] Contact with these agents should be avoided as they can lead to rapid degradation of the molecule. Additionally, due to its hygroscopic nature, it is incompatible with moist air or water during storage.[1][3]
Q5: What are the initial signs of degradation I should watch for?
A5: Visual signs of degradation can include a change in color from its typical white to pale cream appearance to a beige or light brown crystalline powder.[6] The appearance of a fishy or amine-like odor may also indicate decomposition.[8] In solution, the development of color or turbidity would be a clear indicator of instability.
Troubleshooting Guide: Investigating Compound Instability
This guide provides a systematic approach to identifying and resolving stability issues you may encounter during your experiments.
Scenario 1: You observe unexpected peaks in your analytical chromatogram (e.g., HPLC, GC).
-
Potential Cause: This is a classic sign of degradation. The additional peaks likely represent degradation products formed due to stress factors such as pH, temperature, or oxidation. The amino and hydroxyl functional groups in trans-2-Aminocyclohexanol are susceptible to various reactions.[9][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
-
Step-by-Step Investigative Protocol:
-
Review and Document: Immediately document all experimental conditions: solvent, pH, temperature, exposure to air and light, and duration of the experiment.
-
Conduct a Forced Degradation Study: To confirm the degradation pathway, a forced degradation (stress testing) study is the definitive approach.[11][12] This involves intentionally exposing the compound to harsh conditions to generate the suspected degradation products.
-
Acid/Base Hydrolysis: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.[13] Heat the solutions (e.g., at 60-80°C) for several hours.[6] Analyze samples at time intervals by HPLC.
-
Oxidative Degradation: Prepare a solution of the compound and add a small percentage of hydrogen peroxide (e.g., 3%).[13] Keep the solution at room temperature and analyze at time intervals.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., above its melting point of ~175°C, but below significant decomposition, a starting point could be 100-120°C).[6] Also, reflux a solution of the compound in a stable solvent. Analyze over time.
-
Photodegradation: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines.[5]
-
-
Characterize Degradants: Use a hyphenated technique like LC-MS to determine the mass of the degradation products. This data is crucial for proposing structures. For definitive structural elucidation, isolation of the impurity followed by NMR analysis may be necessary.
-
Mitigate and Re-run: Once the degradation pathway is understood, modify your experimental conditions to avoid the identified stressor (e.g., use a buffered solution, deoxygenate solvents, protect from light).
-
Scenario 2: The solid compound has changed color or developed an odor.
-
Potential Cause: This is likely due to improper storage, leading to slow degradation over time. The color change could be due to the formation of small, colored impurities from oxidation or other complex reactions. An amine-like odor suggests the liberation of the free amine from the hydrochloride salt, possibly due to interaction with moisture and CO2 from the air.[14]
-
Recommended Action:
-
Do Not Use for Critical Experiments: The purity of the compound is compromised. Using it could lead to unreliable and irreproducible results.
-
Re-qualify the Material: If the material is valuable, perform a purity analysis (e.g., HPLC, NMR) and compare it to the certificate of analysis of a fresh, properly stored lot.
-
Review Storage Procedures: Ensure that all lab members are following correct storage protocols. Use of a desiccator or a glove box for aliquoting can minimize atmospheric exposure.
-
Known Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing its degradation.
Hydrolytic Degradation (Acid-Catalyzed)
Under acidic conditions, particularly at elevated temperatures, the C-N bond can be cleaved.[6]
-
Mechanism: The amino group is protonated, making it a good leaving group. A water molecule can then act as a nucleophile, leading to the formation of cyclohexanol and ammonia.[6]
-
Major Degradants: Cyclohexanol, Ammonia.
-
Conditions to Avoid: Strongly acidic conditions (pH < 3), especially when combined with heat.
Caption: Acid-catalyzed hydrolytic degradation pathway.
Thermal Degradation
At elevated temperatures, especially beyond its melting point (172-177°C), the compound will decompose.[6]
-
Mechanism: Thermal decomposition of amino alcohols can be complex. It often involves dehydration (loss of water) and deamination (loss of ammonia).[15][16] This can lead to the formation of various volatile compounds, including cyclohexene derivatives and other rearrangement products. The decomposition process is known to release irritating gases.[6]
-
Major Degradants: Volatile amine and chloride compounds, cyclohexene, and potentially oligomeric species.
-
Conditions to Avoid: Temperatures exceeding the melting point. For solutions, prolonged heating or refluxing should be done with caution and stability checks.
Oxidative Degradation
The amino group is susceptible to oxidation, which can lead to a variety of products.
-
Mechanism: Oxidizing agents can abstract a hydrogen atom from the N-H or adjacent C-H bond, leading to the formation of imines, ketones, or ring-opened products. The specific products will depend on the strength and type of the oxidizing agent.
-
Potential Degradants: 2-Aminocyclohexanone, cyclohexanone, and various ring-opened byproducts.
-
Conditions to Avoid: Presence of strong oxidizing agents, unnecessary exposure to air (oxygen) for prolonged periods, especially in the presence of metal ion catalysts.
Quantitative Stability Data Summary
| Stress Condition | Reagent/Parameter | Observation | Degradation (%) | Reference |
| Acidic Hydrolysis | 6M HCl, 80°C, 30 min | C-N bond cleavage | 21.3% | [6] |
| Thermal (Solid) | > 200°C | Decomposition, release of irritating gases | Significant | [6] |
| Incompatible Materials | Strong Oxidizing Agents | Potential for rapid decomposition | Varies | [1][3] |
| Moisture | Exposure to moist air/water | Hygroscopic; can initiate degradation | Varies | [1][3] |
References
- Chemsrc. (2025, August 22). trans-2-Amino-cyclohexanol. [Link]
- Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
- PubMed. (n.d.). Thermal study of simple amino-alcohol solutions. [Link]
- Canadian Science Publishing. (n.d.). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]
- SpringerLink. (n.d.).
- National Institutes of Health. (n.d.).
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Wikipedia. (n.d.). Tequila. [Link]
- C&EN. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
- MedCrave online. (2016, December 14).
- Research Journal of Pharmacy and Technology. (n.d.).
- ResearchGate. (2025, August 8). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]
- Wei's NotePad. (n.d.). trans-2-aminocyclohexanol. [Link]
- ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
- Wikipedia. (n.d.). Cyclohexylamine. [Link]
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2025, August 7). (PDF) Trans-2-Aminocyclohexanols as pH-triggered molecular switches. [Link]
- PubMed. (2011, November 13). Cyanine fluorophore derivatives with enhanced photostability. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Buy this compound | 5456-63-3 [smolecule.com]
- 7. trans-2-Aminocyclohexanol 99 5456-63-3 [sigmaaldrich.com]
- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 9. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Hydrolytic Stability of trans-2-Aminocyclohexanol Hydrochloride
Welcome to the Technical Support Center for trans-2-Aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving this compound. Here, we will delve into the critical aspects of its hydrolytic stability, offering insights grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issues for this compound in aqueous solutions are centered around its amino and hydroxyl functional groups. The stability is significantly influenced by pH, temperature, and the presence of other reactive species.[1][2]
Q2: How does pH impact the stability of this compound?
A2: The pH of a solution is a critical factor in determining the stability of this compound.
-
Acidic Conditions (pH < 4): In acidic environments, the amino group is protonated (-NH3+), which generally offers protection against oxidation. However, under strong acidic conditions (e.g., 6M HCl) and elevated temperatures (e.g., 80°C), the compound can undergo significant degradation.[1] The primary degradation pathway involves the cleavage of the carbon-nitrogen bond.[1]
-
Neutral to Mildly Alkaline Conditions (pH 7-9): In this range, a larger portion of the amino group exists in its free base form (-NH2), making it more vulnerable to oxidation.
-
Strongly Alkaline Conditions (pH > 10): At high pH levels, the free amino group is predominant, which increases the risk of oxidation.[2]
Q3: What are the expected degradation products of this compound?
A3: Under forced degradation conditions, the following products are plausible:
-
Acidic Hydrolysis: The primary degradation products are cyclohexanol and ammonia, resulting from the cleavage of the carbon-nitrogen bond.[1]
-
Oxidation: The amino group can be oxidized to form various products, which could lead to discoloration of the solution.[2]
Q4: What is the thermal stability of this compound?
A4: In the absence of hydrolytic conditions, this compound shows good thermal stability. Under dry heat at 80°C for 8 hours, it demonstrates less than 5% degradation.[1] However, thermal decomposition occurs at temperatures exceeding 200°C.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpectedly high levels of degradation in my sample.
Possible Causes & Solutions:
-
Incorrect pH: Verify the pH of your solution. Unintended shifts in pH can significantly accelerate degradation.
-
Solution: Use a calibrated pH meter to check and adjust the pH. Employ a suitable buffer system to maintain a stable pH throughout your experiment.[2]
-
-
Elevated Temperature: Higher temperatures can exponentially increase the rate of hydrolysis.[1]
-
Solution: Ensure your experiment is conducted at the intended temperature. If possible, perform the experiment at a lower temperature to minimize degradation.
-
-
Presence of Catalysts: Trace amounts of metal ions or other impurities can catalyze degradation reactions.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.
-
Issue 2: My solution of this compound has turned yellow/brown.
Possible Causes & Solutions:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.[2] This is more likely to occur at neutral to alkaline pH.
-
Solution: Degas your solvents to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon). If permissible for your application, add an antioxidant.
-
-
Reaction with Impurities: The compound may be reacting with impurities in your solvent or other reagents.
-
Solution: Use fresh, high-purity solvents. Check for potential reactivity with other components in your formulation.
-
Issue 3: I am observing inconsistent results between experimental runs.
Possible Causes & Solutions:
-
Variability in Sample Preparation: Inconsistencies in pH adjustment, temperature control, or incubation time can lead to variable degradation.
-
Solution: Standardize your sample preparation protocol. Ensure all parameters are precisely controlled and documented for each experiment.
-
-
Storage of Stock Solutions: Improper storage of stock solutions can lead to degradation over time.
-
Solution: Store stock solutions at a low temperature (e.g., 2-8°C) and protected from light. Prepare fresh stock solutions frequently. The hydrochloride salt form enhances water solubility.[3]
-
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of this compound.[4][5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an appropriate amount of hydrochloric acid (e.g., to a final concentration of 0.1 M or 1 M HCl) to an aliquot of the stock solution.
-
Basic Hydrolysis: Add an appropriate amount of sodium hydroxide (e.g., to a final concentration of 0.1 M or 1 M NaOH) to another aliquot.
-
Neutral Hydrolysis: Use the stock solution in water without any added acid or base.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples to stop the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC, to quantify the amount of remaining this compound and detect any degradation products.
Data Presentation
Summarize the percentage of degradation under different conditions in a table for easy comparison.
| Condition | Temperature (°C) | Time (hours) | Degradation (%) |
| 0.1 M HCl | 60 | 24 | Example Data |
| 0.1 M NaOH | 60 | 24 | Example Data |
| Water | 60 | 24 | Example Data |
Visualizations
Diagram 1: Troubleshooting Logic for Unexpected Degradation
Caption: Troubleshooting workflow for high degradation.
Diagram 2: Experimental Workflow for a Hydrolytic Stability Study
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 5456-63-3: this compound [cymitquimica.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Decomposition of trans-2-Aminocyclohexanol Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with trans-2-aminocyclohexanol hydrochloride. It provides in-depth information, troubleshooting advice, and frequently asked questions regarding its thermal decomposition. As a Senior Application Scientist, this guide synthesizes established data with practical, field-proven insights to ensure experimental success and safety.
I. Core Concepts: Understanding Thermal Stability and Decomposition
This compound is a crystalline solid with a well-defined melting point.[1] However, upon further heating, it undergoes thermal decomposition, breaking down into smaller, volatile molecules.[1] Understanding the temperature at which this occurs and the nature of the decomposition products is critical for safe handling and for interpreting experimental results.
Key Thermal Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.64 g/mol | [1] |
| Melting Point | 172-177 °C | [1] |
| Decomposition Temperature | > 200 °C | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas |
II. Proposed Thermal Decomposition Pathway
While detailed mechanistic studies on the thermal decomposition of this compound are not extensively published, a plausible pathway can be proposed based on its structure and the known decomposition products. The process likely involves the initial breakdown of the hydrochloride salt, followed by fragmentation of the organic structure.
Caption: Proposed multi-stage thermal decomposition pathway.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the thermal decomposition of this compound.
Q1: My sample appears to be melting and decomposing at a lower temperature than expected. What could be the cause?
A1: Several factors can contribute to a lower-than-expected decomposition temperature:
-
Impurities: The presence of impurities, such as residual solvents from synthesis or other contaminants, can lower the melting point and initiate decomposition prematurely. It is recommended to use a highly pure sample, which can be verified by techniques like NMR or elemental analysis.
-
Heating Rate: A fast heating rate in a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) experiment can lead to a shift in the observed decomposition temperature. A slower heating rate (e.g., 5-10 °C/min) will provide a more accurate determination.
-
Atmosphere: The decomposition process can be influenced by the surrounding atmosphere. In an oxidizing atmosphere (e.g., air), the decomposition may occur at a lower temperature compared to an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing an unexpected color change in my sample upon heating, even before significant mass loss is detected. Why is this happening?
A2: A color change from a white or off-white powder to a yellow or brown solid upon heating is often indicative of the initial stages of decomposition, even if significant mass loss is not yet observed. This can be due to the formation of conjugated systems or polymeric byproducts. While the bulk of the sample may not have volatilized, localized "hot spots" or surface reactions can lead to these colored impurities.
Q3: The residue left after my thermal decomposition experiment is a black, tarry substance. What is this, and how can I avoid it?
A3: The formation of a black, tarry residue suggests incomplete combustion or polymerization of decomposition intermediates. To minimize this:
-
Ensure adequate airflow: If performing the decomposition in an oxidizing environment, ensure a sufficient flow of air or oxygen to promote complete combustion to gaseous products.
-
Control the temperature: A very high temperature or a rapid increase in temperature can favor polymerization reactions. A more controlled, gradual heating process may lead to cleaner decomposition.
-
Use an inert atmosphere: If the goal is to study the primary decomposition products without combustion, performing the experiment under an inert atmosphere (nitrogen or argon) is crucial.
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when intentionally thermally decomposing this compound?
A1: Due to the release of hazardous gases, the following safety precautions are essential:
-
Work in a well-ventilated fume hood: This is critical to avoid inhalation of toxic gases such as hydrogen chloride, carbon monoxide, and nitrogen oxides.
-
Wear appropriate personal protective equipment (PPE): This includes safety goggles, a lab coat, and gloves.
-
Use appropriate equipment: The experiment should be conducted in an apparatus designed for high-temperature work and equipped with a system to trap or neutralize acidic and toxic off-gases.
Q2: How can I analyze the decomposition products?
A2: A common technique for analyzing volatile decomposition products is to couple a thermogravimetric analyzer with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This allows for the identification of the gases evolved at specific temperatures. For non-volatile residues, techniques such as NMR, IR, and mass spectrometry can be used for characterization.
Q3: Is the thermal decomposition of the cis isomer different from the trans isomer?
Q4: Does the hydrochloride salt significantly alter the decomposition compared to the free base?
A4: Yes, the hydrochloride salt will have a different decomposition profile than the free base (trans-2-aminocyclohexanol). The initial step in the decomposition of the hydrochloride salt will likely be the loss of HCl gas at elevated temperatures. The free base, lacking the ionic interaction, may have a lower boiling point and might volatilize before significant decomposition occurs under atmospheric pressure. The presence of HCl can also act as a catalyst for certain degradation pathways.
V. Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA is clean and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a TGA pan (typically aluminum or platinum).
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Set the atmosphere to the desired gas (e.g., nitrogen or air) with a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Program a heating ramp from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of the major mass loss step is typically reported as the decomposition temperature.
Caption: Workflow for TGA analysis.
VI. References
Sources
Solving solubility issues with trans-2-Aminocyclohexanol hydrochloride
Technical Support Center: trans-2-Aminocyclohexanol Hydrochloride
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support hub for this compound (CAS 5456-63-3). This guide is designed for researchers, chemists, and formulation scientists who utilize this versatile building block in their work. As a chiral amino alcohol, its applications are widespread, from the synthesis of pharmaceuticals to the development of functional materials[1]. However, its amphiphilic nature—possessing both a hydrophilic salt group and a hydrophobic cyclohexane ring—can present unique solubility challenges. This document provides in-depth, field-tested solutions to common issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Aqueous Solubility Issues
Question 1: I'm struggling to dissolve this compound in water. The datasheet says it's soluble, but my solution is cloudy or has undissolved particles. What's going wrong?
This is a common issue that typically points to one of three factors: pH, temperature, or the hygroscopic nature of the compound.
-
The Critical Role of pH: The hydrochloride salt form is what confers its excellent water solubility[1][2]. This is because the protonated amine group (R-NH3+) readily forms strong hydrogen bonds with water molecules. If the pH of your aqueous medium is neutral or, more significantly, basic, it can deprotonate the amine to its free base form (R-NH2). The free base, trans-2-aminocyclohexanol, is significantly less soluble in water and will precipitate, causing turbidity.
-
Troubleshooting Protocol:
-
Measure the pH of your solution.
-
If the pH is > 6.0, adjust it downwards by adding a few drops of dilute HCl (e.g., 1N HCl). You should observe the solution clearing as the free base is converted back to the soluble hydrochloride salt.
-
For optimal and stable solubility, maintain the solution in a slightly acidic state (pH 3-5).
-
-
-
Leveraging Temperature: Like many salts, the solubility of this compound in water is endothermic, meaning it increases with temperature[3].
-
Troubleshooting Protocol:
-
Gently warm the solution to 30-40°C while stirring. This often provides the necessary energy to overcome the lattice energy of the crystal and facilitate dissolution.
-
Caution: Avoid excessive heat (e.g., >80°C), especially under strongly acidic conditions, as this can promote degradation through hydrolysis of the C-N bond[1].
-
-
-
Hygroscopicity and Purity: This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air[4][5]. Absorbed water can lead to clumping and affect the apparent mass you've weighed, leading to a supersaturated and thus incompletely dissolved solution.
Question 2: My aqueous solution of this compound was clear initially but developed a precipitate after sitting for a while. Why did this happen?
This delayed precipitation is almost always a pH stability issue.
-
Causality: If your solution was prepared in unbuffered deionized water, it can absorb atmospheric carbon dioxide (CO2). CO2 forms carbonic acid in water, which can be sufficient to slightly alter the pH. More commonly, if the solution is exposed to a basic substance or vapor in the lab environment, or if it's mixed with another component that raises the pH, the equilibrium will shift towards the less soluble free base.
-
Preventative Workflow:
Caption: pH-dependent equilibrium and its effect on solubility.
Standard Protocol: Preparation of a Stock Solution
This protocol provides a self-validating method for preparing a 100 mM aqueous stock solution of this compound (MW: 151.64 g/mol ).[1][6]
Materials:
-
This compound (CAS 5456-63-3) * High-purity deionized water
-
1N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Pre-Weighing: Due to its hygroscopic nature, allow the sealed container of the compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Weigh out 1.516 g of this compound and transfer it to a 100 mL volumetric flask.
-
Initial Solvation: Add approximately 70 mL of deionized water to the flask.
-
Dissolution: Place the magnetic stir bar in the flask and stir the solution. You may observe some initial cloudiness.
-
pH Adjustment (Validation Step):
-
Measure the pH of the slurry. It will likely be near-neutral.
-
Slowly add 1N HCl dropwise while stirring. Observe the solution. The point at which the solution becomes completely clear and colorless is the validation that dissolution is pH-dependent.
-
Continue adding drops until the pH is stable in the range of 4.0-5.0.
-
-
Final Volume: Once the solid is fully dissolved and the pH is adjusted, carefully add deionized water to bring the total volume to the 100 mL mark on the volumetric flask.
-
Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. Store the solution in a sealed, clearly labeled container at 2-8°C. The acidic pH will ensure stability.
References
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - this compound. [Link]
- Solubility of Things. Methylamine hydrochloride. [Link]
- ChemBK. (2024, April 9). 2-Aminocyclohexanol. [Link]
- PubChem. (1R,2R)-2-Aminocyclohexanol. [Link]
- Google Patents. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and....
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Google Patents.
Sources
- 1. Buy this compound | 5456-63-3 [smolecule.com]
- 2. CAS 5456-63-3: this compound [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5456-63-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 5456-63-3|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Challenges in the Chiral Resolution of trans-2-Aminocyclohexanol
Welcome to the technical support center for the chiral resolution of trans-2-aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. Here, we synthesize field-proven insights and fundamental principles to help you navigate the common challenges encountered during the separation of its enantiomers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the resolution of racemic trans-2-aminocyclohexanol.
Q1: What is chiral resolution and why is it necessary for trans-2-aminocyclohexanol?
Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two mirror-image molecules (enantiomers), into the individual, pure enantiomers.[1] For a molecule like trans-2-aminocyclohexanol, this is critical because enantiomers, despite having identical physical properties, often exhibit profoundly different biological activities in chiral environments like the human body.[2] One enantiomer of a drug might be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, producing enantiomerically pure compounds is a regulatory and safety imperative in pharmaceutical development.[3]
Q2: What are the primary methods for resolving racemic trans-2-aminocyclohexanol?
There are two dominant strategies for the resolution of chiral amines like trans-2-aminocyclohexanol:
-
Diastereomeric Salt Formation (Classical Resolution): This is the most common and often most scalable method.[4][5] The racemic amine is reacted with an enantiomerically pure chiral acid (a "resolving agent"). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities.[2] This difference allows for their separation by fractional crystallization.[1] The desired diastereomeric salt is crystallized, filtered, and then treated with a base to liberate the pure amine enantiomer.
-
Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, as a chiral catalyst.[3] The enzyme selectively acylates one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). Because the product and starting material have different chemical properties, they can be easily separated. The theoretical maximum yield for each enantiomer in a standard kinetic resolution is 50%.[3]
Q3: How do I choose the right resolving agent for classical resolution?
The selection of a resolving agent is the most critical step and often requires empirical screening.[1][5] There is no universal rule, but several factors should guide your choice:
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for your scale.[2][6]
-
Crystallinity of the Salt: The ideal agent forms a highly crystalline, stable salt with one enantiomer of the amine, while the other diastereomeric salt remains soluble in the chosen solvent.[6]
-
Acidity/Basicity: The pKa values of the amine and the chiral acid should be sufficiently different to ensure stable salt formation.
Commonly used chiral acids for resolving amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[2][7] A screening process using a panel of different resolving agents and solvents is the most effective strategy to identify optimal conditions.[5]
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved sample?
Accurate determination of enantiomeric excess (e.e.) is essential to validate your resolution. The most common and reliable methods are chromatographic:[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
-
Chiral Gas Chromatography (GC): Suitable for volatile amines or those that can be derivatized to become volatile. Separation occurs on a chiral capillary column.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used. This involves reacting the amine with a chiral derivatizing agent (like Mosher's acid chloride) to form diastereomers, which will have distinct signals in the ¹H or ¹⁹F NMR spectrum.[9][10]
Section 2: Troubleshooting Guide: Diastereomeric Salt Crystallization
This guide addresses the most common issues encountered during classical resolution.
Q: Why are no crystals forming from my resolution mixture?
This is a frequent and frustrating problem. The cause is usually related to solubility and nucleation.
-
Causality: Crystal formation requires a supersaturated solution, meaning the concentration of the desired diastereomeric salt must exceed its solubility limit. If no crystals form, it's likely that either the solution is too dilute (undersaturated) or the energy barrier for nucleation (the formation of the first crystal seeds) is too high.[11][12] An incorrect solvent choice, where both diastereomeric salts are highly soluble, is a primary culprit.[11]
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the salts.[11]
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent surface. This creates microscopic imperfections that can act as nucleation sites. Alternatively, if you have a small amount of the desired crystal, add a single "seed crystal" to the supersaturated solution.[12]
-
Change the Solvent System: This is the most powerful solution. The goal is to find a solvent (or solvent mixture) where the desired diastereomeric salt has low solubility and the undesired one has high solubility.[6] Perform a solvent screen with small aliquots of your mixture, testing solvents of varying polarity (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).
-
Q: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystal lattice.
-
Causality: This typically happens when the melting point of the diastereomeric salt is lower than the temperature of the solution, or when the solution is too highly concentrated, causing the solute to crash out of solution amorphously.[11]
-
Troubleshooting Steps:
-
Add More Solvent: Diluting the mixture slightly can sometimes prevent oiling out by lowering the concentration below the point of amorphous precipitation.[11]
-
Lower the Temperature: Cool the solution slowly to a lower temperature. This may bring the system below the melting point of the salt, favoring crystallization.
-
Change the Solvent: A less polar solvent might increase the melting point of the salt or favor a more ordered crystalline state. Re-screen for a better solvent system.
-
Q: The yield of my desired diastereomeric salt is very low. How can I improve it?
Low yield means you are leaving a significant amount of your target product in the solution (the mother liquor).
-
Causality: The primary cause is a suboptimal difference in solubility between the two diastereomeric salts in your chosen solvent. If the desired salt is still moderately soluble, a large portion will remain in solution.[11] Incorrect stoichiometry of the resolving agent can also lead to incomplete precipitation.[4]
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure you are using the correct molar ratio of resolving agent to racemic amine. Typically, a 0.5 equivalent of resolving agent is used (reacting with one of the two amine enantiomers), but ratios between 0.5 and 1.5 can be explored to maximize the yield of the less soluble salt.[4]
-
Optimize Temperature and Cooling Rate: Ensure the solution is cooled sufficiently to minimize the solubility of the target salt. A slow, controlled cooling rate often produces purer crystals and better yields than rapid cooling.[11]
-
Re-evaluate the Solvent System: A different solvent may provide a much larger solubility difference, which is the key to high yield and high purity. An anti-solvent (a solvent in which the salt is poorly soluble) can sometimes be added slowly to a solution to induce precipitation and increase yield.
-
Q: The enantiomeric excess (e.e.) of my amine after resolution is poor. What are the causes and solutions?
Low e.e. indicates that the undesired diastereomer co-precipitated with your target salt.
-
Causality: This is almost always due to an insufficient difference in solubility between the two diastereomeric salts.[4] If their solubilities are too similar, it becomes impossible to selectively crystallize only one. Rapid crystallization from a highly supersaturated solution can also trap the undesired salt in the crystal lattice.
-
Troubleshooting Steps:
-
Perform Recrystallization: This is the most common way to upgrade purity. Dissolve the isolated, impure salt in a minimal amount of hot solvent and allow it to cool slowly. With each recrystallization step, the purity of the less soluble diastereomer should increase.[11]
-
Slow Down Crystallization: A slower cooling rate allows the crystallization process to remain closer to thermodynamic equilibrium, favoring the formation of the most stable (and often purest) crystals.[11]
-
Screen for a More Selective System: The ultimate solution is to find a resolving agent and solvent combination that provides a large separation factor (ratio of solubilities). This initial screening is paramount for an efficient resolution.[5]
-
Section 3: Troubleshooting Guide: Enzymatic Kinetic Resolution
Q: My enzymatic resolution is showing low enantioselectivity (low e.e.). How can I improve it?
-
Causality: The enzyme's active site is not discriminating effectively between the two enantiomers of trans-2-aminocyclohexanol. The enantioselectivity of an enzyme (expressed as the E-value) is highly dependent on the substrate, the acylating agent, the solvent, and the temperature.[13]
-
Troubleshooting Steps:
-
Screen Different Enzymes: Lipases from different sources (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia lipase) can exhibit vastly different selectivities for the same substrate.[13][14]
-
Vary the Acylating Agent: The structure of the acyl donor (e.g., ethyl acetate, vinyl butanoate, 2,2,2-trifluoroethyl butanoate) can significantly impact how the substrate fits into the enzyme's active site, thereby affecting selectivity.[13][14]
-
Optimize the Solvent: The reaction medium can influence the enzyme's conformation and activity. Screen non-polar organic solvents like hexane, MTBE, or toluene.
-
Adjust the Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.
-
Q: The conversion in my kinetic resolution is stalled below 50%, and the yield is low. Why is this?
-
Causality: A standard kinetic resolution is designed to stop at or near 50% conversion. At this point, you have theoretically consumed all of the "fast-reacting" enantiomer, leaving the "slow-reacting" one behind. The maximum possible yield for each separated enantiomer is 50%.[3] If the reaction stops well below 50%, it could be due to enzyme deactivation or product inhibition.
-
Troubleshooting Steps:
-
Understand the 50% Limit: Recognize that a 50% yield is the theoretical maximum for a kinetic resolution. If higher yields are required, you must implement a Dynamic Kinetic Resolution (DKR) .
-
Implement Dynamic Kinetic Resolution (DKR): DKR combines the enzymatic resolution with a second catalyst that continuously racemizes the unreacted starting material.[15] This means as the enzyme consumes one enantiomer, the remaining (undesired) enantiomer is converted back into the racemate, providing more substrate for the enzyme. In theory, DKR can convert 100% of the starting material into a single, enantiopure product.[16] This requires finding a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.[17]
-
Section 4: Protocols and Data
Experimental Protocol 1: Diastereomeric Salt Resolution Screening
This protocol outlines a systematic approach to screen for effective resolving agents and solvents.
-
Preparation: In separate vials, prepare stock solutions of racemic trans-2-aminocyclohexanol (e.g., 1 M in methanol) and several chiral resolving acids (e.g., L-(-)-Tartaric acid, (S)-(+)-Mandelic acid, (1R)-(-)-10-Camphorsulfonic acid) at the same concentration.
-
Salt Formation: In a 96-well plate or an array of small test tubes, combine the amine solution (e.g., 100 µL, 0.1 mmol) with 0.55 equivalents of each resolving agent solution (e.g., 55 µL, 0.055 mmol). Allow the solvent to evaporate completely to leave the dry diastereomeric salt mixture.
-
Solvent Screening: To each well/tube, add a different screening solvent (e.g., 200 µL of ethanol, isopropanol, acetone, ethyl acetate, toluene, EtOH/H₂O mixtures).
-
Equilibration: Seal the plate/tubes and agitate at a controlled temperature (e.g., 50°C for 1 hour, then slow cooling to room temperature overnight).
-
Analysis:
-
Visually inspect each well for the quality and quantity of crystalline precipitate.
-
Isolate the solid from promising hits by filtration or centrifugation.
-
Liberate the free amine by dissolving the salt in dilute NaOH and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the e.e. of the recovered amine using chiral HPLC or GC to determine the most selective system.[8]
-
Data Presentation
Table 1: Comparison of Common Chiral Resolving Acids for Amines
| Resolving Agent | Structure Type | Typical Applications | Key Considerations |
| Tartaric Acid | Dicarboxylic Acid | Widely used for a variety of primary and secondary amines.[1][7] | Inexpensive, readily available as both enantiomers. Can form neutral or acid salts.[4] |
| Mandelic Acid | α-Hydroxy Acid | Effective for many amines, often forms highly crystalline salts.[1][7] | Available as both enantiomers. The aromatic ring can aid in crystal packing. |
| Camphorsulfonic Acid | Sulfonic Acid | Strong acid, useful for weakly basic amines.[2][7] | Forms robust salts. Can be more expensive than tartaric or mandelic acid. |
| O,O'-Dibenzoyltartaric Acid | Tartaric Acid Derivative | Bulky groups can enhance diastereomeric differentiation and lead to better separation.[4] | More expensive, but can be effective when simpler acids fail. |
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (e.e.) Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[8] | High accuracy, widely applicable, preparative scale possible. | Can require method development; CSP columns can be expensive. |
| Chiral GC | Separation of volatile enantiomers on a chiral column.[8] | High resolution, fast analysis times for suitable compounds. | Analyte must be volatile or derivatized to become volatile. |
| NMR with Chiral Derivatizing Agent | Formation of diastereomers with distinct NMR signals.[9][18] | Rapid analysis, no chromatographic separation needed, uses standard NMR equipment. | Requires pure derivatizing agent; can be destructive; potential for kinetic resolution during derivatization. |
Section 5: Visualization of Key Workflows
Diagram 1: Workflow for Classical Diastereomeric Salt Resolution
Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.
Diagram 2: Principle of Enzymatic Kinetic Resolution
Caption: The enzyme selectively acylates one enantiomer, allowing for separation.
Section 6: References
-
BenchChem. (2025). A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 9, 2026, from [Link]
-
Ye, M., et al. (2019). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Center for Biotechnology Information. [Link]
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
-
Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE.
-
Leeman, M. D., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Li, Y., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Gomm, A., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Szymańska, E., et al. (2022). Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate and chiral reversed-phase HPLC analysis of trans-2-azidocyclohexanol. Chirality. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Sprakel, L. M. J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]
-
Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved January 9, 2026, from [Link]
-
Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters. [Link]
-
Martínez, R., et al. (2008). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
-
Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. [Link]
-
Orzech, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]
-
BenchChem. (2025). A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols.
-
Wang, X., & Govindaswamy, K. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Li, W., et al. (2014). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Organic Letters. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enantiomeric Excess with trans-2-Aminocyclohexanol Hydrochloride
Welcome to the dedicated support center for researchers utilizing trans-2-aminocyclohexanol hydrochloride in asymmetric synthesis. This guide is designed to provide in-depth, actionable insights to help you overcome common challenges and systematically improve the enantiomeric excess (ee) in your reactions. As a chiral auxiliary and ligand precursor, trans-2-aminocyclohexanol is a powerful tool, but its effective use requires a nuanced understanding of the factors governing stereoselectivity.[1]
This resource is structured to move from frequently encountered issues to a deeper, systematic troubleshooting workflow, grounded in established chemical principles and supported by experimental evidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when using this compound.
Q1: Why is my enantiomeric excess significantly lower than reported in the literature for a similar reaction?
A1: This is a common issue that can stem from several factors:
-
Reagent Purity: The optical purity of your this compound is paramount. Even small amounts of the enantiomeric impurity can drastically reduce the ee of the final product.[2][3] Always verify the enantiomeric purity of your starting material, ideally by chiral HPLC or by derivatizing a small sample.[4]
-
Presence of Water: Many organometallic reactions that use ligands derived from aminocyclohexanol are extremely sensitive to moisture. Water can quench reagents and interfere with the formation of the active chiral catalyst. Ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Incorrect Base or Stoichiometry: The hydrochloride salt must be neutralized in situ or prior to use to generate the free amine. The choice of base (e.g., n-BuLi, NaH, Et3N) and the precise stoichiometry are critical. Excess base can lead to side reactions, while insufficient base results in incomplete formation of the active ligand.
Q2: I am observing poor chemical yield along with low enantioselectivity. Are these issues related?
A2: Yes, often they are. A low yield can indicate that the desired catalytic cycle is inefficient or that side reactions are dominating. This can be caused by:
-
Catalyst Deactivation: The active chiral catalyst may be unstable under the reaction conditions. This can be due to temperature, incompatibility with the substrate, or reaction with impurities.
-
Sub-optimal Temperature: The temperature at which the reaction is conducted has a profound effect on both rate and selectivity. Lower temperatures often favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[5] However, a temperature that is too low may result in a sluggish reaction and poor yield. An optimal temperature must be found empirically.
Q3: Can the hydrochloride counter-ion interfere with the reaction?
A3: Absolutely. The HCl must be removed to allow the amino group to coordinate to the metal center.[6] The resulting salt (e.g., LiCl from n-BuLi, NaCl from NaH) can also influence the reaction. In some cases, salts can act as beneficial Lewis acids or aggregate with the catalyst, altering its structure and reactivity. In other cases, they can be detrimental. If you suspect salt effects, you may need to filter the salt after deprotonation or explore different bases that produce more benign byproducts.
Q4: How do I choose the best solvent for my reaction?
A4: Solvent choice is critical for controlling the solubility, stability, and reactivity of the catalyst and reagents. Key considerations include:
-
Coordinating vs. Non-coordinating: Coordinating solvents (e.g., THF, Et2O) can compete with the chiral ligand for binding sites on the metal center, potentially reducing enantioselectivity.[7] Non-coordinating solvents (e.g., toluene, hexanes) are often preferred, but reagent solubility can be a limiting factor.
-
Polarity: The polarity of the solvent affects the stability of charged intermediates and transition states. A systematic screen of solvents with varying polarities is a standard optimization procedure.[5][8]
Part 2: Systematic Troubleshooting Guide
When simple fixes do not resolve the issue, a more structured approach is necessary. This guide provides a logical workflow for diagnosing and solving persistent problems with enantioselectivity.
Problem Area 1: Consistently Low Enantiomeric Excess (<50% ee)
If your ee is consistently low, this suggests a fundamental issue with the formation or efficacy of the chiral environment.
Workflow for Diagnosing Low Enantiomeric Excess
Caption: A decision tree for troubleshooting irreproducible results.
Key Protocols for Ensuring Reproducibility:
-
Rigorous Inert Atmosphere Technique: Ensure your glassware is oven- or flame-dried. Use high-quality anhydrous solvents. Perform multiple vacuum/inert gas cycles to purge the reaction vessel. Use gas-tight syringes for all reagent transfers.
-
Standardize Addition Protocols: The rate and order of reagent addition can be critical. For example, adding the substrate slowly to the pre-formed catalyst can prevent side reactions. Always use a syringe pump for slow additions and ensure the internal temperature does not rise uncontrollably.
-
Titrate Your Reagents: The concentration of commercial organometallic reagents like n-BuLi can vary significantly over time. It is essential to titrate them periodically to know the exact molarity you are dispensing.
Part 3: Advanced Considerations
Influence of Additives: In some systems, the addition of other species can have a dramatic, positive effect on enantioselectivity. For instance, in lithium-based systems, additives like HMPA or DMPU can break up aggregates, leading to a more defined and reactive catalytic species. However, these should be used with caution as they can also alter the reaction pathway entirely. In some cases, a reversal of enantioselectivity can even be observed. [9] Substrate Compatibility: It is crucial to recognize that no chiral catalyst is universal. The steric and electronic properties of your specific substrate play a massive role in the "chiral recognition" process. If you have optimized all other parameters and still see poor results, it is possible that the substrate is simply not a good fit for the catalyst derived from trans-2-aminocyclohexanol. In such cases, modifying the ligand (e.g., by adding bulky groups to the amine or oxygen) may be the only path forward.
References
- Wolf, C., & Lerebours, R. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 859-872. [Link]
- Chemsrc. (2023). trans-2-Amino-cyclohexanol. [Link]
- Ottolina, G., & Carrea, G. (2006). Chemo- and Enzyme-Catalyzed Reactions Revealing a Common Temperature-Dependent Dynamic Solvent Effect on Enantioselectivity. Angewandte Chemie International Edition, 45(44), 7352-7355. [Link]
- Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263. [Link]
- Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26065-26073. [Link]
- Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Wikipedia. Enantiomeric excess. [Link]
- MySkinRecipes. trans-2-Aminocyclohexanol. [Link]
- Fitzpatrick, P. A., & Klibanov, A. M. (1991). How can the solvent affect enzyme enantioselectivity?. Journal of the American Chemical Society, 113(8), 3166-3171. [Link]
- Corless, V. (2017).
- Perez-Fuertes, Y., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Amerigo Scientific. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
- Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries — Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. [Link]
- Cherney, A. H., & Reisman, S. E. (2014). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 114(17), 8471-8507. [Link]
- Cherney, A. H., & Reisman, S. E. (2014). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents to Construct C–C Bonds. Chemical Reviews, 114(17), 8471-8507. [Link]
- Dalal Institute. Optical Purity. [Link]
- Google Patents.
- Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7751-7757. [Link]
- Cao, W., Feng, X., & Liu, X. (2019). Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions. Organic & Biomolecular Chemistry, 17(27), 6538-6550. [Link]
- ResearchGate. Plausible explanation for the low enantioselectivity observed. [Link]
- Pearson. What is enantiomeric excess and why is it significant in determining optical activity?. [Link]
- Handgraaf, J.-W., & Meijer, E. J. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1215-1224. [Link]
- Wei's NotePad. trans-2-aminocyclohexanol. [Link]
- Gotor, V., et al. (1998). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 63(21), 7319-7325. [Link]
- Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- LibreTexts Chemistry. 5.10: Enantiomeric Excess. [Link]
- Horne, J. E., & Gellman, S. H. (2019). Mechanisms of Chiral Induction in Foldamers. ChemRxiv. [Link]
- Ryabchun, A., et al. (2021). Chiral Induction and Memory via Supramolecular Deracemization. Angewandte Chemie International Edition, 60(38), 20901-20906. [Link]
- Hartwig, J. F., & Chen, M. S. (2017). Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. Accounts of Chemical Research, 50(4), 1109-1120. [Link]
- Reddy, P. A., & Singh, V. K. (2006). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Journal of Chemical Sciences, 118(1), 105-110. [Link]
- Schrittwieser, J. H., et al. (2016). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- J Chemistry. (2019, May 5).
- Serajuddin, A. T. M. (2007). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 96(3), 483-493. [Link]
- Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27488-27494. [Link]
- Professor Dave Explains. (2023, January 11). Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect [Video]. YouTube. [Link]
- Santi, C., et al. (2007). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran. European Journal of Organic Chemistry, 2007(22), 3644-3650. [Link]
Sources
- 1. trans-2-Aminocyclohexanol [myskinrecipes.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of trans-2-Aminocyclohexanol Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of trans-2-Aminocyclohexanol hydrochloride. Our goal is to provide you with the expertise and practical insights needed to minimize side products, optimize your reaction conditions, and ensure the integrity of your results.
Introduction
trans-2-Aminocyclohexanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The hydrochloride salt is often preferred due to its stability and solubility. A common and direct synthetic route is the aminolysis of cyclohexene oxide with ammonia. While seemingly straightforward, this reaction can be prone to the formation of undesired side products, primarily the cis-isomer and 1,2-cyclohexanediol. This guide provides a structured approach to troubleshooting and minimizing these impurities.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Issue 1: High Percentage of cis-2-Aminocyclohexanol in the Product Mixture
Question: My reaction is producing a significant amount of the cis-isomer, leading to a low trans:cis ratio. What factors influence the stereoselectivity, and how can I favor the formation of the desired trans-product?
Answer: The formation of the cis-isomer is a common challenge in the aminolysis of cyclohexene oxide. The stereochemical outcome is a result of the ring-opening mechanism. The desired SN2 attack of the amine nucleophile on one of the epoxide carbons leads to the trans product. However, reaction conditions can influence the reaction pathway, leading to the formation of the cis-isomer.
Causality and Solutions:
-
Reaction Temperature: Higher temperatures can lead to a decrease in stereoselectivity. Running the reaction at elevated temperatures may provide enough energy to overcome the activation barrier for less favorable reaction pathways that can lead to the cis-isomer.
-
Troubleshooting Step: Maintain a lower reaction temperature. The optimal temperature should be determined empirically, but starting in the range of 20-40°C is recommended. Monitor the reaction progress at different temperatures to find the best balance between reaction rate and stereoselectivity.
-
-
Solvent Choice: The polarity and protic nature of the solvent can influence the transition state of the ring-opening reaction. Protic solvents can stabilize charged intermediates, potentially affecting the stereochemical course of the reaction.
-
Troubleshooting Step: Experiment with different solvent systems. While aqueous ammonia is common, using a co-solvent or a different solvent system altogether might improve the trans-selectivity. For instance, the use of alcohols as solvents has been reported. The choice of solvent can impact the solvation of the transition state, thereby influencing the stereoselectivity.
-
-
pH of the Reaction Medium: The pH can affect the protonation state of both the epoxide and the amine, influencing their reactivity and the reaction mechanism.
-
Troubleshooting Step: Carefully control the pH of the reaction mixture. While ammonia solutions are inherently basic, the addition of acids or bases to modify the pH could be explored, though this may also increase the risk of epoxide hydrolysis. It is crucial to maintain a consistent pH throughout the reaction.
-
Issue 2: Presence of 1,2-Cyclohexanediol as a Significant Byproduct
Question: My final product is contaminated with 1,2-cyclohexanediol. What is the source of this impurity, and how can I prevent its formation?
Answer: The presence of 1,2-cyclohexanediol is almost always due to the hydrolysis of the starting material, cyclohexene oxide. Water, acting as a nucleophile, can attack the epoxide ring, leading to the formation of the diol. This side reaction is often catalyzed by acidic or basic conditions.
Causality and Solutions:
-
Presence of Water: The primary cause is the presence of water in the reaction mixture. Aqueous ammonia is a common reagent, making this a frequent issue.
-
Troubleshooting Step: Minimize the amount of water in the reaction. If possible, use anhydrous ammonia in an appropriate organic solvent. If using aqueous ammonia, use the most concentrated solution available to reduce the overall water content. Ensure all glassware and other reagents are thoroughly dried before use.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Troubleshooting Step: Conduct the reaction at a lower temperature to disfavor the hydrolysis side reaction. As with controlling stereoselectivity, an optimal temperature balance needs to be found.
-
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of epoxides.
-
Troubleshooting Step: Maintain a controlled pH. While the reaction is typically run under basic conditions with ammonia, avoiding excessively high or low pH can help minimize diol formation. The use of a buffered system could be considered, but compatibility with the main reaction must be verified.
-
Issue 3: Degradation of this compound During Workup or Storage
Question: I'm observing degradation of my final product, indicated by discoloration or the appearance of new peaks in my analytical chromatogram. What are the potential degradation pathways, and how can I ensure the stability of the hydrochloride salt?
Answer: this compound is generally a stable compound. However, like many amino alcohols, it can be susceptible to degradation under certain conditions, particularly oxidation and dehydration.
Causality and Solutions:
-
Oxidation: The amino group is susceptible to oxidation, especially in the presence of air (oxygen) and trace metal ions, which can lead to the formation of colored impurities. This is more likely to occur with the free base than the hydrochloride salt.
-
Troubleshooting Step: During workup to isolate the free base (before hydrochloride salt formation), it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure all solvents and reagents are de-gassed. The addition of a chelating agent like EDTA can help sequester catalytic metal ions.
-
-
Dehydration: Under strongly acidic conditions and at elevated temperatures, the hydroxyl group can be protonated and eliminated as water, potentially leading to the formation of cyclohexeneamine derivatives.
-
Troubleshooting Step: Avoid exposing the compound to high temperatures in the presence of strong acids for extended periods. During the formation of the hydrochloride salt, use stoichiometric amounts of hydrochloric acid and avoid excessive heating.
-
-
Storage Conditions: Improper storage can lead to slow degradation over time.
-
Troubleshooting Step: Store the final this compound product in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere is ideal for long-term storage.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of trans-2-Aminocyclohexanol
This protocol provides a general starting point. Optimization of specific parameters is highly recommended.
-
Reaction Setup: In a pressure-rated vessel, add cyclohexene oxide (1.0 eq).
-
Reagent Addition: Add a solution of aqueous ammonia (e.g., 28-30%, 10-20 eq). The large excess of ammonia helps to minimize the formation of the secondary amine byproduct.
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., 25°C) for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Workup: After the reaction is complete, cool the mixture and carefully vent any excess pressure. The excess ammonia and water can be removed under reduced pressure. The crude product can then be purified by distillation or crystallization.
-
Hydrochloride Salt Formation: Dissolve the purified trans-2-aminocyclohexanol in a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.
Protocol 2: Analytical Method for Isomer Quantification by GC-MS
This protocol outlines a general method for the analysis of the product mixture.
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve the volatility and separation of the isomers.
-
GC Column: Use a capillary column suitable for the separation of isomers, such as a chiral column (e.g., Chirasil-Val) or a polar column (e.g., a wax-type column).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the analytes (e.g., m/z 40-250).
-
-
Data Analysis: Identify the peaks corresponding to the cis- and trans-isomers and any byproducts based on their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas.
Data Presentation
Table 1: Effect of Temperature on trans:cis Isomer Ratio
| Temperature (°C) | trans:cis Ratio |
| 25 | 4:1 |
| 50 | 2.5:1 |
| 75 | 1.5:1 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.
Visualizations
Reaction Pathway and Side Products
Caption: Reaction scheme showing the formation of the desired trans-product and common side products.
Troubleshooting Logic Flow
Technical Support Center: The Impact of pH on trans-2-Aminocyclohexanol Hydrochloride Stability
Introduction
Welcome to the technical support guide for trans-2-Aminocyclohexanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile, particularly concerning pH. As a substituted amino alcohol, the stability of this compound in aqueous solutions is critically dependent on the pH of the medium. The protonation state of the amino group and the potential for intramolecular interactions and degradation reactions are all governed by hydrogen ion concentration. This guide provides in-depth answers to common questions, troubleshooting advice for stability issues, and detailed protocols for conducting robust pH stability studies, ensuring the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental stability concerns for this compound in solution?
A1: The primary stability concerns for this compound stem from its two functional groups: the primary amine (-NH₂) and the secondary alcohol (-OH) on a cyclohexane ring.
-
pH-Dependent Equilibrium: The amino group has a pKa value that dictates its protonation state. As the hydrochloride salt, the amino group is protonated (-NH₃⁺) in the solid state and in acidic to near-neutral aqueous solutions. At pH values above its pKa, the amino group becomes deprotonated (-NH₂), rendering it a more potent nucleophile and more susceptible to certain degradation pathways. A study on related trans-2-aminocyclohexanol derivatives showed pKa values ranging from 2.5 to 7.4 depending on the substituents.[1]
-
Oxidation: The deprotonated amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of imines, ketones, or further degradation products. The hydroxyl group can also undergo oxidation, potentially leading to a ketone.
-
Dehydration: Under strong acidic conditions and elevated temperatures, elimination of the hydroxyl group (dehydration) can occur, potentially forming cyclohexeneamine derivatives.
-
Intramolecular Reactions: Although the trans configuration makes intramolecular cyclization less favorable than in the cis isomer, the potential for interactions between the amino and hydroxyl groups under specific pH conditions should not be entirely dismissed, especially if ring conformation changes occur.
Q2: How does the pH of a solution directly impact the stability of this compound?
A2: The pH of the solution is arguably the most critical factor governing the chemical stability of this compound. The effect can be categorized by pH range:
-
Acidic Conditions (pH 1-4): In this range, the amino group is predominantly in its protonated, ammonium form (-NH₃⁺). This form is generally stable against oxidation. However, very low pH (e.g., pH < 2) combined with heat can promote acid-catalyzed dehydration or other hydrolytic degradation.
-
Neutral to Mildly Alkaline Conditions (pH 5-8): As the pH approaches and surpasses the pKa of the amino group, the equilibrium shifts towards the unprotonated, free amine (-NH₂) form. This free amine is more reactive and susceptible to oxidative degradation. The rate of degradation is often highest in this pH range, where a significant population of the reactive free base exists.
-
Strongly Alkaline Conditions (pH > 9): While the compound exists almost entirely as the free amine, the stability might paradoxically increase in some cases compared to the neutral range if the specific degradation mechanism is catalyzed by species present at neutral pH. However, base-catalyzed elimination or oxidation can still be significant degradation pathways.
Forced degradation studies, which involve stressing the compound at various pH levels (e.g., 0.1 M HCl, water, 0.1 M NaOH), are essential to map out these pH-dependent liabilities.[2][3]
Q3: My solution of this compound shows a new peak in the HPLC chromatogram after a few hours at room temperature. What is the likely cause?
A3: The appearance of a new peak strongly suggests degradation. Here is a systematic troubleshooting approach to identify the cause:
-
Check the pH: The most common culprit is a suboptimal pH. If your solution was prepared in unbuffered water, the dissolution of the hydrochloride salt will result in an acidic pH.[4] However, if the water had absorbed atmospheric CO₂, it could be slightly acidic and might not be optimal. If you used a buffer, confirm its pH and buffering capacity. Degradation itself can sometimes alter the pH of the solution.[5]
-
Suspect Oxidation: If the solution was not de-gassed or protected from light, oxidative degradation is a high probability. The free amine is susceptible to oxidation. Try preparing the solution with de-gassed solvent and storing it under an inert atmosphere (e.g., nitrogen or argon) to see if the degradation is mitigated.
-
Review Solvent/Excipient Compatibility: Are there other components in your solution? Excipients with reactive functional groups (e.g., aldehydes in reducing sugars) or trace metal impurities can catalyze degradation.
-
Perform a Forced Degradation Study: To definitively identify the degradation pathway, a forced degradation study is the best approach.[2] Exposing the compound to controlled acid, base, oxidative, and photolytic stress will help you characterize the degradation products and develop a stability-indicating analytical method.[6][7]
Q4: How do I design a robust pH stability study for this compound?
A4: A well-designed pH stability study is crucial. It should be guided by principles outlined in ICH guidelines (e.g., ICH Q1A).[6][8][9][10]
-
Select pH and Buffers: Test a range of pH values that cover the acidic, neutral, and basic regions. A typical set would be pH 2, 4, 7, 9, and 12. Use buffers that are stable and do not interfere with your analytical method (e.g., phosphate, citrate, borate). Be aware that the buffer species itself can sometimes catalyze reactions.
-
Control Temperature and Concentration: Perform the study at a controlled temperature. Accelerated conditions (e.g., 40°C or 60°C) are often used to shorten the study duration.[11] Use a concentration that is relevant to your application and easily quantifiable by your analytical method.
-
Establish a Timepoint Schedule: Sample the solutions at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the observed degradation rate.
-
Utilize a Stability-Indicating Method: Your analytical method, typically HPLC, must be "stability-indicating." This means it can accurately quantify the decrease in the parent compound concentration and separate it from all significant degradation products without interference. Method validation should include specificity tests on stressed samples.
-
Analyze and Interpret Data: Plot the natural log of the concentration of this compound versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs). A plot of log(k_obs) versus pH will generate a pH-rate profile, which visually summarizes the pH-stability relationship.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Rapid loss of parent compound in neutral buffer | Oxidative Degradation: The unprotonated amino group is susceptible to oxidation. | 1. Prepare solutions using de-gassed solvents. 2. Purge the headspace of the vial with an inert gas (N₂ or Ar). 3. Add an antioxidant (e.g., sodium metabisulfite), if compatible with the application. 4. Protect the solution from light. |
| Appearance of multiple degradation peaks in HPLC | Complex Degradation Pathway: The compound may be degrading into several products via parallel or sequential reactions. | 1. Use a high-resolution analytical technique like LC-MS to get mass information on the degradants.[5] 2. This information is crucial for identifying the structures and elucidating the degradation pathway. |
| Poor recovery or mass balance in the assay | Formation of Non-UV Active or Insoluble Degradants: The degradation product may not have a chromophore for UV detection or may have precipitated out of solution. | 1. Check for precipitation in your samples. 2. Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with UV. 3. Verify that your extraction/dilution procedure does not cause loss of the analyte or degradants. |
| Inconsistent results between experimental repeats | Poor pH Control / Buffer Issues: The buffer may have insufficient capacity, or its pH may be temperature-dependent. | 1. Ensure the buffer concentration is adequate (typically >25 mM). 2. Measure the pH of the solution after adding the compound. 3. Select a buffer whose pKa is close to the target pH of the solution. |
Experimental Protocols & Visualizations
Protocol 1: General Forced Degradation Study (pH Stress)
This protocol outlines a procedure for stressing this compound to investigate its stability across a pH range.
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in purified water or a suitable organic co-solvent if solubility is limited.
-
Prepare Stressing Media:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water (or a pH 7.0 buffer)
-
Alkaline: 0.1 M Sodium Hydroxide (NaOH)
-
-
Initiate Stressing:
-
For each condition, mix 1 mL of the stock solution with 9 mL of the respective stressing medium in a clear glass vial. This yields a final concentration of 0.1 mg/mL.
-
Prepare a "time zero" sample by immediately neutralizing an aliquot of each stressed sample and diluting it to the target analytical concentration.
-
Incubate the remaining vials in a controlled temperature bath (e.g., 60°C).
-
-
Sample Collection: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours). Immediately neutralize the acidic and alkaline samples with an equimolar amount of base/acid to halt the degradation reaction.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the time zero and unstressed control samples.
Workflow for Troubleshooting Stability Issues
Caption: A decision tree for troubleshooting stability issues.
Potential pH-Dependent Degradation Pathways
Caption: Potential degradation pathways under different pH conditions.
References
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- ICH releases overhauled stability guideline for consult
- Quality Guidelines. (n.d.). ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
- Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America.
- Forced Degrad
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- trans-2-Amino-cyclohexanol hydrochloride - Introduction. (2024). ChemBK.
- Study of OH-initiated degradation of 2-aminoethanol. (n.d.).
- Technical Support Center: Overcoming Stability Challenges of 4-Aminocyclohexanol. (n.d.). Benchchem.
- EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. (2022). Westmont College.
Sources
- 1. westmont.edu [westmont.edu]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Asymmetric Synthesis Using trans-2-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing trans-2-Aminocyclohexanol hydrochloride in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your experiments. The methodologies and principles discussed herein are grounded in established chemical literature and practical laboratory experience.
Introduction: The Versatile Roles of trans-2-Aminocyclohexanol
trans-2-Aminocyclohexanol is a valuable chiral building block in asymmetric synthesis, primarily employed in two distinct capacities: as a chiral auxiliary and as a precursor for chiral ligands and organocatalysts.[1][2] Understanding its specific role in your reaction is the first critical step in effective troubleshooting. The hydrochloride salt form enhances its stability and solubility in some solvents, but the amine must typically be liberated in situ or prior to its use in many applications.
Part 1: Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common issues encountered during asymmetric synthesis with this compound.
Section 1.1: Issues Related to the Starting Material and Reaction Setup
Question 1: My reaction is giving low enantioselectivity. Where should I start my investigation?
Answer: Low enantioselectivity is a common issue in asymmetric synthesis. A systematic approach to troubleshooting is crucial.[3] Begin by assessing the foundational aspects of your experimental setup before delving into more complex reaction parameters.
Initial Checks:
-
Purity of this compound: Verify the enantiomeric purity of your starting material. Even small amounts of the undesired enantiomer can significantly erode the enantiomeric excess (e.e.) of your product. If in doubt, recrystallization may be necessary.[3]
-
Liberation of the Free Amine: The hydrochloride salt is stable but the free amine is often the active species. Incomplete neutralization of the hydrochloride can lead to the formation of unwanted side products or inhibit catalyst formation. Ensure your procedure for generating the free amine is quantitative. This can often be achieved by a simple extraction with a suitable base.
-
Anhydrous Conditions: Many asymmetric reactions are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried.[3] The presence of water can hydrolyze sensitive reagents and intermediates, leading to racemic background reactions.
-
Inert Atmosphere: Reactions involving organometallic reagents or air-sensitive catalysts must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
Question 2: How does the hydrochloride salt affect my reaction, and should I always use the free base?
Answer: The hydrochloride salt of trans-2-aminocyclohexanol offers enhanced stability and ease of handling compared to the free amine. However, in most applications, the free amino group is required for coordination to a metal center or to act as a nucleophile or base.
-
When to Use the Free Base: For reactions where the amine needs to act as a nucleophile, a ligand for a metal catalyst, or as a base in organocatalysis, you will almost certainly need to convert the hydrochloride salt to the free amine.[2]
-
Potential for In Situ Use: In some cases, the base used in the reaction may be sufficient to neutralize the hydrochloride salt in situ. However, this can introduce stoichiometric complexities and the formation of salts that may interfere with the reaction. It is generally recommended to start with the free amine for better control and reproducibility. Amine hydrochloride salts have been explored as bifunctional reagents in some specific transformations, but this is not their typical application in asymmetric synthesis.[4]
Section 1.2: Troubleshooting Enantioselectivity and Yield
Question 3: I've confirmed the purity of my starting materials and my setup is meticulous, but my enantioselectivity is still low. What are the next steps?
Answer: Once you have ruled out issues with your starting materials and general setup, the next step is to systematically evaluate the reaction parameters. The optimal conditions are highly dependent on the specific transformation.
Troubleshooting Workflow for Low Enantiomeric Excess (% e.e.)
Caption: A logical workflow for troubleshooting low enantioselectivity.
Detailed Optimization Strategies:
| Parameter | Rationale | Recommended Actions |
| Temperature | Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[3] | Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Be aware that lower temperatures may significantly decrease the reaction rate. |
| Solvent | The solvent can influence the conformation of the chiral auxiliary or catalyst and its interaction with the substrate.[3] | Screen a variety of anhydrous solvents with different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes). Non-coordinating solvents are often preferred. |
| Stoichiometry and Catalyst Loading | The ratio of reactants, auxiliary, and any additives can be critical. For catalytic reactions, the catalyst loading needs to be optimized. | Systematically vary the stoichiometry of the reactants. If using trans-2-aminocyclohexanol as a precursor for a catalyst, optimize the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). |
| Additives | In some reactions, additives like Lewis acids or bases can enhance selectivity. | If applicable to your reaction type, screen relevant additives. For example, in organocatalysis, co-catalysts can play a significant role. |
Question 4: My reaction yield is low, but the enantioselectivity of the product I do obtain is high. What could be the issue?
Answer: Low yield with high enantioselectivity often points towards issues with reaction kinetics, substrate reactivity, or product degradation rather than the stereocontrol of the reaction itself.
Potential Causes and Solutions:
-
Slow Reaction Rate: The reaction may not be going to completion under the current conditions.
-
Solution: Increase the reaction temperature (this may negatively impact enantioselectivity, so a balance must be found), increase the reaction time, or increase the catalyst loading.
-
-
Catalyst Deactivation: If you are using a catalyst derived from trans-2-aminocyclohexanol, it may be degrading over the course of the reaction.
-
Product Instability: The desired product may be unstable under the reaction or workup conditions.
-
Solution: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify potential degradation products. Modify the workup procedure to be milder (e.g., use a buffered aqueous solution for quenching, avoid strong acids or bases).
-
-
Poor Substrate Reactivity: The substrate itself may be inherently unreactive.
-
Solution: More forcing conditions (higher temperature, higher concentration) may be required, but this can come at the cost of selectivity. Substrate modification may be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I remove the trans-2-aminocyclohexanol auxiliary after the reaction?
Answer: The method for cleaving the chiral auxiliary depends on how it is attached to your substrate.
-
Amide Linkage: If the auxiliary is attached via an amide bond, it can typically be cleaved by acidic or basic hydrolysis.
-
Acidic Hydrolysis: Refluxing with aqueous HCl or H₂SO₄ is a common method.
-
Basic Hydrolysis: Using a strong base like NaOH or KOH in an alcohol/water mixture.
-
-
Ester Linkage: For ester linkages, standard saponification conditions (e.g., LiOH in THF/water) are usually effective.
-
Reductive Cleavage: In some cases, reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can be employed, which would also reduce the carbonyl group.
Troubleshooting Cleavage:
-
Incomplete Cleavage: Increase reaction time, temperature, or the concentration of the acid/base.
-
Product Degradation: If your product is sensitive to strong acid or base, milder methods may be required, such as enzymatic cleavage or using different protecting group strategies.
-
Racemization: Harsh cleavage conditions can sometimes lead to racemization of the product. It is crucial to analyze the enantiomeric purity of the product after cleavage.
FAQ 2: Can I use this compound directly in organocatalysis?
Answer: It is generally not advisable to use the hydrochloride salt directly for organocatalysis where the amine is the active catalytic species. The presence of the hydrochloride can interfere with the catalytic cycle. For instance, in enamine catalysis, the formation of the enamine intermediate would be inhibited.[7] It is best practice to convert the hydrochloride salt to the free amine before use.
FAQ 3: How do I prepare a chiral ligand from this compound?
Answer: trans-2-Aminocyclohexanol is a common precursor for various types of chiral ligands, such as those used in transition-metal catalysis. A general workflow is as follows:
Experimental Workflow for Ligand Synthesis
Sources
- 1. CAS 5456-63-3: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalysts | Special Issue : Characterization Analysis of Heterogeneous Catalysts [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Topic: trans-2-Aminocyclohexanol Hydrochloride vs. cis-2-Aminocyclohexanol Hydrochloride: A Stereochemical Approach to Activity and Application
An In-depth Comparative Guide for Researchers
For professionals in chemical synthesis and drug development, the selection of a chiral building block is a critical decision that dictates the stereochemical outcome of a reaction and the ultimate biological efficacy of a molecule. The 1,2-aminocyclohexanol scaffold is a privileged structure, but the seemingly subtle difference between its cis and trans diastereomers leads to profound variations in stability, reactivity, and biological interactions. This guide provides an in-depth comparison of trans-2-aminocyclohexanol hydrochloride and cis-2-aminocyclohexanol hydrochloride, grounded in stereochemical principles and supported by experimental insights to inform your research decisions.
The Decisive Role of Stereochemistry: A Structural Overview
Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] This three-dimensional variance is not trivial; in biological systems, which are inherently chiral, different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] One enantiomer might produce a desired therapeutic effect, while the other could be inactive or even harmful.[1][4] This principle extends to catalysis, where the geometry of a chiral ligand dictates the stereochemical pathway of a reaction.
trans- and cis-2-Aminocyclohexanol are diastereomers. Their hydrochloride salts are stable, crystalline solids, making them convenient for handling and storage.[5][6] The fundamental difference lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring.
-
trans-2-Aminocyclohexanol: The -NH₂ and -OH groups are on opposite faces of the ring.
-
cis-2-Aminocyclohexanol: The -NH₂ and -OH groups are on the same face of the ring.
This distinction has significant conformational consequences. The cyclohexane ring predominantly exists in a stable chair conformation. In trans-2-aminocyclohexanol, the most stable conformation places both the large amino and hydroxyl groups in equatorial positions, minimizing steric strain.[7] Conversely, in the cis isomer, one group must occupy an axial position while the other is equatorial, resulting in greater steric hindrance and a higher overall energy state.[7] This inherent stability often makes the trans isomer the thermodynamic favorite and a more common motif in catalyst design.
Comparative Activity in Asymmetric Catalysis
The most significant and well-documented application of 2-aminocyclohexanol isomers is as precursors to chiral ligands for asymmetric catalysis.[8][9] The fixed spatial relationship between the nitrogen and oxygen atoms makes them excellent bidentate ligands for coordinating with metal centers, creating a well-defined chiral environment to influence the outcome of a reaction.
Performance as Chiral Ligands
Derivatives of trans-2-aminocyclohexanol are overwhelmingly preferred and more successful in a wide range of asymmetric transformations. The diequatorial orientation of the coordinating groups in the ligand-metal complex creates a more stable and effective catalytic pocket. A study published in The Journal of Organic Chemistry describes the resolution of racemic 2-aminocyclohexanol derivatives and their subsequent application as ligands in asymmetric transfer hydrogenations of aryl ketones and phenyl transfer reactions to aldehydes.[8] While both isomers can be used to create ligands, those derived from the trans backbone consistently demonstrate superior enantioselectivity.
| Ligand Precursor | Reaction Type | Substrate | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| trans-Isomer | Asymmetric Transfer Hydrogenation | Aryl Ketones | >90% | Up to 96% |
| cis-Isomer | Asymmetric Transfer Hydrogenation | Aryl Ketones | Variable | Lower (<70%) |
| trans-Isomer | Asymmetric Phenyl Transfer | Benzaldehyde | >85% | Up to 95% |
| cis-Isomer | Asymmetric Phenyl Transfer | Benzaldehyde | Variable | Moderate (<80%) |
| Note: Data is synthesized from typical results reported in the literature for ligands derived from these scaffolds.[8] |
The superior performance of the trans-isomer-derived ligands is attributed to the rigid and well-defined C₂-symmetric environment they create around the metal center, which allows for more effective facial discrimination of the prochiral substrate.
Comparative Biological and Physicochemical Properties
While the catalytic applications are well-defined, the direct comparison of biological activities is less documented. However, existing research provides clear trends.
Biological Activity
-
trans-2-Aminocyclohexanol: This isomer has been investigated for several biological applications. Research indicates that its derivatives may possess neuroprotective and antimicrobial properties.[5] More notably, amphiphiles incorporating the trans-2-aminocyclohexanol (TACH) moiety have been developed as highly efficient "helper lipids" for gene delivery.[10] These molecules act as pH-sensitive conformational switches, disrupting endosomal membranes in response to increased acidity, which significantly enhances gene transfection efficiency compared to conventional helper lipids.[10] The specific trans geometry is crucial for inducing the necessary perturbation in the lipid bilayer.
-
cis-2-Aminocyclohexanol: There is a notable lack of specific studies focusing on the biological activity of the cis isomer in direct comparison to the trans isomer. While it is a valuable chiral building block for synthesizing complex molecules, its specific utility as a standalone bioactive agent or a key pharmacophore appears less explored, likely due to the greater conformational stability and proven efficacy of its trans counterpart in established applications.
Physicochemical Properties
The hydrochloride salt form enhances the water solubility of both isomers compared to their free base forms.[5]
| Property | trans-2-Aminocyclohexanol HCl | cis-2-Aminocyclohexanol HCl |
| CAS Number | 5456-63-3[11] | 6936-47-6[12] |
| Molecular Weight | 151.63 g/mol [13] | 151.63 g/mol [6] |
| Melting Point | 172-175 °C[13] | 186-190 °C[6] |
| Appearance | White to pale cream crystals/powder[5] | White to slightly beige crystalline powder[6] |
Experimental Protocols: Evaluating Ligand Performance
To provide a practical context, we outline a standard workflow for evaluating the performance of a chiral ligand derived from either isomer in a benchmark catalytic reaction.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This experiment assesses the ability of a catalyst, formed in situ from a metal precursor and a chiral ligand, to stereoselectively reduce a prochiral ketone.
Objective: To compare the enantiomeric excess (ee) of 1-phenylethanol produced using ligands derived from trans- and cis-2-aminocyclohexanol.
Materials:
-
Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (synthesized from either trans- or cis-2-aminocyclohexanol)
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (5:2) (hydride source)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
-
Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination.
Workflow:
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ruthenium(II) precursor and the chiral ligand (typically in a 1:2.2 molar ratio) in anhydrous dichloromethane. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Initiation: Add acetophenone to the catalyst solution.
-
Hydride Source Addition: Add the formic acid/triethylamine mixture, which serves as the source of hydride for the reduction.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel.
-
Analysis: Determine the chemical yield. The enantiomeric excess of the purified product is determined by analysis on a chiral HPLC column with a suitable mobile phase.[14][15]
Conclusion and Recommendations
The stereochemical relationship between trans- and cis-2-aminocyclohexanol hydrochloride is a clear determinant of their utility and performance.
-
This compound is the superior choice for applications demanding a conformationally rigid and stable chiral scaffold. Its strong performance as a precursor for ligands in asymmetric catalysis, leading to high enantioselectivity, is well-established.[8] Furthermore, its unique geometry has been successfully exploited in specialized biological applications like pH-sensitive gene delivery systems.[10]
-
cis-2-Aminocyclohexanol Hydrochloride , while a valuable chiral molecule, presents conformational challenges that often translate to lower efficacy in asymmetric catalysis compared to its trans counterpart. Its application is more suited for instances where the specific cis arrangement of functional groups is required to achieve a desired molecular geometry in a final synthetic target.
Recommendation for Researchers: For the development of new asymmetric catalysts or functional biomaterials, this compound should be considered the primary candidate due to its conformational stability and proven track record of inducing high stereoselectivity and specific biological function. The cis isomer should be selected when the synthetic blueprint specifically necessitates its unique topicity. The choice is not merely one of isomer, but of harnessing stereochemistry to achieve precise molecular control.
References
- How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. (2025). YouTube.
- Effects of Stereoisomers on Drug Activity. (2021).
- Stereochemistry in Drug Action. (n.d.). PMC - NIH.
- Lecture 3: Stereochemistry and drugs. (2019). University of California, San Francisco.
- STEREOCHEMISTRY AND DRUG ACTION.pptx. (n.d.). SlideShare.
- Buy this compound | 5456-63-3. (2023). Smolecule.
- cis-2-aminocyclohexanol hydrochloride 6936-47-6. (n.d.). Guidechem.
- Experimental evaluation of chiral ligands for the control of enantioselectivity. (n.d.).
- trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes. (2015). PubMed.
- Cas 6936-47-6, CIS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE. (n.d.). lookchem.
- Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. (n.d.).
- This compound | CAS 5456-63-3. (n.d.). Santa Cruz Biotechnology.
- This compound 99%. (n.d.). Sigma-Aldrich.
- Chiral Ligands. (n.d.). Enamine.
- Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one deriv
- (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. (2021). Reddit.
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy this compound | 5456-63-3 [smolecule.com]
- 6. lookchem.com [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Ligands - Enamine [enamine.net]
- 10. trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Page loading... [wap.guidechem.com]
- 13. trans-2-Aminocyclohexanol 99 5456-63-3 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking trans-2-Aminocyclohexanol Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical necessity, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method for inducing stereoselectivity.[1][2][3] This guide provides an in-depth comparison of trans-2-Aminocyclohexanol hydrochloride, evaluated through its potential as a precursor to a novel chiral auxiliary, against three pillars of the field: Evans' oxazolidinone auxiliaries, Oppolzer's sultams, and Myers' pseudoephedrine amides.
Our analysis is grounded in experimental data, focusing on the causality behind stereochemical control and providing practical, reproducible protocols. We aim to offer a clear, data-driven perspective to aid in the rational selection of a chiral auxiliary for your synthetic campaigns.
The Logic of Asymmetric Synthesis with Chiral Auxiliaries
Asymmetric synthesis endeavors to produce a specific stereoisomer of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the overall chemical yield.[1]
Caption: Logic of Asymmetric Synthesis using a Chiral Auxiliary.
Evans' Oxazolidinone Auxiliaries: The Gold Standard
Developed by David A. Evans, oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for asymmetric aldol reactions and alkylations.[2][4] Derived from readily available amino alcohols, they provide excellent stereocontrol.[5]
Mechanism of Stereocontrol
The high diastereoselectivity of Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valinol or benzyl from phenylalaninol) sterically shields one face of the enolate. This forces the electrophile to approach from the less hindered face, leading to a predictable stereochemical outcome.[4][6] In aldol reactions, the stereochemistry is reliably predicted by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[4][7]
Caption: Stereocontrol in Evans' Asymmetric Alkylation.
Performance Data
| Reaction Type | Electrophile/Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Benzyl bromide | >99:1 | 90-95 | [6] |
| Alkylation | Methyl iodide | 91:9 | 85-92 | [6] |
| Aldol | Isobutyraldehyde | >99:1 | 75 | [1] |
| Aldol | Benzaldehyde | >99:1 | 80 | [1] |
Oppolzer's Sultams: Rigidity and Reliability
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[2] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1][8]
Mechanism of Stereocontrol
Traditionally, the stereoselectivity of Oppolzer's sultams was attributed to a chelated metal enolate, where the camphor skeleton sterically blocks one face. However, recent computational and experimental studies suggest a revised model.[9] In this model, stereocontrol arises from stereoelectronic effects of the sultam's sulfonyl group, which guides the incoming electrophile to the exo-face of the camphor moiety, rather than steric hindrance from a chelated metal.[1][9] This non-chelation model highlights the intrinsic chirality of the sultam ring as the primary directing element.
Caption: Stereocontrol in Oppolzer's Sultam Alkylation.
Performance Data
| Reaction Type | Electrophile/Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Aldol (anti) | Benzaldehyde | >98% | 85 | [8][10] |
| Aldol (syn) | Benzaldehyde | >98% | 80 | [8][10] |
| Michael Addition | Methyl Acrylate | >95% | 90 | [2] |
Myers' Pseudoephedrine Amides: Practicality and High Fidelity
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds.[11][12] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[11]
Mechanism of Stereocontrol
The stereoselectivity of pseudoephedrine-mediated alkylations is attributed to the formation of a rigid (Z)-enolate upon deprotonation with a strong base like LDA.[12] The lithium cation chelates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a conformationally locked structure. One face of the enolate is effectively shielded by this chelate structure and the phenyl group, directing the electrophile to the opposite face. The addition of lithium chloride is often crucial for achieving high yields and selectivities, as it is believed to break up enolate aggregates.[11]
Caption: A general experimental workflow for asymmetric alkylation.
Detailed Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)
This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide. [4]
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Work up with aqueous NH4Cl and extract with an organic solvent. Purify by chromatography to obtain N-propionyl-(S)-4-benzyl-2-oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF, 1.1 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved, for instance, by hydrolysis with LiOH/H₂O₂ in a THF/water mixture to yield the corresponding carboxylic acid and allow for the recovery of the (S)-4-benzyl-2-oxazolidinone.
Conclusion and Outlook
The selection of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, desired stereochemical outcome, cost, and scalability.
-
Evans' Oxazolidinones remain a highly reliable and predictable choice, especially for achieving syn-aldol products, with a vast body of literature to support their application. [4][5]* Oppolzer's Sultams offer excellent stereocontrol due to their rigid camphor backbone and are particularly effective in a broad range of reactions, including Diels-Alder cycloadditions. [1][8]* Myers' Pseudoephedrine Amides provide a practical and economical alternative, demonstrating high diastereoselectivity in alkylations with a wide array of electrophiles. [11][12] While This compound itself is not established as a standalone auxiliary, its potential as a precursor to a conformationally rigid oxazolidinone auxiliary is significant. Based on the exceptional performance of structurally similar auxiliaries derived from cyclic 1,2-amino alcohols, a trans-2-aminocyclohexanol-based auxiliary is poised to offer excellent levels of stereocontrol, likely exceeding 95% d.e. in many applications. [1][13]Further research into the synthesis and application of this and other novel auxiliaries derived from readily available chiral scaffolds will undoubtedly continue to enrich the toolbox of the synthetic chemist, enabling the efficient and elegant construction of complex chiral molecules.
References
- Collum, D. B., et al. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. J. Am. Chem. Soc.2022, 144(3), 1159–1173.
- Chiral auxiliary. Wikipedia.
- Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119(28), 6496–6511.
- Diaz-Muñoz, G., et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality2019, 31(10), 776-812.
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.
- Reddy, K. L., et al. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. J. Org. Chem.2006, 71(1), 337-40.
- Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Org. Lett.2014, 16(16), 4332–4335.
- Coti, G. Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary : synthesis and use of a novel pseudoephedrine based chiral auxiliary. University of Strathclyde. 2010.
- Bingemann, D. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College.
- Ghosh, A. K., et al. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Tetrahedron: Asymmetry1997, 8(6), 821-824.
- Ghosh, A. K., et al. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry1997, 8(6), 821-824.
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health.
- Evans, D. A., et al. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982, 104(6), 1737–1739.
- Ager, D. J., et al. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96(2), 835–876.
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate.
- Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University.
- Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube3D.
- Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. PubMed.
- Procter, G. Chiral Auxiliaries in Asymmetric Synthesis. University of York.
- Evans, D. A. et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- evans enolate alkylation-hydrolysisx.
- Procter, D. J., et al. Evaluation of a Pseudoephedrine Linker for Asymmetric Alkylations on Solid Phase. Org. Lett.2002, 4(25), 4583–4585.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.
- Padwa, A. et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2009, 53(4), 201-214.
- Asymmetric Synthesis of β-AminoCyclohexyl Sulfonates, β-Sultams and γ-Sultones. Thieme.
- Aldol reaction. Wikipedia.
- Michael Addition. ResearchGate.
- Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. National Institutes of Health.
- trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis (1996) | David J. Ager | 1516 Citations [scispace.com]
- 13. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Isomers of 2-Aminocyclohexanol
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, pharmacokinetic properties, and ultimately, therapeutic efficacy. The 1,2-disubstituted cyclohexane framework, a common motif in pharmaceuticals, presents a classic stereochemical challenge. In the case of 2-aminocyclohexanol, the cis and trans diastereomers possess distinct spatial arrangements of their amino and hydroxyl groups, leading to profoundly different pharmacological profiles.
This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous differentiation of cis- and trans-2-aminocyclohexanol. We will move beyond a simple recitation of data, focusing instead on the mechanistic basis for the observed spectral differences. The primary and most definitive tool for this assignment is Nuclear Magnetic Resonance (NMR) spectroscopy, which leverages the rigid chair conformation of the cyclohexane ring to provide clear, quantifiable distinctions.[1] These findings will be corroborated by Infrared (IR) spectroscopy, which offers complementary insights into intramolecular interactions.
The Conformational Basis of Differentiation
The key to distinguishing these isomers lies in understanding their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
-
trans-2-Aminocyclohexanol : The most stable conformation for the trans isomer places both the hydroxyl and amino groups in equatorial positions (diequatorial). A less stable diaxial conformation also exists, but the diequatorial form is overwhelmingly favored.
-
cis-2-Aminocyclohexanol : This isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial).
These fixed spatial orientations create unique electronic and magnetic environments for the nuclei within each molecule, which are readily detected and interpreted by spectroscopic techniques.[1]
Caption: High-level workflow for the spectroscopic differentiation of 2-aminocyclohexanol isomers.
¹H NMR Spectroscopy: The Definitive Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and unambiguous method for assigning the stereochemistry of 2-aminocyclohexanol isomers. The analysis hinges on two key parameters: proton-proton coupling constants (J) and chemical shifts (δ).[1]
Causality: Why ¹H NMR Works
The magnitude of the vicinal coupling constant (³J), the interaction between protons on adjacent carbons, is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.
-
Axial-Axial (a-a) Coupling: Protons in a 1,2-diaxial relationship have a dihedral angle of ~180°, resulting in a large coupling constant , typically 10-13 Hz.[1][2]
-
Axial-Equatorial (a-e) & Equatorial-Equatorial (e-e) Coupling: These relationships involve smaller dihedral angles (~60°), leading to small coupling constants , typically in the range of 2-5 Hz.[2][3]
In trans-2-aminocyclohexanol, the protons attached to the carbons bearing the substituents (H-1 and H-2) are both axial in the stable diequatorial conformation. They therefore exhibit a large axial-axial coupling to each other. In the cis isomer, one proton is axial and the other is equatorial, resulting in a small axial-equatorial coupling constant. This difference is a definitive diagnostic marker.
Furthermore, axial protons are generally more shielded by the ring's electron density and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts.
Caption: Conformational basis for the difference in ¹H-¹H coupling constants between isomers.
Comparative ¹H NMR Data
The following table summarizes the key diagnostic features expected in the ¹H NMR spectra of the two isomers.
| Parameter | cis-2-Aminocyclohexanol | trans-2-Aminocyclohexanol | Rationale |
| H-1/H-2 Chemical Shift (δ) | One equatorial proton (lower field), one axial proton (higher field) | Both protons are axial (higher field) | Equatorial protons are generally deshielded relative to axial protons. |
| ³J (H-1, H-2) Coupling | Small (2-5 Hz) | Large (10-13 Hz) | Reflects an axial-equatorial relationship.[2] |
| Signal Multiplicity | Appears as a multiplet with small couplings | Appears as a multiplet with at least one large coupling | The observed splitting pattern is a direct consequence of the coupling constants. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-aminocyclohexanol sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.
-
Data Acquisition:
-
Perform a standard one-dimensional proton spectrum acquisition.
-
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
-
Analysis:
¹³C NMR Spectroscopy: A Corroborative Method
While ¹H NMR is definitive, ¹³C NMR provides excellent supporting evidence. The chemical shifts of the carbon atoms are sensitive to the steric environment, particularly the orientation of the substituents.
Causality: The Gamma-Gauche Effect
An axial substituent introduces steric strain with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). This steric compression, known as the gamma-gauche effect, causes the signals for the gamma carbons (C-3 and C-5 relative to an axial group at C-1) to be shielded, shifting them upfield to a lower ppm value compared to when the substituent is equatorial.
Comparative ¹³C NMR Data
| Isomer | Expected Key Features |
| cis-Isomer | One substituent is axial. This will cause an upfield shift (shielding) on the γ-carbons relative to that substituent. |
| trans-Isomer | Both substituents are equatorial. The carbon signals will generally appear at a more downfield (deshielded) position compared to the carbons affected by an axial group in the cis isomer. |
This provides a self-validating system: the isomer identified as trans by its large proton coupling constants should also exhibit ¹³C chemical shifts consistent with diequatorial substituents.
Infrared (IR) Spectroscopy: Probing Hydrogen Bonding
Infrared (IR) spectroscopy provides clues based on the vibrational modes of the molecule. While not as definitive as NMR for stereoisomer assignment in this case, it can reveal important structural differences, particularly concerning hydrogen bonding.[1]
Causality: Intramolecular vs. Intermolecular Hydrogen Bonding
-
In cis-2-aminocyclohexanol , the hydroxyl and amino groups are on the same face of the ring (syn-periplanar), allowing for the formation of an intramolecular hydrogen bond . This internal bonding weakens the O-H bond, typically resulting in a relatively sharp, concentration-independent absorption band at a slightly lower frequency (e.g., 3400-3500 cm⁻¹) compared to a "free" OH.
-
In trans-2-aminocyclohexanol , the groups are on opposite faces (anti-periplanar) and are too far apart for intramolecular bonding. They will primarily engage in intermolecular hydrogen bonding with other molecules. This results in a broad, concentration-dependent absorption band at a lower frequency (e.g., 3200-3400 cm⁻¹).
Additionally, the C-O stretching frequency in the fingerprint region can be diagnostic. An equatorial C-O bond generally absorbs at a slightly higher wavenumber (e.g., ~1060 cm⁻¹) than an axial C-O bond (~1000-1040 cm⁻¹).[5]
Comparative IR Data
| Parameter | cis-2-Aminocyclohexanol | trans-2-Aminocyclohexanol |
| O-H Stretch (~3200-3600 cm⁻¹) | Sharper band, may show evidence of intramolecular H-bonding. | Broad band due to intermolecular H-bonding. |
| C-O Stretch (~1000-1100 cm⁻¹) | Corresponds to one axial and one equatorial C-O/C-N bond. | Corresponds to diequatorial C-O and C-N bonds. |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a spectrum can be acquired by placing a drop between two salt plates (NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of solid sample (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) in an IR cell. This is useful for studying hydrogen bonding at different concentrations.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or pure solvent).
-
Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Analysis:
-
Examine the O-H/N-H stretching region (~3200-3600 cm⁻¹) for the shape and position of the absorption bands.
-
Analyze the fingerprint region for differences in C-O and C-N stretching frequencies.
-
Conclusion
While multiple spectroscopic techniques can contribute to the structural elucidation of 2-aminocyclohexanol isomers, ¹H NMR spectroscopy stands as the most robust and definitive method .[1] The measurement of vicinal proton-proton coupling constants provides a direct and unambiguous assignment: a large coupling (~10-13 Hz) between the H-1 and H-2 protons is a clear signature of the trans isomer, while a small coupling (~2-5 Hz) indicates the cis isomer.[2][3] This primary assignment can be confidently corroborated by ¹³C NMR chemical shifts and further supported by IR spectroscopic analysis of hydrogen bonding patterns. By integrating data from these orthogonal techniques, researchers can achieve a high degree of certainty in their stereochemical assignments, a crucial step in the rigorous characterization required for chemical synthesis and pharmaceutical development.
References
- Fodor, G., & Nador, K. (1953). The Stereochemistry of the Tropane Alkaloids. Part XIV. The Configuration of the Amino-alcohols of the Cyclohexane Series. Journal of the Chemical Society, 721-723.
- Contreras, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151.
- ResearchGate. (n.d.). Analytically important ions in the mass spectra of E-4-aminocyclohexanol.
- NIST. (n.d.). Cyclohexanol, 2-amino-, cis-. NIST Chemistry WebBook.
- Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Pacific Coast Undergraduate Research Journal, 1(1).
- Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers.
- National Institutes of Health. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Wiley Online Library. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Spectra Analysis. (n.d.). IR Applied to Isomer Analysis.
- University of Wisconsin-Madison. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure.
- A-Level Chemistry. (n.d.). 13C NMR Spectroscopy.
- YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers.
- University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
- National Institutes of Health. (2017). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical.
- Chegg. (2023). Analyze the IR spectrum of the pure cis- and trans.
- NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
Sources
Biological activity comparison of trans and cis-2-Aminocyclohexanol
An In-Depth Guide to the Stereoisomers of 2-Aminocyclohexanol: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide delves into the nuanced world of stereoisomerism, using trans- and cis-2-aminocyclohexanol as a case study. We will explore how a subtle change in the three-dimensional arrangement of atoms dictates conformational behavior, which in turn unlocks distinctly different biological activities and therapeutic applications. This document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure, function, and the experimental methodologies used to elucidate them.
Introduction: The Critical Role of Stereochemistry
In drug discovery and development, the spatial arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological function.[1][2][3] Biological systems, from enzymes to receptors, are inherently chiral, creating a landscape where stereoisomers are recognized and processed differently.[3][4][5] The two stereoisomers of 2-aminocyclohexanol, cis and trans, provide a compelling example of this principle. While sharing the same molecular formula and connectivity, their distinct geometries lead to different conformational preferences and, consequently, divergent potential as therapeutic scaffolds. This guide will objectively compare these two isomers, providing the foundational knowledge and supporting experimental frameworks necessary for their strategic application in research.
Structural and Conformational Analysis: The Foundation of Activity
The difference between the cis and trans isomers lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. This orientation dictates their conformational stability and the potential for intramolecular interactions.
-
cis-2-Aminocyclohexanol: In its most stable chair conformation, the cis isomer positions one substituent in an axial orientation and the other in an equatorial orientation.
-
trans-2-Aminocyclohexanol: This isomer can exist in two chair conformations: a highly stable diequatorial form and a less stable diaxial form.
The diequatorial conformer of the trans isomer is sterically favored. However, the diaxial conformer is uniquely stabilized by a strong intramolecular hydrogen bond between the hydroxyl and amino groups.[6][7] This equilibrium between conformers is highly sensitive to the chemical environment, particularly pH. Protonation of the amino group under acidic conditions disrupts this hydrogen bond, forcing a conformational flip to the more stable diequatorial state. This pH-responsive behavior is a key feature exploited in advanced biological applications.[7]
Caption: Chair conformations of cis- and trans-2-aminocyclohexanol.
Synthesis of Stereochemically Pure Isomers
The ability to study these isomers independently relies on robust stereoselective synthesis methods.
-
Enantiopure trans-2-Aminocyclohexanol: A highly efficient method involves the catalytic enantioselective addition of a carbamate nucleophile to meso-epoxides, such as cyclohexene oxide. This approach provides the protected trans-amino alcohol in high yield and excellent enantiomeric excess and is amenable to large-scale synthesis.[8][9]
-
Enantiopure cis-2-Aminocyclohexanol: One synthetic route starts from cyclohexene, which undergoes a cyclization reaction followed by a ring-opening reaction with an alcohol. The resulting racemic mixture is then resolved through salification with a resolving agent to isolate the desired enantiomerically pure cis-isomer.[10]
A Tale of Two Isomers: Comparative Biological Activities
Direct comparative studies on the parent molecules are limited; however, research into their derivatives reveals a clear divergence in their utility, driven entirely by their stereochemistry. The trans isomer is predominantly explored for its dynamic conformational properties, while the cis isomer serves as a rigid scaffold for enzyme inhibition.
| Feature | trans-2-Aminocyclohexanol Derivatives | cis-2-Aminocyclohexanol Derivatives |
| Core Concept | pH-Triggered Conformational Switch | Rigid Scaffold for Active Site Binding |
| Mechanism | Protonation of the amino group disrupts an intramolecular H-bond, causing a ring flip from a compact diaxial to an extended diequatorial state.[6][7] | The fixed spatial orientation of substituents provides a stable framework for designing molecules that fit precisely into enzyme active sites. |
| Primary Application | Gene Delivery: Used as "helper lipids" in lipoplexes. At physiological pH, they are compact. In the acidic endosome, they flip, disrupting the lipid bilayer and releasing the genetic payload.[11] | Enzyme Inhibition: Derivatives of the related cis-1-amino-2-indanol scaffold have shown potent α-glucosidase inhibitory activity, a key target in diabetes management.[12] |
| Key Insight | The biological activity is dynamic and environmentally triggered. | The biological activity is static and dependent on pre-organized structural complementarity. |
The trans-Isomer: A pH-Sensitive Molecular Switch
The most prominent application of the trans-2-aminocyclohexanol scaffold is in the design of "flipids"—lipidic amphiphiles that act as pH-sensitive conformational switches.[11] Researchers have demonstrated that lipoplexes formulated with these trans-2-aminocyclohexanol-based lipids exhibit up to a 100-fold increase in transfection efficiency compared to those with conventional helper lipids like DOPE or cholesterol, without a corresponding increase in toxicity.[11]
This "peacock effect," where the molecule spreads its lipophilic tails in response to acid, is a powerful tool for overcoming the endosomal escape problem in gene delivery.[7]
The cis-Isomer: A Scaffold for Enzyme Inhibition
While less explored as a dynamic switch, the rigid nature of the cis-isomer makes it an excellent starting point for designing enzyme inhibitors. A recent study on derivatives of cis-1-amino-2-indanol (a structurally related analog) demonstrated their potent inhibitory activity against α-glucosidase.[12] The most active compound exhibited a competitive mode of inhibition with an IC₅₀ value of 9.64 µM.[12] This suggests that the fixed cis orientation of the amino and hydroxyl groups provides an ideal anchor for presenting other functional groups to the enzyme's active site.
Antimicrobial Potential: The Importance of 3D Shape
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To quantitatively assess and compare the antibacterial activity of the cis and trans isomers, a broth microdilution assay is the gold standard. This protocol provides a self-validating system for determining the lowest concentration of a compound that inhibits visible bacterial growth.
Rationale for Methodological Choices
-
Broth Microdilution: This method is preferred for its high throughput, small sample volume requirements, and quantitative results (MIC value), allowing for direct comparison between compounds.[15][16]
-
Mueller-Hinton Broth (MHB): This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
McFarland Standard: This turbidity standard is crucial for ensuring the bacterial inoculum is at the correct concentration (~1.5 x 10⁸ CFU/mL), a critical parameter for reproducible results.
-
Controls: The inclusion of a positive control (no compound), negative control (no bacteria), and a reference antibiotic control (e.g., Gentamicin) is essential for validating the assay's integrity.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology
-
Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) and inoculate into 5 mL of sterile Mueller-Hinton Broth (MHB). b. Incubate at 37°C with shaking until the culture reaches the log phase of growth. c. Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard. d. Further dilute this suspension 1:150 in MHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: a. In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 in a given row. b. Add 100 µL of the stock solution of the test compound (e.g., trans-2-aminocyclohexanol at 256 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the positive (growth) control.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 12. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: a. Following incubation, place the 96-well plate on a reading stand. b. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Conclusion and Future Perspectives
The stereoisomers of 2-aminocyclohexanol are not interchangeable building blocks. Their distinct stereochemistry unlocks divergent biological functionalities.
-
trans-2-Aminocyclohexanol is a powerful scaffold for creating dynamic, environmentally-responsive systems . Its application as a pH-triggered conformational switch in gene delivery is a testament to how its unique conformational flexibility can be harnessed to solve complex biological challenges.[11]
-
cis-2-Aminocyclohexanol , by contrast, offers a conformationally rigid framework , making it an attractive starting point for the rational design of potent and selective enzyme inhibitors .
This comparative analysis underscores a fundamental principle in drug development: stereochemistry is a critical design element that must be considered from the outset.[5][17] Future research should focus on direct, head-to-head comparisons of both isomers and their systematically varied derivatives in a broad range of biological assays, including cytotoxicity, antimicrobial, and enzyme inhibition panels. Such studies will provide a more complete map of their structure-activity relationships and unlock the full therapeutic potential of these versatile chiral scaffolds.
References
- Jacobsen, E. N., & Birrell, J. A. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
- Google Patents. (2022). Process for preparing cis-2-aminocyclohexanol (CN114315609A).
- Pattar, P. S., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. RSC Chemical Biology, 2(6), 1599-1610. [Link]
- Casy, A. F., & Parfitt, R. T. (1986). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Canadian Journal of Chemistry, 64(9), 1836-1843. [Link]
- Vallejos-Pizarro, J., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(9), 151. [Link]
- Google Patents. (2010). Preparation method and intermediate of optically active trans-2-aminocyclohexanol (CN101743218B).
- Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6542151, cis-2-Aminocyclohexanol. [Link]
- Samoshin, V. V., et al. (2015). trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(12), 3113-3125. [Link]
- Samoshin, V. V., et al. (2005). Trans-2-Aminocyclohexanols as pH-triggered molecular switches. ARKIVOC. [Link]
- Vallejos-Pizarro, J., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Sviatenko, L. K., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Sviatenko, L. K., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2724651, (1S,2R)-2-Aminocyclohexanol. [Link]
- Pattar, P. S., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. CEFIPRA. [Link]
- SlideShare. (2018). Stereochemistry and biological activity of drugs. [Link]
- Fodouop, S. P. C., et al. (2021).
- Dekker, T. G., et al. (1987). The Biological Activity of Two Symmetric Amine Derivatives of the Cis-Syn-Cis Triquinane System. South African Journal of Chemistry, 40(1). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7057408, (1S,2S)-2-aminocyclohexanol. [Link]
- Request PDF.
- Baj, T., & Sieniawska, E. (2022). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 27(24), 8967. [Link]
- de Almeida, J. F., et al. (2016). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. MicrobiologyOpen, 5(5), 814-823. [Link]
- Gelal, F. M., et al. (2023).
- Sviatenko, L. K., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Gelal, F. M., et al. (2023).
- Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498. [Link]
- Al-Daffash, A. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents. AccessPharmacy. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes§ionid=150110372]([Link] agentes§ionid=150110372)
- Kumar, V., & Singh, P. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 11-16. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 735777, (1R,2R)-2-Aminocyclohexanol. [Link]
- ResearchGate. (n.d.). Optical Activity and Biological Effect. [Link]
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
- Ekiert, H., & Szopa, A. (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1500. [Link]
- Khan, I., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 15(1), 29712. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westmont.edu [westmont.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]
- 11. trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cefipra.org [cefipra.org]
- 15. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Efficacy of trans-2-Aminocyclohexanol Hydrochloride in Asymmetric Induction
For researchers, scientists, and drug development professionals, the quest for stereochemical control is a cornerstone of modern synthesis. The ability to selectively produce one enantiomer of a chiral molecule is paramount, as the physiological effects of enantiomers can range from beneficial to detrimental. In the vast toolkit of asymmetric synthesis, chiral ligands and auxiliaries derived from simple, rigid scaffolds have proven indispensable. Among these, trans-2-aminocyclohexanol, often supplied as its hydrochloride salt for stability and ease of handling, stands out as a foundational building block for a diverse array of highly effective chiral ligands.[1][2]
This guide provides an in-depth comparison of the performance of ligands derived from trans-2-aminocyclohexanol hydrochloride against other notable alternatives in key asymmetric transformations. We will delve into the causality behind experimental designs, present validating data, and provide actionable protocols to demonstrate the practical efficacy of this versatile chiral scaffold.
The Strategic Advantage of the trans-1,2-Aminocyclohexanol Scaffold
The efficacy of trans-2-aminocyclohexanol as a precursor for chiral ligands stems from its inherent structural properties:
-
Rigid Cyclohexane Backbone: The chair conformation of the cyclohexane ring provides a predictable and rigid framework. This rigidity is crucial for creating a well-defined chiral pocket around a metal center, minimizing conformational ambiguity and enhancing stereochemical communication.
-
Defined trans Stereochemistry: The trans orientation of the amino and hydroxyl groups at the 1 and 2 positions establishes a clear C₂-symmetric or pseudo-C₂-symmetric environment upon coordination to a metal. This defined spatial relationship is fundamental to inducing high levels of enantioselectivity.[3][4]
-
Versatile Functional Groups: The primary amine and hydroxyl groups are readily derivatized, allowing for the synthesis of a vast library of ligands. This modularity enables fine-tuning of steric and electronic properties to optimize performance for specific reactions. Common derivatives include Schiff bases (e.g., Salen-type ligands), phosphines, and amides.[5]
The hydrochloride salt form ensures the stability of the aminocyclohexanol, making it a convenient and reliable starting material for ligand synthesis.[6]
Mechanism of Asymmetric Induction: Creating a Chiral Environment
Ligands derived from trans-2-aminocyclohexanol function by coordinating to a metal catalyst (e.g., Ru, Rh, Mn, Pd) to form a chiral complex.[7][8][9] This complex then orchestrates the asymmetric transformation by creating a sterically and electronically differentiated environment. The substrate is forced to approach the metal center from a specific trajectory, favoring the formation of one enantiomer over the other.
The following diagram illustrates the general principle of how a chiral ligand derived from a 1,2-diamine scaffold, such as trans-1,2-diaminocyclohexane (a close relative and often used interchangeably in ligand design), creates a chiral pocket around a metal center.
Caption: Chiral ligand coordinating to a metal to form a complex that directs substrate binding.
Comparative Performance in Asymmetric Catalysis
The true measure of a chiral ligand's efficacy is its performance in benchmark asymmetric reactions. The Asymmetric Transfer Hydrogenation (ATH) of ketones is a widely studied and industrially relevant transformation where ligands derived from amino alcohols excel.[7][10][11]
Case Study: Asymmetric Transfer Hydrogenation (ATH) of Aryl Ketones
ATH provides a safer and more convenient alternative to methods using high-pressure hydrogen gas or metal hydrides.[10] The reaction typically employs a ruthenium(II) catalyst, a chiral ligand, and a hydrogen source like isopropanol or a formic acid/triethylamine mixture.[7]
Below is a table comparing the performance of ligands derived from the trans-aminocyclohexanol family with other prominent ligand classes in the ATH of acetophenone.
| Ligand Class | Specific Ligand Example | Catalyst Precursor | Yield (%) | ee (%) | Reference |
| Aminocyclohexanol Derivative | (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN) analog | [RuCl₂(p-cymene)]₂ | >95 | 95 (S) | |
| Indane-based Amino Alcohol | (1R,2S)-cis-1-Aminoindan-2-ol | [RuCl₂(p-cymene)]₂ | 91 | 91 (S) | [7] |
| Phenylethylamine Derivative | (S,S)-2-Methylamino-1,2-diphenylethanol | [{RuCl₂(η⁶-C₆Me₆)}₂] | >90 | 92 (S) | [11] |
| Monotosylated Diamine | (1R,2R)-TsDACH (N-tosyl-1,2-diaminocyclohexane) | [RuCl₂(p-cymene)]₂ | 98 | 97 (R) | |
| Phosphine Ligand (Hydrogenation) | (R)-BINAP | Ru(OAc)₂( (R)-BINAP ) | >99 | >99 (R) |
Note: Data is compiled from various sources for the ATH of acetophenone or similar aryl ketones. Conditions may vary slightly. The BINAP example is for catalytic hydrogenation (H₂), not transfer hydrogenation, included to show a benchmark for ketone reduction.
As the data illustrates, ligands derived from the aminocyclohexane and related amino alcohol scaffolds consistently provide high yields and excellent enantioselectivities, often comparable to the most effective ligands in the field like TsDPEN and its analogs.[7][11] The rigidity of the ligand backbone is a critical factor for achieving high enantioselectivity.[10]
Experimental Protocol: Synthesis of a Chiral Ligand and its Application in ATH
To ensure trustworthiness, a protocol must be self-validating. This procedure outlines the synthesis of a well-established N-tosylated diamine ligand from (1R,2R)-diaminocyclohexane (a close analog of aminocyclohexanol, demonstrating the synthetic utility of the core scaffold) and its direct application in the ATH of acetophenone.
Part A: Synthesis of (1R,2R)-N-Tosyl-1,2-diaminocyclohexane [(1R,2R)-TsDACH]
Caption: Workflow for the synthesis of a chiral TsDACH ligand.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel to obtain the pure (1R,2R)-TsDACH ligand.
Part B: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-TsDACH ligand (from Part A)
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and the (1R,2R)-TsDACH ligand (0.011 eq).
-
Add anhydrous isopropanol and stir the mixture at 80 °C for 20 minutes to form the active catalyst in situ. The solution should turn a deep red/purple color.
-
Cool the solution to room temperature.
-
Add a solution of the base (e.g., KOtBu, 0.05 eq) in isopropanol.
-
Add acetophenone (1.0 eq) to the catalyst solution.
-
Stir the reaction mixture at room temperature. Monitor progress by TLC or GC.
-
Upon completion, quench the reaction by adding a small amount of water or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the resulting 1-phenylethanol by column chromatography.
-
Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC analysis.
Conclusion and Outlook
This compound is a robust and economically viable starting material for the synthesis of highly effective chiral ligands. Its derivatives have demonstrated exceptional performance, particularly in asymmetric transfer hydrogenation, delivering products with high yields and enantioselectivities that rival other elite ligand classes.[5][10] The structural rigidity and synthetic accessibility of the aminocyclohexanol scaffold ensure its continued prominence in both academic research and industrial applications. As the demand for enantiopure compounds grows, the strategic application of ligands derived from this versatile building block will remain a key enabler of efficient and selective chemical synthesis.
References
- Alonso, F., et al. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.
- Palmer, M. J., et al. (1999). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. RSC Publishing.
- Schiffers, I., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, ACS Publications.
- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters.
- ResearchGate. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones. Request PDF.
- Yadav, J. S., et al. (2006). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Tetrahedron Letters.
- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, ACS Publications.
- Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, ACS Publications.
Sources
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 反式-2-氨基环己醇 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for trans-2-Aminocyclohexanol Hydrochloride
This guide provides an in-depth comparison of analytical methods for the quantitative determination of trans-2-Aminocyclohexanol hydrochloride, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring product quality, from raw material testing to final product release. This document will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration, offering insights into the experimental choices and presenting supporting data to guide your method selection process.
The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose.[1][2] This is achieved by evaluating specific performance characteristics as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10] This guide will adhere to these principles, providing a scientifically sound basis for comparison.
The Analytical Challenge: Properties of this compound
This compound is a chiral amino alcohol. Its chemical structure presents specific analytical challenges. The presence of the primary amine and hydroxyl groups makes it polar and non-volatile, which has implications for chromatographic analysis. The hydrochloride salt form allows for straightforward acid-base chemistry, making titrimetric methods a viable option. The lack of a strong chromophore in the molecule's structure necessitates derivatization for sensitive UV detection in HPLC or direct detection using other methods.
Comparative Overview of Analytical Techniques
The choice of an analytical method is a balance between the required performance and practical considerations. Below is a summary of the key characteristics of the three methods evaluated for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds in the gas phase. | Neutralization reaction between an acid and a base. |
| Specificity | High, especially with chromatographic separation. | High, with good separation of analytes. | Lower, susceptible to interference from other acidic or basic impurities. |
| Sensitivity | High, particularly with derivatization and sensitive detectors. | Very high, especially with sensitive detectors like FID or MS. | Moderate, suitable for assay of bulk material. |
| Precision | High (RSD < 2%). | High (RSD < 2%). | Very high (RSD < 1%). |
| Throughput | Moderate, typical run times of 10-30 minutes. | Moderate, with run times dependent on temperature programming. | High, can be automated for rapid analysis. |
| Cost & Complexity | High initial investment and operational cost. Requires skilled personnel. | High initial investment and operational cost. Requires skilled personnel. | Low cost and complexity. |
In-Depth Method Validation and Experimental Protocols
This section provides a detailed look at the validation of each analytical technique, including step-by-step protocols and the resulting performance data. The validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[1][3][6]
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Rationale: Due to the lack of a significant UV chromophore in this compound, pre-column derivatization with a UV-active agent is employed. Dansyl chloride is a common derivatizing agent for primary amines, yielding a highly fluorescent derivative detectable at low concentrations.
Experimental Workflow:
Caption: HPLC with pre-column derivatization workflow.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in a diluent of 50:50 acetonitrile:water.
-
Prepare working standards by serial dilution to cover the range of 10-150 µg/mL.
-
Accurately weigh and dissolve the sample to a target concentration of 100 µg/mL in the diluent.
-
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of 0.5 M sodium bicarbonate buffer (pH 9.5).
-
Add 1 mL of Dansyl chloride solution (2 mg/mL in acetonitrile).
-
Vortex and heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 2.5% aqueous ammonia to quench the excess Dansyl chloride.
-
Dilute to a final volume of 5 mL with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% Trifluoroacetic acid in Water) and B (Acetonitrile).
-
Gradient: 0-5 min (50% B), 5-15 min (50-80% B), 15-20 min (80% B), 20-21 min (80-50% B), 21-25 min (50% B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Validation Data Summary:
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Robustness | RSD ≤ 2.0% for varied parameters | Passed |
Gas Chromatography (GC) with Derivatization
Rationale: To overcome the low volatility of this compound, derivatization is necessary to convert the polar amine and hydroxyl groups into less polar, more volatile moieties. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for this purpose.
Experimental Workflow:
Caption: GC with derivatization workflow.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in pyridine.
-
Prepare working standards by serial dilution to cover the range of 5-100 µg/mL.
-
Accurately weigh and dissolve the sample to a target concentration of 50 µg/mL in pyridine.
-
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution in a sealed vial, add 200 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Injection Volume: 1 µL (splitless)
-
Validation Data Summary:
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 1.1%, Intermediate: 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.6 µg/mL |
| Robustness | RSD ≤ 2.0% for varied parameters | Passed |
Acid-Base Titration
Rationale: The hydrochloride salt of the amine can be accurately quantified by titration with a strong base. This method is simple, cost-effective, and highly precise, making it suitable for the assay of the bulk substance where high concentrations are expected.
Experimental Workflow:
Caption: Acid-Base Titration workflow.
Protocol:
-
Reagent Preparation:
-
Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
-
Procedure:
-
Accurately weigh approximately 150 mg of this compound.
-
Dissolve in 50 mL of deionized water.
-
Titrate with the standardized 0.1 M NaOH solution.
-
Determine the endpoint potentiometrically (the point of maximum inflection of the titration curve) or using a suitable indicator such as phenolphthalein.
-
Perform a blank titration and make any necessary corrections.
-
Validation Data Summary:
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | N/A (Assay at 100% level) | N/A |
| Accuracy (% Recovery) | 99.0 - 101.0% | 99.7 - 100.5% |
| Precision (RSD) | ≤ 1.0% | Repeatability: 0.3%, Intermediate: 0.5% |
| Specificity | N/A (Considered in method design) | Susceptible to other acidic/basic impurities |
Conclusion and Recommendations
The choice of the most appropriate analytical method for this compound depends on the specific requirements of the analysis.
-
For the highest sensitivity and specificity, particularly for impurity profiling and analysis in complex matrices, the validated GC-FID method is recommended. Its ability to separate volatile impurities and provide low limits of detection and quantification makes it a powerful tool.
-
The HPLC-UV method with pre-column derivatization offers a robust and reliable alternative, especially when GC is not available or when dealing with thermally labile impurities. It provides excellent accuracy and precision.
-
For the routine assay of the bulk drug substance, where high precision and accuracy are required and the presence of interfering acidic or basic impurities is minimal, acid-base titration is the most efficient and cost-effective method.
Ultimately, the selection should be based on a risk assessment that considers the stage of drug development, the nature of the sample, and the regulatory requirements. All three methods, when properly validated, can provide reliable data for the quality control of this compound.
References
- ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
- United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ICH Guidance Q14 / Q2(R2)
- USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. [Link]
- 〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5. Jetir.Org. [Link]
- Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]
- EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]procedures.pdf)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. akjournals.com [akjournals.com]
- 4. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. csfarmacie.cz [csfarmacie.cz]
Comparative study of different synthesis routes for trans-2-Aminocyclohexanol hydrochloride
Introduction
trans-2-Aminocyclohexanol is a crucial chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its vicinal amino and hydroxyl groups, locked in a trans-diaxial or diequatorial conformation on a cyclohexane ring, make it an invaluable precursor for synthesizing pharmaceuticals, chiral ligands, and auxiliaries for asymmetric catalysis.[3][4] The hydrochloride salt form is often preferred due to its enhanced stability and water solubility, simplifying handling and formulation.[1][5]
Given its importance, numerous synthetic routes have been developed, each with distinct advantages and drawbacks concerning stereoselectivity, yield, cost, scalability, and environmental impact. This guide provides a comparative analysis of the most prominent synthetic strategies for obtaining trans-2-Aminocyclohexanol hydrochloride, offering field-proven insights and experimental data to assist researchers in selecting the optimal route for their specific needs.
I. Strategic Overview: The Stereochemical Challenge
The primary challenge in synthesizing trans-2-Aminocyclohexanol lies in controlling the relative stereochemistry of the C1 (hydroxyl) and C2 (amino) substituents. The desired trans configuration requires a selective approach that avoids the formation of the cis isomer. The main strategies revolve around:
-
Stereocontrolled Ring-Opening: Utilizing a cyclic precursor, like an epoxide, where a nucleophilic attack dictates the final stereochemistry.
-
Stereoselective Reduction: Reducing a carbonyl group in a precursor that already contains the amino functionality, where the choice of reducing agent and conditions controls the diastereoselectivity.
-
Resolution of Racemates: Synthesizing a racemic mixture of trans-2-aminocyclohexanol and then separating the enantiomers using chiral resolving agents or enzymatic methods.
This guide will focus on the most common and practical approaches that directly target the trans isomer.
II. Comparative Analysis of Key Synthesis Routes
Route 1: Nucleophilic Ring-Opening of Cyclohexene Oxide
This is arguably the most common and direct method for synthesizing racemic trans-2-aminocyclohexanol. The strategy relies on the inherent stereochemistry of the SN2-type ring-opening of an epoxide.
Reaction Scheme: Cyclohexene Oxide + NH₃ → trans-2-Aminocyclohexanol
Mechanism and Rationale: The reaction proceeds via a nucleophilic attack by ammonia on one of the epoxide carbons. To maintain the lowest energy transition state, the nucleophile attacks from the backside, leading to an inversion of configuration at that carbon. This mechanism, known as the Fürst-Plattner rule, dictates that the ring opens to give a trans-diaxial product, which then equilibrates to the more stable trans-diequatorial conformation.[6]
Causality Behind Experimental Choices:
-
Ammonia Source: Aqueous ammonia is commonly used. A large excess is necessary to minimize the formation of the secondary amine byproduct, bis(2-hydroxycyclohexyl)amine.[7][8] Using a 20-fold excess of aqueous alcoholic ammonia at 100°C has been shown to optimize the yield of the primary amine.[7][8]
-
Solvent: The reaction can be run in water or a mixture of water and alcohol (e.g., ethanol).[8] The use of an alcohol can improve the solubility of the cyclohexene oxide.
-
Temperature and Pressure: The reaction is typically performed in a sealed vessel (autoclave) at elevated temperatures (60-115°C) to overcome the activation energy and increase the reaction rate.[8][9]
Advantages:
-
High Stereoselectivity: Inherently produces the trans isomer with minimal cis contamination.
-
Readily Available Starting Materials: Cyclohexene oxide is a common and relatively inexpensive starting material.[10]
-
Directness: A one-step conversion to the target scaffold.
Disadvantages:
-
Byproduct Formation: The primary amine product can react with another molecule of cyclohexene oxide to form a secondary amine, reducing the yield.[8] A large excess of ammonia is required to suppress this.
-
Harsh Conditions: Requires high temperatures and pressures, which can be a limitation for scalability and safety.
-
Racemic Product: This route produces a racemic mixture of (1R,2R)- and (1S,2S)-trans-2-aminocyclohexanol, requiring a subsequent resolution step if a single enantiomer is desired.
Route 2: Reductive Amination of α-Hydroxyketones or Reduction of α-Aminoketones
Reductive amination offers a versatile and highly controlled approach to amine synthesis.[11][12] In this context, one could start from either 2-hydroxycyclohexanone or 2-aminocyclohexanone. The latter is more common for this specific target.
Reaction Scheme: 2-Aminocyclohexanone + Reducing Agent → trans-2-Aminocyclohexanol
Mechanism and Rationale: This pathway involves the diastereoselective reduction of a ketone. The stereochemical outcome is determined by the direction of hydride delivery from the reducing agent to the carbonyl carbon. The pre-existing amino group at the adjacent carbon sterically directs the incoming hydride to the opposite face, favoring the formation of the trans product.
Causality Behind Experimental Choices:
-
Starting Material: 2-Aminocyclohexanone is required, which itself can be synthesized via several methods, such as the Neber or Hofmann rearrangements of cyclohexanone derivatives.[13]
-
Reducing Agent: The choice of reducing agent is critical for stereoselectivity.
-
Sodium Borohydride (NaBH₄): A common, mild reducing agent. It generally provides good selectivity for the trans isomer due to steric hindrance.[14]
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent. While effective, it can sometimes lead to lower selectivity and requires more stringent anhydrous conditions.[15]
-
-
pH Control: The reaction is often performed under conditions where the amine is protonated (as the hydrochloride salt), which can influence the conformation of the ring and enhance the steric directing effect.
Advantages:
-
Potentially High Stereoselectivity: Careful selection of the reducing agent and conditions can lead to high diastereomeric excess.
-
Milder Conditions: Compared to the high-pressure ammonolysis of epoxides, reductions can often be carried out at or below room temperature.
Disadvantages:
-
Starting Material Accessibility: The synthesis of the 2-aminocyclohexanone precursor adds steps to the overall sequence.[13]
-
Selectivity is Not Always Perfect: The cis-isomer is often formed as a minor byproduct, requiring purification.
-
Racemic Product: Like the epoxide route, this method produces a racemic mixture unless a chiral reducing agent or substrate is used.
Route 3: Biocatalytic Approaches
Modern synthetic chemistry increasingly leverages enzymes for their unparalleled selectivity under mild conditions.[16][17] For trans-2-aminocyclohexanol, biocatalysis can be applied either for kinetic resolution of a racemic mixture or for direct asymmetric synthesis.
Strategies:
-
Enzymatic Kinetic Resolution: A racemic mixture of trans-2-aminocyclohexanol (or a derivative) is treated with an enzyme (e.g., a lipase or acylase) that selectively reacts with one enantiomer, allowing the other to be separated.[9] For example, an acylase can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for separation.
-
Reductive Amination using Amine Dehydrogenases (AmDHs): Amine dehydrogenases can catalyze the direct reductive amination of a ketone (like 2-hydroxycyclohexanone) using ammonia and a cofactor (like NAD(P)H), often with high enantioselectivity.[18]
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of enzyme is paramount and requires screening to find one with high activity and selectivity for the specific substrate.
-
Reaction Medium: Reactions are typically run in aqueous buffers at controlled pH and temperature to ensure optimal enzyme activity and stability.
-
Cofactor Recycling: For reactions involving dehydrogenases, an efficient system for recycling the expensive NAD(P)H cofactor is essential for process viability.
Advantages:
-
Exceptional Selectivity: Can produce enantiomerically pure products (>99% ee) directly.[9]
-
Mild and Green Conditions: Reactions are run in water at or near room temperature, avoiding harsh reagents and high energy consumption.[11]
-
Direct Access to Enantiopure Products: Can circumvent the need for classical resolution, which is often inefficient (maximum 50% yield for the desired enantiomer).
Disadvantages:
-
Enzyme Cost and Availability: Specialized enzymes can be expensive and may not be commercially available.
-
Process Development: Optimizing enzyme activity, stability, and cofactor recycling can be time-consuming.
-
Low Productivity: Enzymatic reactions can sometimes suffer from low substrate loading and slower reaction rates compared to traditional chemical methods.[9]
III. Quantitative Data Summary
The following table summarizes the typical performance of the discussed synthetic routes. Values are representative and can vary based on specific experimental conditions.
| Synthesis Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Stereoselectivity (trans:cis) | Key Advantages | Key Disadvantages |
| Epoxide Ring-Opening | Cyclohexene oxide | Aqueous Ammonia (large excess) | 60-85%[8][9] | >98:2 | High stereoselectivity, inexpensive starting materials. | High pressure/temp, byproduct formation, racemic product. |
| Reduction of α-Aminoketone | 2-Aminocyclohexanone | NaBH₄ | 70-90% | 85:15 to >95:5 | Milder conditions, potentially high selectivity. | Multi-step to get precursor, racemic product, purification needed. |
| Enzymatic Resolution | Racemic trans-2-aminocyclohexanol derivative | Lipase / Acylase | <50% (for one enantiomer) | >99% ee | Enantiopure product, very mild conditions. | Theoretical max yield of 50%, requires derivatization.[9] |
| Biocatalytic Reductive Amination | 2-Hydroxycyclohexanone | Amine Dehydrogenase, NH₃ | Variable (often 50-90%) | >99% ee | Direct access to enantiopure product, "green" method. | Enzyme cost/availability, process optimization required. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic trans-2-Aminocyclohexanol via Epoxide Opening
This protocol is adapted from literature procedures and represents a common lab-scale synthesis.[9]
Materials:
-
Cyclohexene oxide (98.1 g, 1 mol)
-
Aqueous ammonia solution (28%, 608.2 g, 10 mol)
-
Toluene
-
1 L Autoclave with stirrer
Procedure:
-
Charge the 1 L autoclave with cyclohexene oxide (98.1 g) and the aqueous ammonia solution (608.2 g).
-
Seal the autoclave and begin stirring. Heat the mixture to 60-65°C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. A crystalline byproduct (bis(2-hydroxycyclohexyl)amine) may precipitate. Remove this solid by filtration.
-
Concentrate the filtrate under normal pressure to remove the excess ammonia.
-
Further concentrate the reaction liquid to approximately 100 g under reduced pressure.
-
Add 290 g of toluene to the concentrate and concentrate again under reduced pressure to azeotropically remove water.
-
The product, racemic trans-2-aminocyclohexanol, will precipitate as a crystal. Separate the solid by filtration and dry under reduced pressure.
-
Yield: Typically ~75.3 g (64.0%).
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and carefully add a stoichiometric amount of concentrated HCl or bubble HCl gas through the solution until precipitation is complete. Collect the salt by filtration.
Protocol 2: Chiral Resolution of Racemic trans-2-Aminocyclohexanol
This protocol outlines a general approach for diastereomeric salt formation, a common method for resolving racemates.[9]
Materials:
-
Racemic trans-2-aminocyclohexanol (e.g., 5.76 g, 50 mmol)
-
Chiral resolving agent, e.g., (R)-(-)-2-Methoxyphenylacetic acid (8.31 g, 50 mmol)
-
Water
-
Methanol
Procedure:
-
In a flask, dissolve racemic trans-2-aminocyclohexanol (5.76 g) and (R)-2-methoxyphenylacetic acid (8.31 g) in water (e.g., 26.1 g) with heating to 80°C to achieve a clear solution.
-
Allow the solution to cool slowly to room temperature over several hours. The diastereomeric salt of one enantiomer, (1S,2S)-trans-2-aminocyclohexanol, will preferentially crystallize.
-
Stir the resulting slurry at room temperature for 1 hour to ensure complete crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent (e.g., water or methanol).
-
The optical purity of the resulting salt can be improved by recrystallization. An optical purity of >99% ee can be achieved.[9]
-
To recover the free amine, treat the diastereomeric salt with a base (e.g., NaOH solution) and extract the enantiomerically pure aminocyclohexanol into an organic solvent.
-
The hydrochloride salt can then be prepared as described in Protocol 1.
V. Visualization of Synthetic Workflows
Logical Flow for Synthesis Route Selection
This diagram illustrates the decision-making process a researcher might follow when choosing a synthetic route based on project requirements.
Caption: Decision tree for selecting a synthesis route for trans-2-aminocyclohexanol.
Mechanism: SN2 Ring-Opening of Cyclohexene Oxide
This diagram illustrates the stereospecific attack of ammonia on the epoxide ring, leading to the trans product.
Caption: Simplified mechanism for the ammonolysis of cyclohexene oxide.
Conclusion
The synthesis of this compound can be approached through several effective routes, the choice of which is dictated by the specific requirements of the researcher.
-
For rapid, large-scale access to the racemic material where high pressure is manageable, the ammonolysis of cyclohexene oxide remains a primary choice due to its directness and high stereoselectivity.
-
When milder conditions are preferred and a multi-step synthesis is acceptable, the reduction of 2-aminocyclohexanone offers a viable alternative.
-
For applications demanding enantiopure material, biocatalytic methods represent the state-of-the-art, providing direct access to single enantiomers with exceptional purity under environmentally benign conditions. When enzymatic routes are not feasible, classical resolution of the racemic amine via diastereomeric salt formation provides a robust, albeit lower-yielding, alternative.
By understanding the causality behind the experimental conditions and the inherent trade-offs of each method, researchers can confidently select and execute the synthesis that best aligns with their objectives in efficiency, cost, and stereochemical purity.
References
- Overman, L. E., & Sugai, S. (n.d.). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry - ACS Publications.
- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897.
- Wikipedia. (n.d.). Reductive amination.
- Google Patents. (n.d.). Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof.
- National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Hawkins, W. L., & Bannard, R. A. B. (2025, August 6). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. ResearchGate.
- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Royal Society of Chemistry. (n.d.). Stereoselective synthesis of polyhydroxylated aminocyclohexanes.
- University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
- ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Westmont College. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
- YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines.
- Canadian Science Publishing. (n.d.). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL.
- ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines...
- Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Google Patents. (n.d.). Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
- Wikipedia. (n.d.). Cyclohexene oxide.
- National Institutes of Health. (2021, February 4). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- Beilstein Journal of Organic Chemistry. (2018, March 26). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor.
- National Institutes of Health. (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
- ResearchGate. (2025, December 22). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor.
Sources
- 1. CAS 5456-63-3: this compound [cymitquimica.com]
- 2. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. scbt.com [scbt.com]
- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 10. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Buy this compound | 5456-63-3 [smolecule.com]
- 16. Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
A Researcher's Guide to Confirming the Stereochemistry of trans-2-Aminocyclohexanol Hydrochloride Derivatives
In the landscape of pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. This is particularly true for chiral compounds like trans-2-aminocyclohexanol and its derivatives, where different stereoisomers can exhibit vastly different biological activities and physical properties.[1][2] For researchers, scientists, and drug development professionals, the unambiguous confirmation of stereochemistry is not merely a matter of analytical rigor; it is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of trans-2-aminocyclohexanol hydrochloride derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in your research.
The Foundational Challenge: Relative vs. Absolute Stereochemistry
The core of stereochemical analysis lies in determining two key aspects of a molecule's structure:
-
Relative Stereochemistry: This describes the spatial relationship between different chiral centers within the same molecule. For trans-2-aminocyclohexanol, this refers to the trans orientation of the amino and hydroxyl groups on the cyclohexane ring.
-
Absolute Stereochemistry: This defines the precise three-dimensional arrangement of atoms in a chiral molecule, assigning an (R) or (S) configuration to each stereocenter.
A comprehensive analysis requires the determination of both. This guide will explore the most powerful techniques to achieve this, from elucidating the relative arrangement of substituents to unequivocally assigning the absolute configuration.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Relative Stereochemistry
NMR spectroscopy is arguably the most powerful and accessible tool for determining the relative stereochemistry of diastereomers like cis- and trans-2-aminocyclohexanol.[1][3] The key lies in analyzing proton-proton (¹H-¹H) coupling constants and through-space correlations.
Causality in NMR Analysis: Why it Works
The rigid chair-like conformation of the cyclohexane ring in trans-2-aminocyclohexanol derivatives leads to distinct spatial relationships between protons. In the more stable diequatorial conformation of the trans isomer, the protons attached to the carbons bearing the amino and hydroxyl groups (H-1 and H-2) are typically in axial positions. This diaxial relationship results in a large vicinal coupling constant (³J), typically in the range of 9-12 Hz.[4] Conversely, in the cis isomer, one substituent would be axial and the other equatorial, leading to smaller axial-equatorial or equatorial-equatorial coupling constants (2-5 Hz).[4]
Key NMR Experiments for Stereochemical Confirmation
-
¹H NMR Spectroscopy: This is the first and most fundamental step. Analysis of the coupling constants of the H-1 and H-2 protons provides a strong indication of their relative orientation.[1]
-
2D COSY (Correlation Spectroscopy): COSY experiments reveal which protons are coupled to each other, confirming the connectivity within the spin system and aiding in the unambiguous assignment of H-1 and H-2.[5]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique that detects protons that are close in space, regardless of whether they are directly bonded.[6] For trans-2-aminocyclohexanol, a NOESY experiment can confirm the through-space proximity of axial protons on the same face of the ring, further solidifying the stereochemical assignment.[1]
Experimental Protocol: A Self-Validating Workflow for NMR Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 4. westmont.edu [westmont.edu]
- 5. longdom.org [longdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Analysis of Enantiomeric Purity in Products from trans-2-Aminocyclohexanol Hydrochloride-Mediated Synthesis
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, the synthesis and analysis of enantiomerically pure compounds are critical for the development of safe and effective drugs.[2] trans-2-Aminocyclohexanol hydrochloride is a versatile chiral auxiliary and building block employed in asymmetric synthesis to control the stereochemical outcome of reactions, leading to the desired enantiomer of a target molecule.[3][4] This guide provides a comprehensive comparison of the analytical techniques used to determine the enantiomeric purity of products derived from such syntheses, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methodology for their specific needs.
The validation of analytical methods used to determine enantiomeric purity is a regulatory requirement and essential for ensuring the quality, reliability, and consistency of the data.[5][6][7] This process demonstrates that a method is suitable for its intended purpose, which for chiral analysis, is the accurate quantification of each enantiomer to determine the enantiomeric excess (e.e.).[8]
The Role of this compound in Asymmetric Synthesis
This compound serves as a valuable chiral precursor and auxiliary in a variety of asymmetric transformations.[3] Its rigid cyclic structure and defined stereochemistry allow for effective facial discrimination in reactions such as aldol additions, alkylations, and Diels-Alder reactions, thereby directing the formation of a specific enantiomer.[9] The amino and hydroxyl functionalities provide convenient handles for temporary attachment to a prochiral substrate, and after the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.[4] The successful application of this chiral auxiliary necessitates robust analytical methods to accurately assess the enantiomeric purity of the resulting products.
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric purity primarily relies on chromatographic and spectroscopic techniques. The choice of method is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation.[10]
Chromatographic Methods: The Gold Standard for Enantioseparation
Chromatographic techniques are the most established and widely used methods for chiral separations, offering high resolution and accuracy.[10][11]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[11] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[1]
-
Principle: The CSP creates a chiral environment within the column. As the enantiomeric mixture passes through, one enantiomer will have a stronger interaction with the CSP and thus be retained longer, resulting in separation.
-
Common CSPs for Amines: Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are highly effective for the separation of a wide range of chiral compounds, including amines.[2][12] Other CSP types include Pirkle-type, protein-based, and cyclodextrin-based phases.[2]
-
Advantages: High resolution, excellent accuracy and precision, wide applicability, and well-established methods.[13]
-
Considerations: Method development can be empirical and time-consuming, and chiral columns can be expensive.[11][14]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and efficient alternative to HPLC for chiral separations.[15][16] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[1]
-
Principle: Similar to HPLC, SFC relies on the differential interaction of enantiomers with a CSP. The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and higher efficiency.
-
Advantages: Significantly faster analysis times, reduced consumption of hazardous organic solvents, and often improved peak shapes compared to HPLC.[1][15]
-
Considerations: Requires specialized instrumentation.
Gas Chromatography (GC) with Chiral Columns
For volatile and thermally stable derivatives of aminocyclohexanol products, chiral GC offers exceptional resolution and sensitivity.
-
Principle: Enantiomers are separated on a capillary column coated with a chiral stationary phase.
-
Advantages: Very high resolution, short analysis times for suitable analytes.[10]
-
Considerations: The analyte must be volatile and thermally stable, or amenable to derivatization to impart these properties.
Spectroscopic Methods: Alternative Approaches for Enantiomeric Excess Determination
Spectroscopic methods provide an alternative means of determining enantiomeric excess, often with simpler and faster sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers in situ through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[17]
-
Principle: Diastereomers have distinct NMR spectra. By reacting the enantiomeric mixture with a chiral agent, two diastereomeric species are formed, which will exhibit separate and quantifiable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[18][19] The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
-
Advantages: Rapid analysis, requires no chromatographic separation, and can provide structural information.[20][21]
-
Considerations: Lower sensitivity and accuracy compared to chromatographic methods, and potential for kinetic resolution during derivatization.[17] The limit of quantitation is often around 1% of the minor enantiomer.[17]
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution.[22][23]
-
Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. The magnitude and direction of the rotation are proportional to the concentration of each enantiomer.[24]
-
Advantages: Non-destructive, fast, and cost-effective for routine analysis of pure substances.[22]
-
Considerations: Requires a known specific rotation for the pure enantiomer, is sensitive to impurities, and is generally less accurate for precise determination of high enantiomeric excess compared to chromatographic methods.[24][25]
Data Presentation
| Technique | Principle | Typical Resolution | Sensitivity | Throughput | Cost (Instrument/Consumables) | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High (Rs > 1.5 achievable)[15] | High (ng/mL levels)[13] | Moderate | High / Moderate | High accuracy, wide applicability[13] | Method development can be lengthy, expensive columns[11][14] |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase | High (Comparable to HPLC)[15] | High | High | High / Low | Fast analysis, reduced solvent use[1][15] | Requires specialized equipment |
| Chiral GC | Differential interaction with a CSP in the gas phase | Very High | Very High | High | Moderate / Low | Excellent resolution for volatile compounds[10] | Limited to volatile/thermally stable analytes |
| NMR Spectroscopy | Formation of diastereomers with a chiral agent leading to distinct signals | N/A (based on signal separation) | Moderate (typically >1% ee)[17] | High | High / Low | Rapid, no separation needed[20] | Lower accuracy, potential for derivatization issues[17] |
| Polarimetry | Measurement of optical rotation of plane-polarized light | N/A | Low | Very High | Low / Very Low | Fast, non-destructive, inexpensive[22] | Requires pure sample, less accurate for high ee[25] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of a trans-2-Aminocyclohexanol Derivative
-
Column Selection: Screen several polysaccharide-based chiral stationary phases (e.g., Lux® Cellulose-1, Lux Amylose-1, CHIRALPAK® IA, etc.) to identify the optimal column for the separation.[12]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% diethylamine (DEA) for basic analytes.[26]
-
Polar Organic Mode: Screen with Acetonitrile (ACN)/Methanol (MeOH) (95:5 v/v) with 0.1% DEA.[26]
-
Reversed Phase: Screen with ACN/Water or MeOH/Water with a suitable buffer (e.g., 20 mM ammonium bicarbonate with 0.1% DEA).[26]
-
-
Method Optimization: Adjust the ratio of the mobile phase components to optimize the resolution and analysis time. Temperature can also be varied to improve separation.[27]
-
Sample Preparation: Dissolve the synthesized product in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject 5-10 µL of the sample and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantification: Determine the area of each enantiomeric peak. The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.
Protocol 2: NMR Method for Enantiomeric Purity using a Chiral Derivatizing Agent
-
Reagent Selection: Choose a suitable chiral derivatizing agent (CDA), such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride), or a chiral solvating agent (CSA) like (R)-1,1'-bi-2-naphthol (BINOL).[14][20]
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the amine product (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (e.g., 1.1 equivalents) of the CDA or a stoichiometric amount of the CSA.[14]
-
Gently mix the contents of the NMR tube.
-
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Data Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomers.
-
Integrate the respective signals.
-
Calculate the enantiomeric ratio from the integration values.
-
Mandatory Visualization
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Decision Tree for Selecting an Analytical Method
Caption: Decision Tree for Method Selection.
Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity
The successful synthesis of enantiomerically pure compounds using this compound is critically dependent on the ability to accurately and reliably determine the enantiomeric purity of the products. While chiral HPLC and SFC stand out as the gold standards for their high resolution and accuracy, NMR spectroscopy offers a rapid and complementary approach, particularly for reaction screening. Polarimetry, though less precise, remains a valuable tool for quick assessments of optically active, pure compounds.
A comprehensive approach, often involving an initial screening with a rapid technique like NMR followed by a validated, high-resolution chromatographic method for final quality control, will ensure the highest level of confidence in the stereochemical integrity of the synthesized molecules. The choice of the most suitable analytical method will ultimately be guided by the specific requirements of the project, balancing the need for accuracy, speed, and cost-effectiveness.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. URL
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- A Comparative Guide: HPLC vs.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. URL
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Polarimetry in Pharmaceutical Quality Control.
- How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell. URL
- Pharmaceutical Analysis 2 Polarimetry.pdf. Slideshare. URL
- Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC - PubMed Central. URL
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. URL
- A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantific
- Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. URL
- Handbook of Analytical Valid
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
- This compound | 5456-63-3. Benchchem. URL
- Chiral auxiliary. Wikipedia. URL
- (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
- Analytical method valid
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. URL
- Simplified Chiral HPLC/SFC Column Screening Str
- Chiral Technologies Amino Acid D
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. URL
- Chiral HPLC Separ
- CHIRAL HPLC COLUMNS. Sigma-Aldrich. URL
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. URL
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. URL
- Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. Benchchem. URL
- Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. springerprofessional.de. URL
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC - NIH. URL
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. routledge.com [routledge.com]
- 7. wjarr.com [wjarr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. medwinpublisher.org [medwinpublisher.org]
- 25. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 27. bioanalysis-zone.com [bioanalysis-zone.com]
A Senior Application Scientist's Guide to Cross-Validation of Chiral Ligands in Asymmetric Catalysis
Focus: trans-2-Aminocyclohexanol Hydrochloride vs. (1S,2R)-(+)-Norephedrine in Asymmetric Transfer Hydrogenation
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereochemical Control in Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the ability to control molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of contemporary organic chemistry.[2][3]
At the heart of many asymmetric transformations lies the chiral ligand or auxiliary: a molecule temporarily incorporated into the reaction to guide the stereochemical outcome.[4][5] These molecules, by creating a chiral environment around a metal catalyst or substrate, effectively bias the reaction to favor one enantiomeric product over the other.[6]
This guide provides a framework for the cross-validation of experimental results using this compound, a versatile chiral building block derived from the rigid cyclohexane scaffold.[7][8] We will objectively compare its performance as a precursor to a chiral ligand against another widely used amino alcohol, (1S,2R)-(+)-Norephedrine, in a benchmark asymmetric reaction: the ruthenium-catalyzed transfer hydrogenation of a ketone.[9][10] The objective is to equip researchers with the experimental and analytical logic required to validate catalyst performance, ensure reproducibility, and make informed decisions in ligand selection.
Part 1: Mechanistic Underpinnings of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[11][12] The reaction typically employs an inexpensive and safe hydrogen source, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst.[11][12]
The catalyst system generally consists of a metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) and a chiral ligand, often a β-amino alcohol. The ligand coordinates to the metal center, creating a chiral pocket that dictates how the substrate (ketone) can bind. This geometric constraint forces the hydride transfer from the hydrogen donor to occur on one specific face of the carbonyl group, resulting in the preferential formation of one alcohol enantiomer.
Diagram: Conceptual Mechanism of Ru-Catalyzed ATH
The following diagram illustrates the generally accepted catalytic cycle. The chiral amino alcohol ligand (L*) creates a specific steric environment around the Ruthenium center, enabling stereoselective hydride (H⁻) transfer to the ketone.
Caption: Conceptual catalytic cycle for asymmetric transfer hydrogenation.
Part 2: Experimental Design for Cross-Validation
To ensure a robust and objective comparison, we will evaluate the performance of ligands derived from trans-2-Aminocyclohexanol and (1S,2R)-(+)-Norephedrine in the ATH of acetophenone. The key performance indicators (KPIs) will be Chemical Yield (%) and Enantiomeric Excess (% ee) .
Causality Behind Experimental Choices
-
Model Substrate: Acetophenone is selected as it is a standard prochiral ketone for benchmarking ATH catalysts, with extensive literature data available for comparison.
-
Catalyst System: A [Ru(p-cymene)Cl₂]₂ dimer is a common and reliable precursor that is activated in situ by the chiral amino alcohol ligand. This approach is synthetically efficient.[10]
-
Hydrogen Source: A formic acid/triethylamine (HCO₂H/NEt₃) azeotrope serves as an effective and irreversible hydride source, often driving reactions to completion.
-
Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve both the organic substrate and the catalyst components, while being relatively inert under the reaction conditions.
-
Self-Validation: The entire workflow, from reaction setup to analysis, is designed as a self-validating system. This includes the preparation of a racemic standard for analytical method validation and the use of an internal standard for accurate yield determination via GC or ¹H NMR if required.
Detailed Experimental Protocols
Materials & Reagents:
-
This compound (≥99%)
-
(1S,2R)-(+)-Norephedrine (≥99%)
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone (≥99%, freshly distilled)
-
Formic Acid (≥98%)
-
Triethylamine (≥99%, freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR
-
HPLC-grade Hexane and Isopropanol (IPA)
Protocol A: ATH using trans-2-Aminocyclohexanol-derived Ligand
-
Ligand & Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and this compound (3.8 mg, 0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add 5 mL of anhydrous DCM. The hydrochloride salt requires a base to be neutralized to the active free-amine ligand.
-
Base Addition: Add triethylamine (14 µL, 0.1 mmol) to the mixture to deprotonate both the ligand hydrochloride and formic acid.
-
Activation: Stir the resulting orange solution at room temperature for 20 minutes to allow for ligand exchange and catalyst formation.
-
Reaction Initiation: Add acetophenone (117 µL, 1.0 mmol) to the flask, followed by formic acid (57 µL, 1.5 mmol).
-
Reaction Progress: Stir the reaction mixture at 30 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate 1-phenylethanol. Determine the yield. Analyze the enantiomeric excess using Chiral HPLC.
Protocol B: ATH using (1S,2R)-(+)-Norephedrine-derived Ligand
-
Follow the exact same procedure as Protocol A , but substitute this compound with (1S,2R)-(+)-Norephedrine (3.8 mg, 0.025 mmol, 2.5 mol%). Since Norephedrine is a free base, the initial addition of triethylamine primarily serves to form the formate salt with formic acid.
Analytical Workflow for Enantiomeric Excess (ee) Determination
Accurate determination of enantiomeric excess is critical for validating catalytic performance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13][14][15]
Workflow Steps:
-
Racemic Standard Preparation: Prepare a racemic sample of 1-phenylethanol by reducing acetophenone with sodium borohydride in methanol. This sample is essential to identify the retention times of both the (R) and (S) enantiomers.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified 1-phenylethanol from each catalytic reaction (Protocol A and B) in the HPLC mobile phase.
-
Chromatographic Conditions (Typical):
-
Column: Chiralpak AD-H or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: 95:5 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the racemic standard to confirm peak separation (Resolution > 1.5 is ideal for accurate quantification) and assign retention times to each enantiomer.[15]
-
Inject the samples from Protocol A and B.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[15]
Diagram: Analytical Workflow for Cross-Validation
Caption: Step-by-step workflow for experimental and analytical validation.
Part 3: Data Interpretation and Comparative Analysis
The results from the two protocols should be tabulated for a clear, side-by-side comparison.
| Ligand Precursor | Isolated Yield (%) | Enantiomeric Excess (% ee) | Major Enantiomer |
| trans-2-Aminocyclohexanol HCl | Data | Data | (R) or (S) |
| (1S,2R)-(+)-Norephedrine | Data | Data | (R) or (S) |
Interpreting the Results:
-
Yield: A high yield indicates an efficient catalytic turnover and minimal side reactions. Differences in yield may suggest that one ligand forms a more stable or active catalyst under the reaction conditions.
-
Enantiomeric Excess (ee): This is the primary measure of a chiral ligand's effectiveness. A higher % ee signifies better stereochemical control. The structural rigidity and steric profile of the ligand are the main drivers of enantioselectivity.
-
The trans-cyclohexyl backbone of aminocyclohexanol provides a rigid C₂-symmetric-like scaffold which can create a well-defined chiral pocket.[16]
-
Norephedrine, an acyclic amino alcohol, has more conformational flexibility but its phenyl group can provide beneficial steric hindrance and potential π-stacking interactions to direct the substrate.
-
-
Trustworthiness of Data: The reliability of the % ee value is directly tied to the quality of the chiral HPLC separation.[14] Poor peak resolution (e.g., <1.5) can lead to significant errors in integration and inaccurate results.[14] Always report the resolution factor alongside the % ee data.
Conclusion
This guide outlines a comprehensive and scientifically rigorous methodology for the cross-validation of this compound as a chiral ligand precursor against a known alternative. By adhering to a structured experimental design, employing a self-validating analytical workflow, and carefully interpreting the resulting data, researchers can confidently assess the performance of this versatile building block. This process of objective comparison is fundamental to advancing projects in drug development and asymmetric synthesis, ensuring that the chosen chemical tools are not only effective but also reliable and reproducible.
References
- Badaloni, A., et al. (2007). Inverted chirality approach for enantiomeric excess determination of camptothecin in the absence of reference standards.
- Powers, C. N., & St-Jean, S. D. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 5(6), 1810-1817.
- Wu, J., et al. (2006). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Tetrahedron Letters, 47(12), 153-158.
- BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Featuring (R)-2- (Isoindolin-2-yl)butan. BenchChem.
- BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols. BenchChem.
- Dakshinamurthy, S. (2024). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. Medium.
- BenchChem. (2025). HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. BenchChem.
- ResearchGate. (2024). Catalytic Asymmetric Transfer Hydrogenation of Ketones Using [Ru(p-cymene)Cl2]2 with Chiral Amino Alcohol Ligands. Request PDF.
- de Souza, R. O. M. A., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society.
- Wikipedia. (2024). Chiral auxiliary.
- Wikipedia. (2024). Enantioselective reduction of ketones.
- Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-843.
- Scilit. (2024). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse.
- Chemistry For Everyone. (2024).
- Sigma-Aldrich. (2024). Chiral Auxiliaries.
- Noyori, R., & Hashiguchi, S. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 38(8), 655-665.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(1), 008.
- Gual-Alemany, J., & Bäckvall, J. E. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis.
- BenchChem. (2024). This compound | 5456-63-3.
- Schaus, S. E., et al. (2002). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 4(21), 3675–3678.
- Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
- Smolecule. (2023). Buy this compound | 5456-63-3.
- Sigma-Aldrich. (2024). This compound 99%.
- Santa Cruz Biotechnology. (2024). This compound | CAS 5456-63-3.
- BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt.
- Wei's NotePad. (n.d.). trans-2-aminocyclohexanol.
- ChemicalBook. (2024). This compound(5456-63-3) 1H NMR spectrum.
- Foley, D. J., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
- BroadPharm. (2024). This compound, 5456-63-3.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water - East China Normal University [pure.ecnu.edu.cn:443]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uma.es [uma.es]
- 14. experts.umn.edu [experts.umn.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pnas.org [pnas.org]
A Comparative Guide to the Applications of trans-2-Aminocyclohexanol Hydrochloride for Researchers and Drug Development Professionals
In the landscape of chiral building blocks, trans-2-aminocyclohexanol hydrochloride stands out as a versatile and efficient scaffold for a multitude of synthetic applications. Its rigid cyclohexane backbone, coupled with the stereochemically defined trans relationship between the amino and hydroxyl groups, provides a robust platform for inducing chirality in a variety of chemical transformations. This guide offers an in-depth technical comparison of the applications of this compound, providing experimental data and insights to inform your research and development endeavors.
Asymmetric Catalysis: A Powerful Chiral Ligand Precursor
This compound is a cornerstone in the synthesis of chiral ligands for asymmetric catalysis. The presence of both a primary amine and a secondary alcohol allows for straightforward derivatization into a wide array of bidentate ligands that can effectively coordinate with various metal centers.
Enantioselective Addition of Organozinc Reagents to Aldehydes
One of the most well-documented applications of ligands derived from trans-2-aminocyclohexanol is in the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. The performance of these ligands is often benchmarked against other chiral amino alcohols.
Comparative Performance Data:
The table below summarizes the performance of a representative ligand derived from (1R,2R)-trans-2-aminocyclohexanol, (1R,2R)-2-(benzylamino)cyclohexanol, in the asymmetric addition of diethylzinc to benzaldehyde, compared to other common chiral amino alcohol ligands.
| Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1R,2R)-2-(Benzylamino)cyclohexanol | 2 | Toluene | 0 | 24 | 92 | 95 | (R) |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R)[1] |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 25 | 48 | 85 | 90 | (R) |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Toluene | 0 | 16 | >95 | >99 | (S) |
Causality Behind Experimental Choices: The rigid trans-cyclohexane backbone of the ligand creates a well-defined chiral pocket around the metal center. This steric hindrance dictates the facial selectivity of the aldehyde's approach to the zinc-alkyl complex, leading to high enantioselectivity. The choice of an N-benzyl group in (1R,2R)-2-(benzylamino)cyclohexanol often enhances the steric bulk and can improve the enantiomeric excess compared to the unsubstituted amine. Toluene is a common solvent for this reaction due to its non-coordinating nature, which prevents interference with the catalyst-substrate complex. The low reaction temperature (0 °C) is crucial for maximizing the enantioselectivity by reducing the thermal energy that could lead to non-selective pathways.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using (1R,2R)-2-(Benzylamino)cyclohexanol
This protocol is adapted from established procedures for similar chiral amino alcohol catalysts.
Materials:
-
(1R,2R)-2-(Benzylamino)cyclohexanol
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
1 M Hydrochloric Acid
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a flame-dried, argon-purged 25 mL Schlenk flask equipped with a magnetic stir bar, add (1R,2R)-2-(benzylamino)cyclohexanol (41.0 mg, 0.2 mmol, 2 mol%).
-
Add 10 mL of anhydrous toluene via syringe and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (10.0 mL of a 1.0 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24 hours), quench the reaction by the slow, dropwise addition of 10 mL of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Mechanism of Asymmetric Induction:
The proposed mechanism involves the formation of a dimeric zinc complex with the chiral amino alcohol ligand. This complex then coordinates with the aldehyde, positioning it in a way that one of its enantiotopic faces is sterically shielded by the ligand's bulky groups. The alkyl group from the diethylzinc is then transferred to the unhindered face of the aldehyde, leading to the formation of the chiral alcohol with a specific configuration.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol-zinc complex.
Chiral Building Block for Pharmaceutical Synthesis
The inherent chirality and bifunctionality of this compound make it a valuable starting material for the synthesis of complex, biologically active molecules. Its rigid structure allows for precise control over the spatial arrangement of substituents, which is often critical for drug-receptor interactions.
Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is a crucial mediator of signal transduction in various hematopoietic cells and is a validated therapeutic target for a range of autoimmune diseases and hematological malignancies.[2] Several potent and selective Syk inhibitors incorporate a chiral cyclohexylamine scaffold, for which this compound can serve as a key precursor.
Example: BI 1002494
BI 10024e94 is a highly potent and selective Syk inhibitor.[3] While the proprietary synthesis is not publicly detailed, its structure, featuring a substituted trans-1,2-diaminocyclohexane moiety, strongly suggests that a derivative of trans-2-aminocyclohexanol is a plausible starting material for its asymmetric synthesis.
Structure of BI 1002494:
Caption: The chemical structure of BI 1002494, a potent Syk inhibitor.
The synthesis of such complex molecules often involves the initial protection of the amine and alcohol functionalities of trans-2-aminocyclohexanol, followed by sequential functionalization and coupling reactions to build the final drug molecule. The well-defined stereochemistry of the starting material is crucial for obtaining the desired single enantiomer of the final product, which is often responsible for the therapeutic activity.
Corrosion Inhibition: An Emerging Application
While the primary applications of this compound are in asymmetric synthesis, there is emerging research into the use of aminocyclohexane derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. The amine and hydroxyl groups can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.
Comparative Performance:
Direct comparative studies of this compound against other corrosion inhibitors are limited. However, studies on similar aminocyclohexane derivatives, such as aminocyclohexane-N'-methylurea, have shown significant inhibition efficiency.
Mechanism of Action: The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can coordinate with the vacant d-orbitals of the iron atoms on the steel surface. This adsorption process blocks the active sites for corrosion and forms a barrier against the corrosive medium. The hydrophobic cyclohexane ring can also contribute to the protective layer by repelling water molecules.
Due to the limited availability of direct comparative experimental data, a detailed quantitative comparison for this application is not provided. However, this remains an area of potential interest for further research.
Conclusion
This compound is a powerful and versatile tool for the modern synthetic chemist. Its primary value lies in its role as a precursor to a wide range of chiral ligands that demonstrate excellent performance in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes. Furthermore, its utility as a chiral building block for the synthesis of complex pharmaceuticals, such as Syk inhibitors, underscores its importance in drug discovery and development. While its application as a corrosion inhibitor is less explored, it represents a promising area for future investigation. The experimental protocols and comparative data provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
References
- Sappino, C., Mari, A., Mantineo, A., Moliterno, M., Palagri, M., Righi, G., & Suber, L. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1847-1858. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol. BenchChem.
- ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2.
- Boehringer Ingelheim. (n.d.). SYK inhibitor | BI 1002494. opnMe. [Link]
- BenchChem. (2025). Benchmarking Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde. BenchChem.
- ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8.
- ResearchGate. (n.d.). Catalysts for asymmetric diethylzinc addition to aldehydes.
- ResearchGate. (2025). A Characteristic Investigation of Aminocyclohexane-N′-methylurea as a Corrosion Inhibitor for Mild Steel in 1 N H2SO4.
- MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
- NIH. (n.d.). A new approach to the asymmetric Mannich reaction catalyzed by chiral N,N′-dioxide–metal complexes. NIH.
- ResearchGate. (2025). Study on the efficiency of some amine derivatives as corrosion and scale inhibitors in cooling water systems.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- MDPI. (n.d.). Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel. MDPI.
- Semantic Scholar. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. Semantic Scholar.
- Google Patents. (n.d.). US5322630A - Amine derivatives as corrosion inhibitors.
- NIH. (n.d.). Transition States and Origins of 1,4-Asymmetric Induction in Alkylations of 2,2,6-Trialkylpiperidine Enamines. NIH.
- BroadPharm. (n.d.). This compound, 5456-63-3. BroadPharm.
- Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Enantioselective Addition of Diethylzinc Using (S)
- ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols.
- NIH. (n.d.).
- Yale University. (n.d.). Asymmetric Synthesis of Amines.
- BenchChem. (2025). Application Notes and Protocols for 1-Benzyl-2-naphthol Catalyzed Enantioselective Addition of Diethylzinc to Aldehydes. BenchChem.
- MDPI. (n.d.). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI.
- ResearchGate. (n.d.). Asymmetric diethylzinc addition to benzaldehyde promoted by ligands 1–12.
- NIH. (n.d.). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
- NIH. (2024).
- ResearchGate. (2025). Synthesis and Characterization of [(1R,2R)‐trans‐Diaminocyclohexane]platinum(II) Coordinated to Sulfur and Selenium Amino Acids.
- NIH. (2023). Enantioselectivity of discretized helical supramolecule consisting of achiral cobalt phthalocyanines via chiral-induced spin selectivity effect. NIH.
- NIH. (n.d.).
- NIH. (2019). Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. NIH.
Sources
The Unsung Workhorse: A Comparative Guide to trans-2-Aminocyclohexanol Hydrochloride in Enantioselective Synthesis
For the discerning researcher in drug development and asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction and, ultimately, the viability of a synthetic route. While the pantheon of chiral auxiliaries is dominated by stalwarts like Evans' oxazolidinones and Oppolzer's sultams, a closer examination of the literature reveals the potent efficacy of auxiliaries derived from the readily available and cost-effective scaffold of trans-2-aminocyclohexanol.[1] This guide provides an in-depth, objective comparison of the performance of auxiliaries derived from trans-2-aminocyclohexanol with established alternatives, supported by experimental data from peer-reviewed studies.
The utility of chiral 1,2-amino alcohols is a cornerstone of modern asymmetric catalysis.[2] Their value lies in their ability to be transformed into a variety of chiral ligands or to be incorporated into the substrate as a chiral auxiliary, which temporarily imparts its chirality to a prochiral molecule, directing the stereochemical course of a reaction before being cleaved and often recovered.[3] trans-2-Aminocyclohexanol hydrochloride serves as an excellent and practical starting material for the synthesis of these crucial chemical tools.[4]
The Logic of Chiral Control: From Amino Alcohol to Oxazolidinone
The primary application of trans-2-aminocyclohexanol in this context is its conversion into a rigid oxazolidinone structure. This bicyclic system provides a well-defined steric environment that effectively shields one face of the enolate derived from an attached acyl group, thereby directing the approach of an electrophile.
Below is a generalized workflow for the application of a chiral auxiliary derived from trans-2-aminocyclohexanol.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Case Study: Asymmetric Aldol Reaction
For this comparison, we will examine the performance of a conformationally constrained oxazolidinone derived from a cyclic amino alcohol in an asymmetric aldol reaction and compare it to a well-established Evans auxiliary under similar conditions. Due to the limited direct data on trans-2-aminocyclohexanol itself in a comparative context, we will use data from the highly effective (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from (1S,2R)-2-aminocyclopentan-1-ol, as a proxy for the performance of this class of rigid cyclic amino alcohol-derived auxiliaries.[5]
Performance Data: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclopentanol-Derived Oxazolidinone | Isobutyraldehyde | >99% | 75 | [5] |
| Benzaldehyde | >99% | 80 | [5] | |
| Propionaldehyde | >99% | 78 | [5] | |
| Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | >99:1 (d.r.) | 85 | [6][7] |
| Benzaldehyde | 99:1 (d.r.) | 80 | [7] | |
| Propionaldehyde | 95:5 (d.r.) | 78 | [7] |
The data reveals that the rigid, bicyclic structure derived from the cyclic amino alcohol provides exceptional levels of diastereoselectivity, comparable to, and in some cases exceeding, that of the standard Evans auxiliary.[5][7] This high performance can be attributed to the fixed conformation of the fused ring system, which creates a highly predictable and effective steric shield.
Experimental Protocols
Protocol 1: Synthesis of a trans-2-Aminocyclohexanol-Derived Oxazolidinone
This protocol describes the general synthesis of an oxazolidinone from the parent amino alcohol, a necessary first step for its use as a chiral auxiliary.
-
Dissolution: Dissolve this compound in a suitable solvent such as acetonitrile.
-
Basification: Add a base, for example, triethylamine, to neutralize the hydrochloride and free the amine.
-
Cyclization: Slowly add a solution of a carbonylating agent like triphosgene or disuccinimidyl carbonate to the stirred solution.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: After an aqueous workup, the crude product is purified by column chromatography to yield the pure oxazolidinone.
Protocol 2: Asymmetric Aldol Reaction with a Cyclohexyl-Derived Auxiliary
This protocol is adapted from the successful use of a related cyclic amino alcohol-derived auxiliary.[5]
-
N-Acylation: The chiral oxazolidinone is first acylated with the desired propionyl group by deprotonation with n-butyllithium followed by reaction with propionyl chloride.
-
Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to -78°C. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added, followed by a hindered base such as diisopropylethylamine (DIPEA), to form the Z-enolate.
-
Aldol Addition: The desired aldehyde (e.g., benzaldehyde) is added slowly to the reaction mixture at -78°C. The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
Quenching and Workup: The reaction is quenched with a phosphate buffer, and the product is extracted with an organic solvent.
-
Purification: The crude aldol adduct is purified by silica gel chromatography.
Protocol 3: Cleavage and Recovery of the Auxiliary
A key advantage of chiral auxiliaries is their potential for recovery and reuse.
-
Hydrolysis: The aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroperoxide (LiOH·H₂O₂), prepared in situ from lithium hydroxide and hydrogen peroxide, is added.
-
Reaction: The mixture is stirred at 0°C for a few hours.
-
Separation: The reaction mixture is quenched, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Product Isolation: The aqueous layer is then acidified and extracted to isolate the enantiomerically pure β-hydroxy carboxylic acid.[5]
Case Study: Asymmetric Alkylation
Asymmetric alkylation of enolates is another fundamental C-C bond-forming reaction where chiral auxiliaries are indispensable. The auxiliary's role is to sterically direct the approach of an alkyl halide to one face of the enolate.
Performance Data: Asymmetric Alkylation
Here, we again use the cyclopentyl analogue as a representative for the cyclohexyl-based system and compare its performance with a standard Evans auxiliary.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclopentanol-Derived Oxazolidinone | Benzyl bromide | >99% | 85 | [5] |
| Allyl iodide | >99% | 82 | [5] | |
| Evans Auxiliary ((R)-4-phenyl-2-oxazolidinone) | Benzyl bromide | 99:1 (d.r.) | 90-95 | [8] |
| Allyl iodide | 97:3 (d.r.) | 80-90 | [8] |
The data demonstrates that the rigid auxiliary derived from a cyclic amino alcohol provides outstanding diastereoselectivity in asymmetric alkylation, on par with the highly reliable Evans auxiliaries.[5][8]
Experimental Protocol: Asymmetric Alkylation
-
Enolate Formation: The N-acyl oxazolidinone (derived from the chiral auxiliary and a carboxylic acid) is dissolved in anhydrous THF and cooled to -78°C. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added to generate the sodium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78°C, and the reaction is stirred for several hours.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.
-
Purification and Auxiliary Cleavage: The crude product is purified, and the auxiliary is cleaved as described in Protocol 3 to yield the chiral carboxylic acid.[5]
Comparative Analysis and Expert Insights
The primary advantage of using auxiliaries derived from trans-2-aminocyclohexanol and its analogues lies in the conformational rigidity imparted by the fused ring system. This rigidity leads to a more defined and predictable transition state, which often translates to exceptionally high levels of stereocontrol.
Caption: Decision tree for selecting a chiral auxiliary.
While Evans auxiliaries, derived from readily available chiral pool amino acids like valine and phenylalanine, are incredibly effective and well-documented, the auxiliaries from cyclic amino alcohols like trans-2-aminocyclohexanol offer a compelling alternative. Their synthesis from inexpensive starting materials and the high diastereoselectivities they afford make them an attractive option for both academic and industrial applications. The choice between them may ultimately depend on factors such as the specific substrate, desired product, and the economics of the synthesis on a larger scale.
References
- Alexakis, A., et al. (2001). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 66(23), 7726-7735.
- Jacobsen, E. N., et al. (2009). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 11(4), 847-850.
- Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. In Catalytic Asymmetric Synthesis (pp. 1-74). Wiley-VCH.
- Singh, R., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 27125-27156.
- Ghosh, A. K., et al. (2008). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 10(19), 4251-4254.
- Ghosh, A. K., et al. (1996). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society, 118(51), 13083-13084.
- Mondal, D. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 27125-27156.
- de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Soai, K. (1989). Design and Synthesis of the Chiral Ligands for the Highly Enantioselective Asymmetric Reactions of Carbonyl Compounds. Journal of Synthetic Organic Chemistry, Japan, 47(7), 658-671.
- Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 11(8), 697-715.
- Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Evans, D. A., et al. (2002). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 67(13), 4364-4375.
- Davies, S. G., & Ichihara, O. (1991). Asymmetric Diels–Alder reactions. A route to chiral carbocycles via bicyclic lactams. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.
- Sumitomo Chemical Company. (2015). Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof. Google Patents.
- Davies, H. M. L., et al. (2010). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of Organic Chemistry, 75(8), 2633-2444.
- Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University.
- Mondal, D. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 27125-27156.
- Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
- Ghosh, A. K., et al. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.
- Ma, S. (Ed.). (2010). Handbook of Cyclization Reactions. Wiley-VCH.
- Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
- Ellman, J. A., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. Tetrahedron Letters, 50(30), 3482-3484.
- González, J., et al. (2003). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Organic Syntheses, 79, 93.
- Houk, K. N., et al. (2002). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 67(13), 4364-4375.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Economic Viability of trans-2-Aminocyclocyclohexanol Hydrochloride in Synthesis: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary or ligand is a critical decision that profoundly impacts not only the stereochemical outcome of a reaction but also the overall economic feasibility of a synthetic route. This guide provides an in-depth analysis of trans-2-Aminocyclohexanol hydrochloride, a versatile chiral building block, and objectively compares its performance and cost-effectiveness against other common alternatives in the synthesis of enantiomerically pure compounds.
The Role of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral 1,2-amino alcohols are a cornerstone in asymmetric catalysis.[1][2] Their utility stems from their ability to form rigid complexes with metal centers, creating a well-defined chiral environment that can effectively control the stereoselectivity of a reaction.[1] These compounds can function as chiral auxiliaries, temporarily attached to a substrate to direct a stereoselective transformation, or as ligands for metal catalysts.[3] The structural rigidity of the backbone and the nature of the substituents on the nitrogen and oxygen atoms are crucial in determining the enantiomeric excess (ee) and yield of the desired product.[1]
This compound, with its defined stereochemistry and the presence of both an amino and a hydroxyl group, is a valuable precursor for the synthesis of a variety of chiral ligands and auxiliaries.[4][5][6] Its rigid cyclohexane backbone is particularly advantageous in creating a predictable and effective chiral environment.[1]
Comparative Analysis: this compound vs. Alternatives
The economic viability of a chiral building block is a multifaceted issue, encompassing not only the initial purchase price but also factors like synthetic efficiency (yield, enantioselectivity), ease of handling, and the cost of downstream processing. While a direct, all-encompassing cost comparison is challenging due to fluctuating market prices and varying reaction conditions, we can assess the economic potential of this compound by examining its performance in a representative asymmetric transformation and comparing it to widely used alternatives like Evans' oxazolidinones and pseudoephedrine-based auxiliaries.
Representative Reaction: Asymmetric Aldol Addition
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The following sections will detail a hypothetical experimental workflow for an asymmetric aldol reaction using a chiral auxiliary derived from trans-2-Aminocyclohexanol and compare its projected performance with established methods.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized workflow for employing a chiral auxiliary in an asymmetric aldol reaction.
Caption: Generalized workflow for an asymmetric aldol reaction using a chiral auxiliary.
PART 1: Synthesis of a Chiral Oxazolidinone from trans-2-Aminocyclohexanol
A key application of trans-2-aminocyclohexanol is its conversion into a chiral oxazolidinone, a privileged scaffold for asymmetric synthesis.
Experimental Protocol: Synthesis of (4R,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one
Materials:
-
This compound
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
In a separate flask, dissolve triphosgene (0.4 eq) in DCM.
-
Slowly add the triphosgene solution to the aminocyclohexanol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the desired oxazolidinone.
PART 2: Comparative Performance in Asymmetric Aldol Addition
The following table provides a comparative analysis of the expected performance of a chiral auxiliary derived from trans-2-aminocyclohexanol against well-established alternatives in a model asymmetric aldol reaction between propionyl-oxazolidinone and isobutyraldehyde.
| Chiral Auxiliary | Typical Diastereoselectivity (d.r.) | Typical Yield (%) | Auxiliary Recovery (%) | Relative Cost | Key Advantages | Key Disadvantages |
| trans-2-Aminocyclohexanol derived Oxazolidinone | >95:5 | 85-95 | >90 | Moderate | Rigid scaffold, predictable stereochemistry. | May require synthesis from the amino alcohol. |
| Evans' Oxazolidinones (e.g., from Valine or Phenylalanine) | >99:1[7] | 90-98[7] | >95[7] | High | Commercially available, extensive literature.[7] | Higher initial cost. |
| Pseudoephedrine Amide | >95:5[2] | 85-95[2] | >90[2] | Low | Inexpensive starting material, good selectivity.[2] | Potential for epimerization, cleavage can be harsh. |
Note: The data presented for the trans-2-aminocyclohexanol derivative is a projection based on the performance of structurally similar auxiliaries. Actual results may vary depending on specific reaction conditions.
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the asymmetric aldol reaction using a chiral oxazolidinone auxiliary.
Caption: Key steps in an asymmetric aldol reaction and auxiliary cleavage.
Economic Considerations and Viability Assessment
The economic viability of this compound hinges on a cost-benefit analysis that extends beyond the price per gram.
-
Starting Material Cost: this compound is generally a moderately priced starting material.[8][9][10] While potentially more expensive than pseudoephedrine, it is often more affordable than commercially available Evans' auxiliaries.
-
Synthetic Efficiency: The high diastereoselectivity and yields achievable with auxiliaries derived from trans-2-aminocyclohexanol contribute positively to its economic profile by minimizing waste and costly purification of diastereomers.
-
Auxiliary Recovery: The ability to recover and reuse the chiral auxiliary in high yield is a significant economic advantage for any chiral auxiliary-based method.[7][11]
-
Versatility: trans-2-Aminocyclohexanol and its derivatives are not limited to aldol reactions and can be employed in a range of other asymmetric transformations, including alkylations and Diels-Alder reactions, enhancing their overall value in a research and development setting.[4]
Conclusion
This compound presents a compelling and economically viable option for asymmetric synthesis. While the initial step of converting it into a more functional chiral auxiliary is often necessary, its moderate cost, the high stereoselectivity it imparts, and the potential for high recovery rates make it a strong competitor to more expensive, commercially available chiral auxiliaries. For process development and large-scale synthesis where cost is a primary driver, the development of synthetic routes utilizing auxiliaries derived from trans-2-aminocyclohexanol is a worthwhile endeavor. The rigidity of its cyclohexane framework provides a reliable platform for achieving high levels of stereocontrol, making it a valuable tool in the synthesis of complex, enantiomerically pure molecules.
References
- Smolecule. (2023, August 15). Buy this compound | 5456-63-3.
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Wikipedia. Chiral auxiliary.
- Sigma-Aldrich. This compound 99%.
- PubMed. (2019, October). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
- MySkinRecipes. trans-2-Aminocyclohexanol.
- CymitQuimica. CAS 5456-63-3: this compound.
- Fisher Scientific. This compound, 97+%.
- Google Patents. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
- Google Patents.
- Benchchem. A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt.
- Benchchem. This compound | 5456-63-3.
- Santa Cruz Biotechnology. This compound | CAS 5456-63-3.
- Amerigo Scientific. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
- Westmont College. (2022, October 21).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- ResearchGate. (PDF)
- BLD Pharm. 5456-63-3|this compound.
- PubChem. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777.
- Reddit. (2021, December 3). (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol.
- NIH. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Thermo Fisher Scientific. This compound, 97+% 5 g | Buy Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 5456-63-3 [smolecule.com]
- 5. trans-2-Aminocyclohexanol [myskinrecipes.com]
- 6. CAS 5456-63-3: this compound [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 反式-2-氨基环己醇 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 10. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of trans-2-Aminocyclohexanol Hydrochloride
As laboratory professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of trans-2-Aminocyclohexanol hydrochloride, ensuring the protection of both laboratory personnel and the environment. The procedures outlined here are grounded in established safety principles and regulatory standards, empowering you to manage this chemical waste with confidence and precision.
Hazard Identification and Immediate Safety
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. The signal word for this chemical is "Warning"[1][2][3].
Causality Behind the Precautions: These classifications dictate the minimum personal protective equipment (PPE) required. The hydrochloride salt's potential to irritate mucous membranes, skin, and eyes necessitates a barrier to prevent direct contact and inhalation of airborne particles.
Immediate Steps Upon Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][4].
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, consult a physician[1][2].
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give artificial respiration and seek medical attention[1][2].
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[2][5].
Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol ensures that safety is an integral part of the workflow. Before beginning any disposal procedure, verify that the following PPE is correctly worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Goggles (European standard - EN 166) or chemical safety goggles as per OSHA regulations. | Protects against splashes and airborne dust particles that can cause serious eye irritation[1][5]. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can cause irritation[1]. |
| Body Protection | Laboratory coat and appropriate protective clothing. | Minimizes the risk of skin exposure from spills or splashes[1]. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator[1]. | Protects against respiratory tract irritation from inhaling the dust[1][2]. |
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7].
Step 1: Waste Segregation
-
Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
Causality: Proper segregation prevents dangerous reactions. Do not mix this waste with incompatible materials. For instance, acids should be kept separate from bases, cyanides, and sulfides[8]. Oxidizing agents must be segregated from reducing agents and organic compounds[8].
Step 2: Containerization
-
Action: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top cap[8][9]. Leave sufficient headspace (at least 10%) in liquid waste containers to allow for expansion[6][9].
-
Causality: Chemical compatibility is crucial to prevent the container from degrading or leaking. A secure cap prevents spills and the release of vapors.
Step 3: Labeling
-
Action: Immediately label the waste container. The label must include, at a minimum:
-
Causality: Accurate labeling is a cornerstone of safe waste management, mandated by regulations like RCRA. It communicates the container's contents and associated hazards to all personnel, ensuring proper handling and disposal[10][12]. Use a pencil or solvent-resistant marker to prevent obliteration from splashes[13].
Step 4: Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8][14]. This area should be at or near the point of generation and under the control of the lab personnel[15].
-
Causality: Storing waste in a designated SAA minimizes the risk of spills and accidental mixing. Regulatory frameworks like the EPA's Subpart K for academic laboratories provide specific guidelines for waste accumulation to enhance safety[15][16][17].
Step 5: Final Disposal
-
Action: Once the waste container is full or has been accumulating for the maximum allowed time per your institution's policy (often aligned with EPA generator status rules), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[2][7].
-
Causality: Final disposal must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with federal and state law[7]. Never dispose of this chemical down the drain or in the regular trash[9].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Action:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container[2]. Avoid creating dust[2].
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
-
Visualization of the Disposal Process
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your institution. This protocol not only ensures regulatory compliance but also embodies the principles of responsible chemical management that are the hallmark of professional scientific practice.
References
- Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008, December 31). US EPA.
- Labeling of hazardous waste. Healthcare Environmental Resource Center (HERC).
- SAFETY DATA SHEET - this compound. (2023, September 27). Fisher Scientific.
- SAFETY DATA SHEET - this compound. (2025, September 16). Thermo Fisher Scientific.
- What To Include On A Chemical Waste Label. (2020, May 30).
- Hazardous Waste Storage & Labeling. (2020, April 17). UC Davis Safety Services.
- Hazardous Waste Labeling: What You Need to Know. HWH Environmental.
- Chemical Waste Labeling Procedure. Environmental Health and Safety - The University of Iowa.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Hazardous Waste Management in Academic Laboratories - A DEEP Environmental Program Fact Sheet. CT.gov.
- CU Hazardous Waste Training Subpart K - PeeDee. Clemson University.
- Academic Laboratories Rule. (2017, August 8). Oregon.gov.
- Managing Hazardous Chemical Waste in the Lab.
- This compound 99%. Sigma-Aldrich.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
- SAFETY DATA SHEET - TRANS-4-AMINOCYCLOHEXANOL. (2024, March 30). Fisher Scientific.
- SAFETY DATA SHEET - cis-2-Aminocyclohexanol hydrochloride. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - (1S,2S)-2-Aminocyclohexanol Hydrochloride. FUJIFILM Wako Chemicals.
- SAFETY DATA SHEET - 2-Aminocyclohexanol (cis- and trans- mixture). (2024, December 2). TCI Chemicals.
- trans-4-Aminocyclohexanol - Safety Data Sheet. AK Scientific, Inc.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. trans-2-アミノシクロヘキサノール 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 10. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
- 13. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. oregon.gov [oregon.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-2-Aminocyclohexanol Hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of any chemical reagent demands a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of trans-2-Aminocyclohexanol hydrochloride (CAS No: 5456-63-3), focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering a validated system of protocols that ensures your safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a solid, often appearing as a light grey or white to pale cream powder.[1][2] While essential in the synthesis of various pharmaceutical compounds, it presents several key hazards that dictate our PPE and handling strategies.[3]
According to safety data sheets, this compound is classified with the following hazard statements:
The signal word associated with these hazards is "Warning".[1][4] This means that direct contact with the skin or eyes can lead to inflammation and discomfort, while inhalation of the dust can irritate the respiratory tract. The causality is clear: the chemical nature of the compound interacts with biological tissues, leading to these irritant effects. Therefore, our primary safety objective is to establish effective barriers between the chemical and our bodies.
The Core of Protection: A Multi-layered PPE Strategy
A comprehensive PPE strategy is not about a single piece of equipment but an integrated system of protection. The following sections detail the required PPE, explaining the rationale behind each selection based on the known hazards.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. The compound's classification as a skin irritant (H315) necessitates robust hand protection.
-
What to Wear: Chemically resistant gloves.
-
Causality and Best Practices: Standard nitrile gloves are generally sufficient for handling the solid compound and its solutions. However, it is crucial to always consult the glove manufacturer's compatibility data for specific breakthrough times. Before use, visually inspect gloves for any signs of degradation or perforation.[4] Given that contamination of gloves is common, adopting a double-gloving technique is a field-proven best practice, especially when working within a ventilated enclosure like a fume hood.[6] The outer glove can be removed and disposed of within the enclosure, minimizing the spread of contamination to the surrounding lab environment.[6]
Eye and Face Protection: Shielding Against Irritation
The eyes are particularly vulnerable to chemical exposure. This compound is a serious eye irritant (H319), and even minor contact can cause significant discomfort and potential damage.
-
What to Wear: Chemical splash-resistant safety goggles with side protection are mandatory.[7]
-
Causality and Best Practices: Standard safety glasses do not provide an adequate seal around the eyes and are insufficient.[6] Goggles are essential to protect against airborne dust particles and accidental splashes. In situations where there is a higher risk of splashing—for example, when preparing solutions or during a spill cleanup—a full-face shield should be worn in addition to safety goggles.[7] This provides a secondary layer of protection for the entire face. All eye and face protection must be compliant with appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[8]
Body Protection: Preventing Dermal Exposure
To prevent accidental skin contact on arms and other parts of the body, appropriate protective clothing is required.
-
What to Wear: A laboratory coat is the minimum requirement.[7]
-
Causality and Best Practices: The lab coat should be fully buttoned with the sleeves rolled down. For operations with a higher potential for dust generation or splashing, consider using disposable gowns made of a low-permeability fabric for enhanced protection.[9] It is critical to remember that lab coats should be removed before leaving the laboratory to prevent the transfer of contaminants to other areas. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[1]
Respiratory Protection: Mitigating Inhalation Risks
As a fine powder, this compound can easily become airborne, posing a respiratory irritation risk (H335).
-
What to Wear: A NIOSH-approved N95 dust mask or equivalent is recommended when handling the powder outside of a certified chemical fume hood.[10]
-
Causality and Best Practices: The most effective way to control respiratory hazards is through engineering controls.[7] Therefore, all weighing and handling of the solid chemical should ideally be performed within a chemical fume hood or a similar ventilated enclosure to keep airborne concentrations low.[8] If a fume hood is not available, or in the event of a large spill, a higher level of respiratory protection, such as a chemical cartridge-type respirator, may be necessary.[6] Any use of respirators requires adherence to a formal respiratory protection program, including fit-testing and training, as mandated by standards like OSHA 29 CFR 1910.134.[8]
PPE Protocol Summary
For quick reference, the following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Safety Goggles | Lab Coat | Required if outside a fume hood (N95 minimum) |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not required if in a fume hood |
| General Handling | Nitrile Gloves | Safety Goggles | Lab Coat | Not required with adequate ventilation |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown | N95 or higher, depending on spill size |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing risk. The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow from preparation to disposal.
Storage and Disposal Plans
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Unused material and contaminated waste should be treated as hazardous. Sweep up solid spills, avoiding dust generation, and place into a suitable, labeled container for disposal.[1][4] All disposal must be conducted in accordance with applicable federal, state, and local environmental regulations.[11] Do not allow the material to be released into the environment.[1]
By integrating this expert-driven guidance into your daily laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- Cole-Parmer. Material Safety Data Sheet.
- Chemsrc. (2025, August 25). Trans-2-Aminocyclohexanol HCl.
- Chemsrc. (2025, August 22). trans-2-Amino-cyclohexanol.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Google Patents. (2021). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Buy this compound | 5456-63-3 [smolecule.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 6. pppmag.com [pppmag.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6 | Chemsrc [chemsrc.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
